Technical Documentation Center

1-[4-(Methylsulfonyl)phenyl]-1-propanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine
  • CAS: 889937-01-3

Core Science & Biosynthesis

Foundational

Synthesis pathway for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

An In-Depth Technical Guide to the Synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Introduction 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a chiral primary amine featuring a phenyl ring substituted with a meth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Introduction

1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a chiral primary amine featuring a phenyl ring substituted with a methylsulfonyl group. This functional group combination makes it a molecule of significant interest in medicinal chemistry and drug development. The methylsulfonyl moiety is a key pharmacophore in various therapeutic agents, valued for its ability to act as a strong hydrogen bond acceptor and to improve physicochemical properties such as solubility and metabolic stability. The chiral amine center provides a crucial point for stereospecific interactions with biological targets. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the C-N bond, pointing towards a reductive amination protocol as the key final step. This approach identifies 4-(methylsulfonyl)propiophenone as the immediate ketone precursor. The synthesis of this ketone can be achieved through a two-step sequence starting from a readily available sulfur-containing aromatic compound: a Friedel-Crafts acylation followed by an oxidation of the sulfur moiety.

This strategy is advantageous as it utilizes common and well-understood reactions, starting from commercially accessible materials. The pathway allows for clear control over each transformation, ensuring high purity of intermediates and the final product.

G TM Target Molecule: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine disconnection1 C-N Disconnection (Reductive Amination) TM->disconnection1 ketone Key Intermediate: 4-(Methylsulfonyl)propiophenone disconnection1->ketone disconnection2 S=O Disconnection (Oxidation) ketone->disconnection2 thioether_ketone Intermediate: 4-(Methylthio)propiophenone disconnection2->thioether_ketone disconnection3 C-C Disconnection (Friedel-Crafts Acylation) thioether_ketone->disconnection3 starting_materials Starting Materials: Thioanisole + Propionyl Chloride disconnection3->starting_materials

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Synthesis via Friedel-Crafts Acylation and Reductive Amination

This primary pathway is divided into three core stages:

  • Synthesis of 4-(Methylthio)propiophenone via Friedel-Crafts Acylation.

  • Oxidation to form the key ketone intermediate, 4-(Methylsulfonyl)propiophenone.

  • Reductive Amination of the ketone to yield the final product.

Stage 1: Synthesis of 4-(Methylthio)propiophenone

The synthesis commences with the Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with propionyl chloride. This electrophilic aromatic substitution is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The reaction preferentially directs the acyl group to the para position due to the ortho, para-directing nature of the methylthio group and steric hindrance at the ortho positions.[1]

G node_start node_end

Caption: Friedel-Crafts acylation of thioanisole.

Experimental Protocol:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: The suspension is cooled to 0 °C in an ice bath. A solution of thioanisole (1.0 eq.) in the same dry solvent is added dropwise, followed by the slow, dropwise addition of propionyl chloride (1.1 eq.).

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with DCM (2x).

  • Purification: The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine, and then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure 4-(Methylthio)propiophenone.

Stage 2: Oxidation to 4-(Methylsulfonyl)propiophenone

The thioether intermediate is oxidized to the corresponding sulfone. This transformation is critical for installing the desired methylsulfonyl group. A variety of oxidizing agents can be employed, but Oxone® (potassium peroxymonosulfate) is a particularly effective and environmentally benign choice.[2] The reaction is typically performed in a biphasic solvent system or a polar protic solvent like methanol/water.

G node_start node_end G node_start node_end

Caption: Reductive amination of the ketone precursor.

Experimental Protocol (Catalytic Hydrogenation):

  • Setup: A solution of 4-(Methylsulfonyl)propiophenone (1.0 eq.) and a large excess of ammonium acetate (e.g., 10 eq.) in methanol is placed in a high-pressure hydrogenation vessel (Parr apparatus).

  • Catalyst Addition: Raney Nickel (approx. 5-10% by weight of the ketone) is carefully added to the mixture.

  • Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to approximately 50-100 psi. The mixture is stirred and heated to 40-60 °C for 12-24 hours.

  • Work-up: After cooling and venting the hydrogen, the catalyst is carefully filtered off through a pad of Celite®. Caution: Raney Nickel is pyrophoric and must be kept wet. The Celite pad should be washed with methanol.

  • Purification: The filtrate is concentrated under reduced pressure. The residue is dissolved in dilute HCl and washed with diethyl ether to remove any unreacted ketone. The aqueous layer is then basified to a pH > 12 with a cold NaOH solution and extracted with dichloromethane (3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the racemic 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. Further purification can be achieved via column chromatography if necessary.

Alternative & Enantioselective Approaches

For applications requiring a specific stereoisomer, an enantioselective synthesis is necessary.

  • Asymmetric Reductive Amination: This can be achieved by using a chiral catalyst during the hydrogenation step or by using a chiral reducing agent.

  • Biocatalysis with Transaminases (TAs): Transaminases offer an environmentally friendly and highly selective method for synthesizing chiral amines from prochiral ketones. [3][4]An (R)- or (S)-selective transaminase can be used with an amine donor (like isopropylamine) to produce the desired enantiomer of the target amine with high conversion and excellent enantiomeric excess (>99% ee). [3]

Data Summary

Step Reactants Key Reagents Product Typical Yield
1 Thioanisole, Propionyl chlorideAlCl₃, DCM4-(Methylthio)propiophenone75-85%
2 4-(Methylthio)propiophenoneOxone®, MeOH/H₂O4-(Methylsulfonyl)propiophenone80-95%
3 4-(Methylsulfonyl)propiophenoneNH₄OAc, H₂, Raney Ni1-[4-(Methylsulfonyl)phenyl]-1-propanamine60-75%

Conclusion

The synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine can be reliably executed through a three-step sequence involving Friedel-Crafts acylation, thioether oxidation, and reductive amination. This pathway is built upon fundamental, well-established organic reactions, ensuring its robustness and scalability. The choice of reagents at each step can be tailored to specific laboratory capabilities and environmental considerations. For pharmaceutical applications, the integration of an enantioselective step, such as biocatalytic transamination, is a critical consideration for producing stereochemically pure active ingredients. This guide provides the foundational knowledge for researchers to successfully synthesize and further explore the potential of this valuable chemical entity.

References

  • Desrosiers, J.-N., Côté, A., Boezio, A. A., & Charette, A. B. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Solvent-free synthesis of propargylamines: an overview. (2021). ResearchGate. Retrieved from [Link]

  • The reaction scheme in the reductive amination of propiophenone with... (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104119240A - Preparation method for (S)-(-)-alpha-methylaminopropiophenone.
  • Lakó, Á., Molnár, Z., Mendonça, R., & Poppe, L. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(68), 40894–40900. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN111233682 - Preparation of (S)-(-)-alpha-methylamino propiophenone. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4-Methylpropiophenone Synthesis Guide. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of α-Amino Propiophenones a. (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020094528A1 - Enantioselective process.
  • [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. (2023). YouTube. Retrieved from [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. (n.d.). Redalyc. Retrieved from [Link]

  • Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. (2022). ResearchGate. Retrieved from [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. (n.d.). Sciforum. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (2005). PubMed. Retrieved from [Link]

  • The Chemistry Behind 4-Methylpropiophenone: Synthesis and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Reductive Amination. (2023). YouTube. Retrieved from [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2021). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022). PMC - NIH. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

For Researchers, Scientists, and Drug Development Professionals Abstract 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a phenylpropanamine derivative with a chemical structure suggestive of potential pharmacological acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a phenylpropanamine derivative with a chemical structure suggestive of potential pharmacological activity. While direct experimental evidence on its mechanism of action is limited in publicly available literature, this guide synthesizes information from structurally related compounds to propose a scientifically grounded hypothesis of its potential biological activities. By examining the structure-activity relationships of analogous phenylpropanamines, phenylethylamines, and compounds bearing the 4-(methylsulfonyl)phenyl moiety, we can infer a likely mechanism of action centered on the modulation of adrenergic and inflammatory pathways. This document provides a comprehensive overview of the inferred mechanism, detailed hypothetical experimental protocols to validate these claims, and visualizations of the potential signaling cascades involved.

Introduction and Chemical Properties

1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a small molecule with the chemical formula C₁₀H₁₅NO₂S. Its structure features a propanamine chain attached to a phenyl ring, which is substituted with a methylsulfonyl group at the para position. The presence of a chiral center at the first carbon of the propanamine chain indicates the existence of two enantiomers, which may possess distinct pharmacological properties.

PropertyValueSource
IUPAC Name 1-[4-(methylsulfonyl)phenyl]propan-1-aminePubChem
Molecular Formula C₁₀H₁₅NO₂SPubChem
Molecular Weight 213.3 g/mol PubChem
CAS Number 889937-01-3PubChem

The structural similarity to known pharmacologically active agents, such as phenylpropanolamine, suggests that 1-[4-(Methylsulfonyl)phenyl]-1-propanamine may exhibit sympathomimetic, anti-inflammatory, or other neuromodulatory activities.

Inferred Mechanism of Action: A Multi-faceted Hypothesis

Based on the analysis of structurally similar compounds, a multi-faceted mechanism of action for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine can be proposed. The primary hypothesis is that it acts as an indirect sympathomimetic agent , with potential secondary effects on inflammatory pathways.

Primary Inferred Mechanism: Indirect Sympathomimetic Activity

The core structure of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is closely related to phenylpropanolamine, a known indirect sympathomimetic that acts by stimulating the release of norepinephrine from presynaptic nerve terminals.[1][2][3][4] This leads to increased activation of adrenergic receptors, resulting in various physiological effects.

Key Inferred Actions:

  • Norepinephrine and Dopamine Release: The compound likely enters presynaptic neurons and displaces norepinephrine and, to a lesser extent, dopamine from their storage vesicles.

  • Adrenergic Receptor Activation: The increased synaptic concentration of norepinephrine would lead to the activation of α- and β-adrenergic receptors on postsynaptic cells.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Vesicle NE Storage Vesicle Compound->Vesicle Displaces NE_pre Norepinephrine (NE) Vesicle->NE_pre Releases NE_synapse Norepinephrine (NE) NE_pre->NE_synapse Enters Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binds and Activates Response Physiological Response Adrenergic_Receptor->Response

Caption: Inferred indirect sympathomimetic action.

Potential Secondary Mechanisms

The presence of the 4-(methylsulfonyl)phenyl group suggests the possibility of additional pharmacological activities, particularly related to inflammation.

  • Anti-inflammatory Effects: Compounds containing the 4-(methylsulfonyl)phenyl moiety have been investigated for their anti-inflammatory properties.[3][5] This could involve the modulation of inflammatory mediators, although the precise targets are not well-defined for this specific structure.

  • Calcium Channel Blockade: Phenylalkylamines as a class are known to act as calcium channel blockers.[6] While the propanamine structure is different, the potential for interaction with voltage-gated calcium channels cannot be ruled out without experimental validation.

Proposed Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

3.1.1. Neurotransmitter Release Assay

  • Objective: To determine if 1-[4-(Methylsulfonyl)phenyl]-1-propanamine induces the release of norepinephrine and dopamine from neuronal cells.

  • Methodology:

    • Culture PC12 cells or primary neuronal cells and load with [³H]-norepinephrine or [³H]-dopamine.

    • Incubate the cells with varying concentrations of the test compound.

    • Measure the amount of radioactivity released into the supernatant using a scintillation counter.

    • Compare the results to a known norepinephrine releasing agent like phenylpropanolamine.

3.1.2. Adrenergic Receptor Binding Assay

  • Objective: To assess the direct binding affinity of the compound to α and β-adrenergic receptors.

  • Methodology:

    • Prepare cell membranes expressing specific adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂).

    • Perform competitive radioligand binding assays using selective radioligands for each receptor subtype.

    • Calculate the Ki (inhibition constant) to determine the binding affinity of the test compound.

3.1.3. Calcium Flux Assay

  • Objective: To investigate the potential calcium channel blocking activity.

  • Methodology:

    • Use a fluorescent calcium indicator (e.g., Fluo-4) to load cultured neuronal or cardiac cells.

    • Stimulate the cells with a depolarizing agent (e.g., KCl) in the presence and absence of the test compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

In Vivo Studies

3.2.1. Cardiovascular Effects in Rodent Models

  • Objective: To evaluate the sympathomimetic effects on heart rate and blood pressure.

  • Methodology:

    • Administer the test compound to anesthetized rats or mice via intravenous or intraperitoneal injection.

    • Continuously monitor heart rate and blood pressure using a catheterized artery.

    • Assess the dose-dependent effects and compare them to a saline control and a known sympathomimetic.

3.2.2. Anti-inflammatory Models

  • Objective: To determine the potential anti-inflammatory activity.

  • Methodology:

    • Induce inflammation in rodents using models such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation.

    • Administer the test compound prior to or after the inflammatory stimulus.

    • Measure inflammatory markers such as paw volume, cytokine levels (e.g., TNF-α, IL-6) in plasma or tissue homogenates.

G Start Start: Hypothesized MOA In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Neurotransmitter_Release Neurotransmitter Release Assay In_Vitro->Neurotransmitter_Release Receptor_Binding Adrenergic Receptor Binding In_Vitro->Receptor_Binding Calcium_Flux Calcium Flux Assay In_Vitro->Calcium_Flux Data_Analysis Data Analysis & Interpretation Neurotransmitter_Release->Data_Analysis Receptor_Binding->Data_Analysis Calcium_Flux->Data_Analysis Cardiovascular Cardiovascular Effects In_Vivo->Cardiovascular Anti_inflammatory Anti-inflammatory Models In_Vivo->Anti_inflammatory Cardiovascular->Data_Analysis Anti_inflammatory->Data_Analysis Conclusion Conclusion: Elucidated MOA Data_Analysis->Conclusion

Caption: Experimental workflow for mechanism validation.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is likely to act as an indirect sympathomimetic agent by promoting the release of norepinephrine. The presence of the methylsulfonylphenyl group also indicates a potential for anti-inflammatory activity. The experimental protocols outlined in this guide provide a clear roadmap for the definitive elucidation of its mechanism of action. Further research, including enantiomer-specific synthesis and testing, will be crucial to fully characterize the pharmacological profile of this compound and to determine its potential therapeutic applications. The synthesis of related derivatives could also provide valuable insights into the structure-activity relationship and help in the design of more potent and selective agents.

References

  • Phenylpropanolamine. Wikipedia. [Link]

  • Method for analyzing (1R, 2R)-2-amino-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol as intermediate of florfenicol.
  • Phenylalkylamine calcium channel blockers. Indian Academy of Sciences. [Link]

  • Pharmaceutical formulations of (S)-methyl(1-((4-(3-(5-chloro-2-fluoro-3-(methylsulfonamido)phenyl).
  • What is the mechanism of Phenylpropanol? Patsnap Synapse. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Heterocyclic compound derivatives and medicines.
  • (PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. [Link]

  • A comprehensive map of molecular drug targets. PMC. [Link]

  • Using genetic methods to define the targets of compounds with antimalarial activity. NIH. [Link]

  • Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. PMC. [Link]

  • Substituent effects on the in vitro and in vivo genotoxicity of 4-aminobiphenyl and 4-aminostilbene derivatives. PubMed. [Link]

  • Tricyclic compounds.
  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. [Link]

  • Clobazam: Pharmacological and therapeutic profile. PMC. [Link]

  • Current and emerging target identification methods for novel antimalarials. PMC. [Link]

  • What is the mechanism of Phenylpropanolamine Hydrochloride? Patsnap Synapse. [Link]

  • (PDF) In vitro and in vivo antitrypanosomal activity of the fresh leaves of Ranunculus Multifidus Forsk and its major compound anemonin against Trypanosoma congolense field isolate. ResearchGate. [Link]

  • Controlled release preparation.
  • Discovering the Targets of Drugs Via Computational Systems Biology. PMC. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]

  • In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. PMC. [Link]

Sources

Foundational

A Technical Guide to the Preclinical Evaluation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine: A Potential Novel Psychoactive Substance

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive preclinical strategy for the evaluation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine,...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preclinical strategy for the evaluation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, a compound with structural similarities to known psychostimulants. Given its classification as a potential Novel Psychoactive Substance (NPS), a rigorous and systematic approach is paramount to elucidate its biological activity, mechanism of action, and preliminary safety profile. This document provides a logical workflow, from initial chemical characterization and in vitro pharmacological profiling to in vivo assessment of psychoactivity and preliminary toxicological evaluation. Detailed, field-proven protocols for key assays are provided, including monoamine transporter interaction, neurotransmitter release, cytotoxicity, and hERG liability. The causality behind experimental choices is explained to empower researchers in designing and interpreting their studies. All methodologies are presented as self-validating systems to ensure scientific integrity. This guide is intended to be a foundational document for the investigation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and other structurally related NPS.

Introduction and Rationale

The emergence of Novel Psychoactive Substances (NPS) presents a continuous challenge to public health and a complex area of study for neuropharmacologists and toxicologists.[1] These substances are often designed to mimic the effects of controlled drugs while circumventing existing regulations.[2] The compound 1-[4-(Methylsulfonyl)phenyl]-1-propanamine possesses a chemical scaffold that suggests a potential for psychostimulant activity. Its structure, featuring a propanamine side chain attached to a phenyl ring, is analogous to phenethylamine-class stimulants such as amphetamine. The presence of a methylsulfonyl group at the para position of the phenyl ring may significantly influence its pharmacological and pharmacokinetic properties.

A thorough investigation of this molecule is warranted to understand its potential effects on the central nervous system (CNS), its mechanism of action, and its safety profile. This guide provides a structured, multi-tiered approach to this investigation, beginning with fundamental characterization and progressing to more complex biological assays.

Physicochemical Characterization and Synthesis

A complete understanding of the biological activity of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine begins with its unambiguous synthesis and physicochemical characterization.

Proposed Synthesis Route

A detailed, step-by-step protocol for a potential synthesis is beyond the scope of this guide; however, the general strategy would likely involve the formation of the propanamine side chain on the 4-(methylsulfonyl)phenyl scaffold.

Analytical Characterization

Prior to any biological testing, the identity and purity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques.

Technique Purpose Expected Outcome
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak consistent with the calculated molecular weight of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the chemical structure and confirmation of atomic connectivity.A spectrum with chemical shifts, coupling constants, and integration values corresponding to the proposed structure.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity (typically >95%).
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the amine, sulfonyl, and aromatic moieties.

In Vitro Pharmacological Evaluation: Unraveling the Mechanism of Action

The structural similarity of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine to psychostimulants suggests that its primary molecular targets are likely to be the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][7]

Monoamine Transporter Binding and Uptake Inhibition Assays

These assays are critical for determining if the compound directly interacts with and/or inhibits the function of monoamine transporters.

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the transporter.

Experimental Protocol: Radioligand Binding Assay for DAT

  • Cell Culture: Utilize a stable cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.

  • Assay Setup: In a 96-well plate, incubate the cell membrane preparation with a known concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428).

  • Compound Addition: Add varying concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

  • Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of the compound to inhibit the transport of neurotransmitters into cells.

Experimental Protocol: Dopamine Uptake Inhibition Assay

  • Cell Culture: Plate HEK293-hDAT cells in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

  • Substrate Addition: Add a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of dopamine uptake.

Neurotransmitter Release Assays

Some psychostimulants, like amphetamine, not only block transporter uptake but also induce neurotransmitter efflux (reverse transport).[8] This assay determines if 1-[4-(Methylsulfonyl)phenyl]-1-propanamine shares this property.

Experimental Protocol: [³H]MPP+ Efflux Assay

  • Cell Culture and Loading: Plate HEK293-hDAT cells and pre-load them with a radioactive substrate that is not easily metabolized, such as [³H]MPP+.

  • Washing: Wash the cells to remove extracellular [³H]MPP+.

  • Compound Addition: Add varying concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Sample Collection: Collect the supernatant, which contains the released [³H]MPP+.

  • Quantification: Measure the radioactivity in the supernatant.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for inducing efflux.

G cluster_0 In Vitro Pharmacological Workflow A Compound Synthesis & Characterization B Monoamine Transporter Binding Assays (IC₅₀) A->B C Neurotransmitter Uptake Inhibition Assays (IC₅₀) A->C D Neurotransmitter Release (Efflux) Assays (EC₅₀) A->D E Data Interpretation: Mechanism of Action B->E C->E D->E

Caption: Workflow for in vitro pharmacological characterization.

Preliminary Safety and Toxicity Assessment

A preliminary assessment of the safety profile of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is crucial.

In Vitro Cytotoxicity

This assay provides an initial indication of the compound's potential to cause cell death.[9]

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a 96-well plate.[10]

  • Compound Exposure: Treat the cells with a range of concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the concentration that reduces cell viability by 50% (CC₅₀).

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[11][12]

Experimental Protocol: Automated Patch Clamp Assay

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents.

  • Compound Application: Apply increasing concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine to the cells.

  • Data Acquisition: Record the hERG current before and after compound application.

  • Data Analysis: Determine the IC₅₀ for hERG channel inhibition.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13][14][15]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively.

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to account for metabolic activation of the test compound.

  • Exposure: Expose the bacterial strains to various concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine on agar plates with limited histidine or tryptophan.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

G cluster_1 Preliminary Safety Profiling F In Vitro Cytotoxicity (e.g., MTT Assay) I Integrated Safety Assessment F->I G Cardiotoxicity: hERG Channel Inhibition G->I H Mutagenicity: Ames Test H->I

Caption: Key components of the preliminary safety assessment.

In Vivo Evaluation in Animal Models

In vivo studies are essential to understand the integrated physiological and behavioral effects of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[16]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use a common rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).[17]

  • Dosing: Administer a single dose of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Sample Analysis: Analyze the plasma concentrations of the compound and any major metabolites using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t₁/₂).

Behavioral Pharmacology

These studies assess the psychoactive effects of the compound.

An increase in locomotor activity is a hallmark of psychostimulant drugs.

Experimental Protocol: Open Field Test

  • Apparatus: Use an open field arena equipped with infrared beams to automatically track movement.

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room.

  • Dosing: Administer the test compound or vehicle.

  • Testing: Place the animal in the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

  • Data Analysis: Compare the locomotor activity of the treated group to the control group.

CPP is a model used to assess the rewarding or aversive properties of a drug.

Experimental Protocol: Conditioned Place Preference

  • Apparatus: Use a two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Pre-conditioning: On day 1, allow the animals to freely explore both chambers and measure their initial preference.

  • Conditioning: Over several days, confine the animals to one chamber after administration of the drug and to the other chamber after administration of the vehicle.

  • Post-conditioning Test: On the final day, allow the animals to freely explore both chambers in a drug-free state.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber indicates rewarding properties.

Data Synthesis and Interpretation

The culmination of this multi-faceted investigation will be a comprehensive profile of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. The in vitro data will elucidate its primary molecular targets and mechanism of action, while the in vivo data will provide insights into its overall physiological and behavioral effects. The preliminary safety data will be critical in determining the potential risks associated with this compound.

Assay Category Key Parameters Interpretation
In Vitro Pharmacology IC₅₀/Ki (Binding/Uptake), EC₅₀ (Release)Potency and selectivity for monoamine transporters; mechanism of action (uptake inhibitor vs. releaser).
Preliminary Safety CC₅₀ (Cytotoxicity), IC₅₀ (hERG), MutagenicityTherapeutic index, risk of cardiotoxicity, and genotoxic potential.
In Vivo Evaluation PK parameters, Locomotor activity, CPPBioavailability and clearance, psychostimulant effects, and abuse liability.

Conclusion

The systematic evaluation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, as outlined in this guide, provides a robust framework for characterizing its potential biological activities. By integrating data from chemical, in vitro, and in vivo studies, researchers can develop a comprehensive understanding of this novel compound. This approach not only ensures scientific rigor but also provides the necessary data to inform future research directions and to assess the potential public health implications of this and other emerging NPS. The causality-driven experimental design and self-validating protocols described herein are intended to serve as a gold standard for the preclinical investigation of such compounds.

References

  • Berridge, C. W., & Devilbiss, D. M. (2011). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Journal of Neuroscience, 31(34), 12052-12061. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Desrosiers, J.-N., Côté, A., Boezio, A. A., & Charette, A. B. (2006). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses, 83, 5. [Link]

  • Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Genovesi, S., et al. (2021). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 95(8), 2747-2762. [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. Retrieved from [Link]

  • Khan Academy. (n.d.). Neurotransmitter release. Retrieved from [Link]

  • Kulkarni, S. K. (2012). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 2(4), 133-138. [Link]

  • Kumar, P., & Nagarajan, A. (2018). Microbial Mutagenicity Assay: Ames Test. In Vivo, 32(2), 233-238. [Link]

  • Li, M., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (147). [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In The AGT Cytogenetics Laboratory Manual (4th ed.). [Link]

  • Roth, M. E., & Carroll, F. I. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 12, Unit12.11. [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • Uddin, M. J., et al. (2021). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 6(4), 10-17. [Link]

  • Vahdati, S., et al. (2020). Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review. CNS & Neurological Disorders-Drug Targets, 19(8), 586-597. [Link]

  • Wang, Y., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(22), e3087. [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Xiong, R., et al. (2021). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Journal of Pharmaceutical Sciences, 110(1), 359-366. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine (DOV 102,677)

This guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, a compound also identified as DOV 102,677. Designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, a compound also identified as DOV 102,677. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a strategic and methodological blueprint for a thorough preclinical evaluation. We will synthesize the known primary pharmacology of this molecule with detailed, field-proven protocols for essential secondary and safety pharmacology assessments. The causality behind experimental choices is explained to ensure a self-validating and robust data package.

Introduction: The Rationale for a Triple Reuptake Inhibitor

1-[4-(Methylsulfonyl)phenyl]-1-propanamine belongs to a class of compounds known as monoamine reuptake inhibitors. These agents act by blocking the transporter proteins responsible for the reabsorption of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft back into the presynaptic neuron.[1][2] This blockade increases the concentration and duration of action of these neurotransmitters, enhancing neurotransmission.

The "monoamine hypothesis" has long suggested that deficits in these neurotransmitter systems are underlying causes of depression and other psychiatric disorders.[3][4] While selective serotonin reuptake inhibitors (SSRIs) and dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are established therapies, there is a strong scientific rationale that simultaneously augmenting all three monoamine systems could offer broader efficacy and potentially treat a wider range of symptoms. 1-[4-(Methylsulfonyl)phenyl]-1-propanamine was designed to act as such a "triple" reuptake inhibitor.[5]

This guide outlines the essential in vitro assays required to confirm this primary mechanism of action, define the compound's selectivity, and proactively identify potential off-target liabilities that could impact its development trajectory.

Primary Pharmacology: Defining the Core Mechanism of Action

The foundational step in profiling this compound is to quantify its interaction with its intended targets: the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This is achieved through two complementary types of in vitro assays: radioligand binding assays, which measure the affinity of the compound for the transporter protein, and neurotransmitter uptake inhibition assays, which measure the functional consequence of that binding.

Quantifying Target Affinity and Potency

Published data confirms that 1-[4-(Methylsulfonyl)phenyl]-1-propanamine (DOV 102,677) binds to and inhibits all three human monoamine transporters with comparable potency.[5]

Table 1: Primary Pharmacology of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine at Human Monoamine Transporters

TargetAssay TypeParameterValue (nM)Reference
Dopamine Transporter (DAT)Uptake InhibitionIC₅₀129[5]
Binding AffinityKᵢ222[5]
Norepinephrine Transporter (NET)Uptake InhibitionIC₅₀103[5]
Binding AffinityKᵢ1030[5]
Serotonin Transporter (SERT)Uptake InhibitionIC₅₀133[5]
Binding AffinityKᵢ740[5]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the neurotransmitter uptake activity.

  • Kᵢ (Inhibition constant): A measure of the binding affinity of the compound to the transporter. A lower Kᵢ value indicates a higher binding affinity.

The relatively balanced IC₅₀ values across the three transporters substantiate its classification as a "triple" reuptake inhibitor.[5]

Experimental Workflow & Protocols

Executing these primary pharmacology assays with high fidelity is paramount. The following protocols represent a self-validating system for determining the affinity and functional potency of a test compound like 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

G cluster_prep Cell & Membrane Preparation cluster_assays Assay Execution cluster_analysis Data Acquisition & Analysis cluster_output Output HEK_cells HEK293 Cells Expressing hDAT, hNET, or hSERT Harvest Harvest & Homogenize HEK_cells->Harvest Uptake Neurotransmitter Uptake Assay (Measures Function, IC50) HEK_cells->Uptake Incubate with Radiolabeled Substrate + Compound Centrifuge Centrifugation Harvest->Centrifuge Membrane Crude Membrane Preparation Centrifuge->Membrane Binding Radioligand Binding Assay (Measures Affinity, Ki) Membrane->Binding Incubate with Radioligand + Compound Filter Rapid Filtration Binding->Filter Uptake->Filter Stop uptake & lyse cells Count Scintillation Counting Filter->Count Analyze Non-linear Regression (Calculate Ki, IC50) Count->Analyze Result Pharmacological Profile (Table 1) Analyze->Result

Caption: Workflow for determining monoamine transporter affinity and potency.

This protocol determines the binding affinity (Kᵢ) of the test compound.

  • Objective: To measure the displacement of a specific high-affinity radioligand from the transporter by the test compound.

  • Materials:

    • Cell Membranes: From HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).[2]

    • Assay Buffer: Tris-HCl buffer with appropriate salts.

    • Test Compound: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, serially diluted.

    • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

    • 96-well plates, glass fiber filter mats, cell harvester, scintillation counter.

  • Procedure:

    • Add 150 µL of diluted cell membranes (e.g., 10-20 µg protein) to each well of a 96-well plate.[6]

    • Add 50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of the non-specific control.

    • Add 50 µL of the radioligand solution at a concentration near its Kₑ value.[7]

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6]

    • Terminate the reaction by rapid vacuum filtration onto a PEI-presoaked glass fiber filter mat using a cell harvester.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

This protocol determines the functional potency (IC₅₀) of the test compound.

  • Objective: To measure the ability of the test compound to block the uptake of a radiolabeled neurotransmitter substrate into cells expressing the target transporter.

  • Materials:

    • Cells: Adherent HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.[5][8]

    • Radiolabeled Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

    • Uptake Buffer: Krebs-HEPES buffer (KHB).[5]

    • Test Compound: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, serially diluted.

    • Non-specific uptake control: A known inhibitor (e.g., 10 µM nomifensine for DAT).

  • Procedure:

    • Wash the cell monolayers once with room temperature uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or control for 10-20 minutes.

    • Initiate the uptake reaction by adding the radiolabeled substrate (e.g., 20 nM [³H]dopamine).

    • Incubate for a short period at room temperature (e.g., 1-5 minutes) to ensure measurement of the initial rate of uptake.[5]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Determine non-specific uptake from wells containing the known inhibitor.

    • Subtract non-specific counts from all other counts.

    • Plot the percentage of inhibition (relative to vehicle control) against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

Secondary Pharmacology: Assessing Off-Target Selectivity

No drug is perfectly selective. Identifying interactions with other receptors, ion channels, and enzymes—known as secondary pharmacology or off-target activity—is critical for predicting potential side effects. A standard approach is to screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a broad panel of targets.

While specific secondary pharmacology data for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is not publicly available, it is an essential component of a complete profile. A standard panel, such as the SafetyScreen77 panel, covers targets known to be associated with adverse effects.[8]

Table 2: Representative Secondary Pharmacology Screening Panel and Template for Results

Target ClassRepresentative TargetsTest Conc. (µM)% Inhibition (Template)
GPCRs Adrenergic (α₁, α₂, β), Dopamine (D₁-D₅), Serotonin (5-HT₁₋₇), Muscarinic (M₁-M₅), Histamine (H₁, H₂), Opioid (µ, δ, κ)10<50%
Ion Channels Na⁺ (Nav1.5), Ca²⁺ (Cav1.2), K⁺ (hERG, KCNQ), Cl⁻10<50%
Enzymes MAO-A, MAO-B, COMT, PDE, COX-1, COX-210<50%
Other Transporters GABA Transporter (GAT1), Glycine Transporter (GlyT1)10<50%
  • Interpretation: Significant inhibition (>50%) at a 10 µM concentration warrants further investigation. A full dose-response curve should be generated for any identified "hit" to determine its IC₅₀ or Kᵢ value. High affinity for off-targets relative to the primary targets (DAT, NET, SERT) may indicate a higher risk of side effects.

In Vitro Safety Pharmacology: De-Risking for Clinical Development

Safety pharmacology focuses on identifying adverse effects on major physiological systems. For CNS-active compounds, two in vitro assessments are indispensable: hERG channel inhibition (cardiac safety) and Cytochrome P450 inhibition (drug-drug interaction potential).

hERG Potassium Channel Inhibition Assay

Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[9][10] Early in vitro screening for hERG liability is a regulatory requirement.

G CellPrep HEK293 or CHO cells stably expressing hERG channels Patch Establish Whole-Cell Patch Clamp Configuration CellPrep->Patch Voltage Apply Standardized Voltage-Clamp Protocol Patch->Voltage Baseline Record Baseline hERG Tail Current Voltage->Baseline Compound Perfuse Cells with Test Compound Concentrations Baseline->Compound Record Record Current at Each Concentration to Steady State Compound->Record Washout Washout Compound (Assess Reversibility) Record->Washout Analysis Measure Peak Tail Current Inhibition vs. Concentration Washout->Analysis IC50 Calculate IC50 Value Analysis->IC50

Caption: Workflow for assessing hERG channel inhibition via patch clamp.

  • Objective: To determine the IC₅₀ of the test compound for inhibition of the hERG potassium current.

  • Materials:

    • Cell Line: HEK293 or CHO cells stably expressing the hERG channel.

    • Solutions: Extracellular and intracellular recording solutions.

    • Test Compound: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, serially diluted.

    • Positive Control: A known hERG blocker (e.g., Cisapride, E-4031).

    • Automated patch-clamp system.

  • Procedure:

    • Cells are harvested and prepared for the automated system.

    • The system establishes whole-cell patch-clamp configuration.

    • A specific voltage protocol is applied to elicit the characteristic hERG current, which involves a depolarizing step followed by a repolarizing step to measure the peak "tail current".[11][12]

    • After recording a stable baseline current, cells are perfused with increasing concentrations of the test compound.

    • The effect of each concentration is measured until a steady-state inhibition is reached.

    • A washout step is performed to assess the reversibility of the inhibition.

  • Data Analysis:

    • The percentage of inhibition of the peak tail current is calculated for each concentration relative to the baseline.

    • A dose-response curve is generated, and the data is fitted to determine the IC₅₀ value.

    • Interpretation: An IC₅₀ value below 10 µM is often considered a potential concern. The therapeutic safety margin is calculated by comparing the hERG IC₅₀ to the therapeutic plasma concentration. A margin of >30-100 fold is generally desired.

Cytochrome P450 (CYP) Enzyme Inhibition Assay

Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[13] Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to increased plasma levels and potential toxicity.[3][13] Assessing inhibition of the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is crucial.

  • Objective: To determine the IC₅₀ of the test compound for inhibition of major CYP450 isoforms.

  • Materials:

    • Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP enzymes.

    • Cofactor: NADPH regenerating system.

    • Probe Substrates: Isoform-specific substrates that produce a fluorescent metabolite or a metabolite detectable by LC-MS/MS (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

    • Test Compound: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, serially diluted.

    • Positive Controls: Known inhibitors for each isoform (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).

  • Procedure:

    • The test compound and enzyme source are pre-incubated in a buffer.

    • The reaction is initiated by adding the probe substrate and the NADPH regenerating system.

    • The mixture is incubated at 37°C for a specific time.

    • The reaction is terminated (e.g., by adding acetonitrile).

    • The formation of the metabolite is quantified.

      • Fluorogenic Method: The fluorescence of the product is read on a plate reader. This method is fast but can be prone to interference.

      • LC-MS/MS Method: The sample is analyzed by liquid chromatography-tandem mass spectrometry to directly measure the metabolite. This is considered the "gold standard" due to its high specificity and sensitivity.

  • Data Analysis:

    • The rate of metabolite formation is calculated for each concentration of the test compound.

    • The percent inhibition relative to the vehicle control is plotted against the log concentration of the test compound.

    • The data is fitted using non-linear regression to determine the IC₅₀ value for each CYP isoform.

    • Interpretation: IC₅₀ values are used in static models to predict the risk of clinical drug-drug interactions (DDIs). An IC₅₀ < 1 µM often triggers further investigation.

Conclusion and Forward Look

The in vitro pharmacological profile of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine (DOV 102,677) is defined by its primary activity as a balanced inhibitor of the dopamine, norepinephrine, and serotonin transporters. The protocols detailed in this guide provide a robust framework for confirming this activity and, critically, for generating the essential secondary and safety pharmacology data needed for a comprehensive risk assessment. By systematically evaluating off-target selectivity, hERG channel block, and CYP450 inhibition, drug development professionals can build a complete data package. This allows for an informed, data-driven progression of this and similar compounds, ensuring that both efficacy and safety are thoroughly understood well before first-in-human studies.

References

  • Skolnick, P., Popik, P., & Janowsky, A. (2006). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. Cellular and Molecular Neurobiology, 26(4-6), 857–873. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.com. [Link]

  • Zhang, L., Zhang, Y. D., & Strong, J. M. (2014). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery, 9(1), 73–87. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hochebner, C., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Evotec. hERG Safety Assay. Evotec.com. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Bienta.net. [Link]

  • BioIVT. Drug Transporters Inhibition Studies. Bioivt.com. [Link]

  • Sun, W., Liu, K., Ryu, H., Kang, D. W., Kim, Y. S., Kim, M. S., ... & Lee, J. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1310–1318. [Link]

  • Wang, K., Zhang, T., Li, Y., Ma, G., Wu, L., Sun, H., & Sun, T. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 9, 552. [Link]

  • Paine, M. F., Hart, H. L., Ludeman, S. D., Chen, Y., & Zientek, M. A. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 39(8), 1367–1373. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hochebner, C., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11. [Link]

  • Taylor & Francis Online. Monoamine reuptake inhibitors – Knowledge and References. Taylorandfrancis.com. [Link]

  • ResearchGate. Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... Researchgate.net. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Giffordbio.com. [Link]

  • Patsnap Synapse. (2024). What are Monoamine reuptake inhibitor and how do they work?. Synapse.patsnap.com. [Link]

  • ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Researchgate.net. [Link]

  • ResearchGate. Summary of in vitro methodologies for assessing transporter inhibition... Researchgate.net. [Link]

  • Perry, E. B., Kuru, M. M., D'Souza, M. S., & Tella, S. R. (2011). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Pharmacology, biochemistry, and behavior, 99(3), 341–349. [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Lnhlifesciences.org. [Link]

  • Li, Y., Liu, Y., Zhang, Y., & Cheng, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]

  • D.ST. Japan. hERG Best Practice Assay. Dstc.jp. [Link]

  • Atkinson, H., Butler, P., & Elsby, R. (2022). Studying the right transporter at the right time: an in vitro strategy for assessing drug-drug interaction risk during drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 18(11), 779–796. [Link]

  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Sampaio, L. S., de Oliveira, T. P., da Silva, F. C., de Souza, M. C., & Pinto, A. V. (2002). In vitro antimicrobial activity of a new series of 1,4-naphthoquinones. Brazilian Journal of Medical and Biological Research, 35(7), 803–809. [Link]

  • Ismail, M. A., Arafa, R. K., Brun, R., Wenzler, T., & Tanious, F. A. (2010). Synthesis and Antiprotozoal Activity of Cationic 1,4-diphenyl-1H-1,2,3-triazoles. Journal of Medicinal Chemistry, 53(3), 1364–1379. [Link]

  • sqadia.com. (2022, July 19). Anti-Depressants Mechanism of Action | Monoamine Oxidase Inhibitors (MAOIs) [Video]. YouTube. [Link]

  • ResearchGate. (A) Stimulation protocol for hERG channel measurements. (B) Example of... Researchgate.net. [Link]

  • ResearchGate. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Researchgate.net. [Link]

  • Al-Suwaidan, I. A., Al-Abdullah, E. S., Aouad, M. R., Al-Majid, A. M., El-Sayed, W. M., Barakat, A., ... & Ghabbour, H. A. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 12(1), 19566. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Compound Molecular Identity and Physicochemical Characteristics The foundational step in evaluating any new ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

Molecular Identity and Physicochemical Characteristics

The foundational step in evaluating any new chemical entity is to establish its molecular identity and predict its physicochemical properties. These parameters are crucial for understanding its potential behavior in biological systems and for designing appropriate experimental protocols.

Structural Elucidation

The structure of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is characterized by a phenyl ring substituted with a methylsulfonyl group at the para position, and a propan-1-amine group attached to the benzylic carbon.

Table 1: Predicted Physicochemical Properties of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₅NO₂SDefines the elemental composition.
Molecular Weight 213.30 g/mol Influences diffusion, bioavailability, and formulation.
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) ~65 ŲCorrelates with drug transport and blood-brain barrier penetration.
Hydrogen Bond Donors 2Influences solubility and receptor binding.
Hydrogen Bond Acceptors 3Influences solubility and receptor binding.
pKa (most basic) ~9.5 - 10.5Determines the ionization state at physiological pH.

Note: These values are estimations derived from computational models and data from structurally similar compounds and should be experimentally verified.

The Significance of the Methylsulfonyl Moiety

The 4-(methylsulfonyl)phenyl group is a key pharmacophore found in numerous approved drugs. Its presence in the target molecule is significant for several reasons:

  • Enhanced Polarity and Solubility : The sulfonyl group increases the polarity of the molecule, which can improve aqueous solubility and reduce lipophilicity.

  • Metabolic Stability : The sulfur atom in the sulfone is in its highest oxidation state, rendering it generally resistant to oxidative metabolism.

  • Hydrogen Bonding Capacity : The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially contributing to target binding.[1][2]

  • Bioisosteric Replacement : The methylsulfonyl group is often used as a bioisostere for other functional groups to modulate physicochemical and pharmacokinetic properties.

Synthetic Pathways: A Roadmap to 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

The synthesis of primary amines from ketones is a well-established transformation in organic chemistry. The most direct and widely employed method is reductive amination .[3][4][5] This approach offers high yields and operational simplicity, making it a cornerstone of pharmaceutical synthesis.

Proposed Synthetic Route via Reductive Amination

The synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine can be logically achieved through the reductive amination of its corresponding ketone precursor, 1-(4-(methylsulfonyl)phenyl)propan-1-one .

Diagram 1: Proposed Synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product Ketone 1-(4-(Methylsulfonyl)phenyl)propan-1-one Reaction Reductive Amination Ketone->Reaction 1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₃CN) Amine 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Reaction->Amine

Caption: A proposed two-step, one-pot synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for reductive amination. Optimization of reaction conditions (temperature, solvent, reaction time, and choice of reducing agent) would be necessary.[6]

Step 1: Imine Formation [7]

  • To a solution of 1-(4-(methylsulfonyl)phenyl)propan-1-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, >10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Reduction to the Amine

  • To the reaction mixture containing the in situ-formed imine, add a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), 1.5-2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

Potential Applications in Drug Discovery and Research

The structural features of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine suggest several potential avenues for research and development.

Central Nervous System (CNS) Activity

Many phenylpropanamine derivatives exhibit activity within the central nervous system. For instance, fluoxetine, a well-known antidepressant, is a phenylpropanamine derivative.[8] The presence of the propanamine side chain in the target molecule makes it a candidate for investigation into its effects on neurotransmitter systems.

Anti-inflammatory and Analgesic Properties

The 4-(methylsulfonyl)phenyl moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and rofecoxib. This suggests that 1-[4-(Methylsulfonyl)phenyl]-1-propanamine could be explored for its potential anti-inflammatory and analgesic properties.

Antimicrobial and Antiviral Potential

Compounds containing sulfonyl groups have been reported to possess a broad spectrum of antimicrobial and antiviral activities.[1] The title compound could serve as a scaffold for the development of new anti-infective agents. For example, Florfenicol, a veterinary antibiotic, contains a similar structural core.[9]

Diagram 2: Potential Research Applications

G cluster_0 Potential Therapeutic Areas Compound 1-[4-(Methylsulfonyl)phenyl]-1-propanamine CNS CNS Disorders Compound->CNS Structural similarity to CNS-active drugs Inflammation Anti-inflammatory Compound->Inflammation Presence of 4-(methylsulfonyl)phenyl moiety Infection Antimicrobial Compound->Infection Known activity of sulfonyl-containing compounds

Sources

Exploratory

Structure elucidation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine derivatives

An In-Depth Technical Guide to the Structure Elucidation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive framework for the structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the structural elucidation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and its derivatives. These compounds, characterized by a chiral center at the C1 position of the propanamine chain and a polar methylsulfonyl group, are of significant interest in medicinal chemistry and drug development. Their precise structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring regulatory compliance.

This document moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, presenting an integrated, self-validating workflow designed for researchers, scientists, and drug development professionals. Each step is designed to build upon the last, creating a cohesive and unambiguous structural assignment.

The Foundational Blueprint: Confirming Molecular Formula and Connectivity

The initial phase of elucidation focuses on defining the molecule's fundamental properties: its mass, elemental composition, and the connectivity of its atomic framework. This is achieved through a synergistic application of high-resolution mass spectrometry and a suite of nuclear magnetic resonance techniques.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

HRMS is the first-line technique to confirm the elemental composition. Its power lies in its ability to measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within 5 ppm, allowing for the confident determination of a unique molecular formula.

Expert Insight: The choice of Electrospray Ionization (ESI) in positive mode is deliberate. The basic nitrogen atom of the propanamine moiety is readily protonated, leading to a strong signal for the molecular ion [M+H]⁺, which is crucial for both formula determination and subsequent fragmentation studies.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL. The formic acid ensures a proton-rich environment to facilitate ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization: Set the ESI source to positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical mass calculated for the expected elemental formula. A mass error of < 5 ppm provides high confidence in the assigned formula.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps confirm how they are connected. By isolating the protonated molecular ion and subjecting it to Collision-Induced Dissociation (CID), we can observe characteristic fragmentation patterns that act as structural fingerprints.[1][2]

The fragmentation of protonated sulfonamides often involves cleavage of the S-N bond or the bonds adjacent to the aromatic ring.[3] For the target scaffold, key fragmentations include the loss of the propanamine side chain and cleavages within the sulfonyl group.

Table 1: Expected MS/MS Fragments for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine
m/z (Theoretical) Fragment Structure Description of Loss
214.09[M+H]⁺Protonated Parent Molecule
155.02[C₇H₇O₂S]⁺Loss of propanamine side chain
72.08[C₄H₁₀N]⁺Cleavage yielding the propanamine fragment

MS_Fragmentation parent Parent Ion [M+H]⁺ m/z = 214.09 frag1 Fragment 1 [C₇H₇O₂S]⁺ m/z = 155.02 parent->frag1 Loss of C₃H₉N frag2 Fragment 2 [C₄H₁₀N]⁺ m/z = 72.08 parent->frag2 Benzylic Cleavage

Nuclear Magnetic Resonance (NMR): Mapping the H-C Framework

NMR spectroscopy provides the definitive map of the molecule's covalent structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for unambiguous assignment.

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The key is to identify the aromatic protons (typically AA'BB' system), the propanamine chain protons (CH, CH₂, CH₃), and the methylsulfonyl protons (CH₃).

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule. Carbons directly attached to the electron-withdrawing sulfonyl group and the nitrogen atom will be shifted downfield.[4]

  • 2D NMR (COSY & HSQC): These experiments are non-negotiable for a trustworthy assignment.

    • COSY (Correlation Spectroscopy): Confirms proton-proton couplings, allowing for the unequivocal tracing of the propanamine chain from the methine (CH) proton to the terminal methyl (CH₃) protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, ensuring that every C-H bond is correctly assigned.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to observe exchangeable protons like those on the amine.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Run standard COSY and HSQC experiments.

  • Data Processing & Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Use the 2D spectra to build the molecular framework piece by piece.

Table 2: Typical NMR Chemical Shift Assignments (in DMSO-d₆)
Group Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Justification
Aromatic (C₂', C₆')~7.9~128Ortho to SO₂CH₃, deshielded
Aromatic (C₃', C₅')~7.6~127Meta to SO₂CH₃
Propanamine (CH)~4.1-4.3~55-60Adjacent to N and aromatic ring
Propanamine (CH₂)~1.6-1.8~25-30Methylene group
Propanamine (CH₃)~0.8-1.0~10-15Terminal methyl group
Sulfonyl (SO₂CH₃)~3.2~44Methyl group on sulfonyl

Defining Stereochemistry: The Chirality Question

With the connectivity established, the next critical step is to address the stereochemistry at the C1 position of the propanamine chain. Since these derivatives are chiral, it is essential to separate the enantiomers and ultimately determine the absolute configuration of the desired stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC): Separating the Enantiomers

Chiral HPLC is the workhorse for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[5] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Expert Insight: Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are exceptionally versatile and often provide excellent separation for chiral amines.[5][6] The choice between normal-phase and reversed-phase methods depends on the specific derivative's solubility and polarity.

Experimental Protocol: Chiral HPLC
  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase Preparation (Normal Phase Example): Prepare a mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.

  • Method Development: Start with an isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol) and adjust the ratio to achieve baseline separation (Resolution > 1.5).

  • Sample Analysis: Dissolve the sample in the mobile phase, inject, and monitor the elution profile using a UV detector.

  • Quantification: Integrate the peak areas for both enantiomers to calculate the enantiomeric excess.

The Gold Standard: Absolute Configuration by X-ray Crystallography

While chiral HPLC separates enantiomers, it does not reveal which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. For this, an absolute method is required. Single-crystal X-ray crystallography is the most powerful and unambiguous technique for determining the three-dimensional structure of a molecule, including its absolute configuration.[7][8][9]

The primary challenge is often not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction.[7]

Expert Insight: The presence of a sulfur atom (a relatively heavy atom) in the molecule is advantageous. It produces anomalous scattering effects that allow for the reliable determination of the absolute configuration, typically expressed through the Flack parameter, which should be close to zero for the correct enantiomer.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystallization: The critical, and often most difficult, step. Screen various solvents and solvent systems (e.g., slow evaporation from ethanol, vapor diffusion of hexane into a dichloromethane solution). The goal is to grow a single crystal of at least 0.1 mm in all dimensions.[7]

  • Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to this map and refined to achieve the best possible fit with the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data. A Flack parameter close to 0 confirms the assigned stereochemistry with high confidence.

An Integrated and Self-Validating Workflow

The trustworthiness of a structural elucidation comes from the convergence of multiple, independent techniques. Each piece of data must be consistent with the others, creating a self-validating system.

Workflow cluster_start Initial Analysis cluster_connectivity Connectivity Confirmation cluster_stereo Stereochemical Analysis cluster_absolute Definitive 3D Structure cluster_end Final Confirmation Start Purified Compound HRMS HRMS (Determine Molecular Formula) Start->HRMS NMR 1D & 2D NMR (Assign H-C Framework) Start->NMR MSMS MS/MS (Confirm Core Fragments) HRMS->MSMS Provides [M+H]⁺ CHIRAL Chiral HPLC (Determine Enantiomeric Purity) HRMS->CHIRAL Structure Consistent? Final Fully Elucidated Structure HRMS->Final Cross-validates formula NMR->CHIRAL Structure Consistent? NMR->Final Cross-validates connectivity MSMS->CHIRAL Structure Consistent? XRAY X-Ray Crystallography (Determine Absolute Configuration) CHIRAL->XRAY Enantiopure Sample? XRAY->Final

This integrated approach ensures that the molecular formula from HRMS aligns with the atom count from NMR, the fragments from MS/MS are consistent with the NMR-derived structure, and the absolute configuration from X-ray crystallography provides the final, unambiguous 3D structure of a specific enantiomer isolated by chiral HPLC. This rigorous, multi-faceted validation is the hallmark of robust chemical science.

References

  • Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine . ResearchGate. Available from: [Link].

  • Chiral Discrimination of Acyclic Secondary Amines by 19F NMR . Analytical Chemistry. Available from: [Link].

  • X-ray crystallography . Wikipedia. Available from: [Link].

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions . Rapid Communications in Mass Spectrometry. Available from: [Link].

  • Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine . ResearchGate. Available from: [Link].

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF . ResearchGate. Available from: [Link].

  • Recent Advances in Separation and Analysis of Chiral Compounds . Analytical Chemistry. Available from: [Link].

  • Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid . Chirality. Available from: [Link].

  • X-Ray Crystallography of Chemical Compounds . National Institutes of Health (NIH). Available from: [Link].

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . YAKHAK HOEJI. Available from: [Link].

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one . MDPI. Available from: [Link].

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry . The Journal of Organic Chemistry. Available from: [Link].

  • Small molecule X-ray crystallography . The University of Queensland. Available from: [Link].

  • NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines . Organic Letters. Available from: [Link].

  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
  • Small molecule crystallography . Excillum. Available from: [Link].

  • Chirality of Amines . YouTube. Available from: [Link].

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction . Journal of AOAC INTERNATIONAL. Available from: [Link].

  • Spectroscopy of Amines . Chemistry LibreTexts. Available from: [Link].

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements . Journal of the American Society for Mass Spectrometry. Available from: [Link].

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography . National Institutes of Health (NIH). Available from: [Link].

  • Solvent-free synthesis of propargylamines: an overview . RSC Advances. Available from: [Link].

  • 1-(4-(methylsulfonyl)phenyl)ethanone . PubChem. Available from: [Link].

  • N-[4-(1-methyl-1-phenylethyl)phenyl]- . PubChem. Available from: [Link].

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone . PubChem. Available from: [Link].

  • 1-[4-(Methylsulfonyl)phenyl]-1-propanamine . PubChem. Available from: [Link].

Sources

Foundational

Preliminary toxicology studies of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

An In-Depth Technical Guide to the Preliminary Toxicological Evaluation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Disclaimer: As of January 2026, publicly available toxicological data for 1-[4-(Methylsulfonyl)phenyl]...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Toxicological Evaluation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Disclaimer: As of January 2026, publicly available toxicological data for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is limited. This guide, therefore, presents a comprehensive, forward-looking strategy for its preliminary toxicological assessment, grounded in established regulatory guidelines and best practices in drug development. The data presented herein is illustrative and intended to guide the experimental design and interpretation of future studies.

Introduction: Charting the Safety Profile of a Novel Phenylpropanamine

The development of any new chemical entity, such as 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, necessitates a thorough evaluation of its safety profile before it can be considered for further development. Preliminary toxicological studies form the cornerstone of this assessment, providing critical data on the potential adverse effects of a substance following acute and short-term exposure. This in-depth guide outlines a strategic approach to the initial toxicological characterization of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, focusing on a battery of in vivo and in vitro assays designed to identify potential hazards and inform risk assessment.

As a Senior Application Scientist, the imperative is not merely to conduct these studies but to understand the underlying rationale for each experimental choice. The protocols detailed below are designed to be self-validating, incorporating positive and negative controls to ensure the reliability of the generated data. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the preliminary safety evaluation of novel compounds.

Physicochemical Properties and Considerations

A foundational understanding of the physicochemical properties of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is essential for designing meaningful toxicological studies. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its potential toxicity.

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO₂SPubChem
Molecular Weight213.3 g/mol PubChem
AppearanceWhite to off-white solid (predicted)
SolubilityTo be determined experimentally in relevant vehicles (e.g., water, corn oil)
LogPTo be determined experimentally

Note: Some properties are predicted and require experimental confirmation.

Part 1: In Vivo Acute Oral Toxicity Assessment (OECD 423)

The initial step in in vivo toxicology is typically an acute oral toxicity study to determine the potential for adverse effects following a single high dose of the test substance. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a small number of animals to classify the substance into a toxicity category.[1][2]

Experimental Protocol: Acute Toxic Class Method

Objective: To determine the acute oral toxicity of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine in a rodent model and to classify it according to the Globally Harmonised System (GHS).

Test System:

  • Species: Sprague-Dawley rats (female)

  • Age: 8-12 weeks

  • Weight: 200-250 g

  • Justification: The rat is a commonly used species in toxicological studies with extensive historical data. Females are often used as they can be slightly more sensitive.

Methodology:

  • Acclimatization: Animals are acclimatized for at least 5 days prior to the study, with free access to standard rodent chow and water.

  • Dose Formulation: The test substance is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) to the desired concentrations. The stability and homogeneity of the formulation should be confirmed.

  • Dosing: A stepwise procedure is followed, starting with a dose of 300 mg/kg. Three female rats are used per step. The substance is administered by oral gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Stepwise Procedure:

    • If no mortality occurs at 300 mg/kg, the next step involves dosing a new group of three female rats at 2000 mg/kg.

    • If mortality occurs at 300 mg/kg, the next step involves dosing a new group of three female rats at a lower dose (e.g., 50 mg/kg).

  • Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

Illustrative Data Presentation
Dose (mg/kg)Number of AnimalsMortalityClinical SignsGross Necropsy Findings
30030/3Piloerection, lethargy (resolved within 48 hours)No abnormalities detected
200031/3Severe lethargy, ataxia, piloerectionNo abnormalities detected

Interpretation: Based on this illustrative data, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine would likely be classified under GHS Category 4 ("Warning: Harmful if swallowed").

Experimental Workflow: Acute Oral Toxicity (OECD 423)

G cluster_pre Pre-Dosing cluster_dosing Dosing & Observation cluster_decision Stepwise Decision Acclimatization Acclimatization (≥ 5 days) Dose_Prep Dose Formulation & Analysis Acclimatization->Dose_Prep Start_Dose Start Dose (300 mg/kg, n=3) Dose_Prep->Start_Dose Observe_14d 14-Day Observation (Clinical Signs, Body Weight) Start_Dose->Observe_14d Necropsy Gross Necropsy Observe_14d->Necropsy Mortality_Check Mortality Check Observe_14d->Mortality_Check Classification GHS Classification Necropsy->Classification Dose_2000 Dose at 2000 mg/kg (n=3) Mortality_Check->Dose_2000 No Mortality Dose_50 Dose at 50 mg/kg (n=3) Mortality_Check->Dose_50 Mortality Dose_2000->Observe_14d Dose_50->Observe_14d

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Part 2: In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a key event in carcinogenesis. A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[3][4]

Experimental Protocol: Ames Test

Objective: To evaluate the mutagenic potential of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine using a bacterial reverse mutation assay.

Test System:

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Metabolic Activation: With and without an exogenous metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).

Methodology:

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test substance.

  • Main Experiment:

    • The test substance is incubated with the bacterial strains in the presence and absence of S9 mix.

    • The mixture is plated on minimal agar plates lacking the essential amino acid (histidine or tryptophan).

    • Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is compared to the number on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and if the increase is at least twofold greater than the negative control.

Illustrative Data Presentation: Ames Test
StrainMetabolic ActivationConcentration (µ g/plate )Mean Revertants ± SDFold Increase
TA98-S90 (Vehicle)25 ± 4-
1028 ± 51.1
10030 ± 61.2
100032 ± 51.3
+S90 (Vehicle)35 ± 6-
1038 ± 71.1
10040 ± 81.1
100042 ± 61.2
TA100-S90 (Vehicle)120 ± 15-
10125 ± 181.0
100130 ± 201.1
1000135 ± 161.1
+S90 (Vehicle)140 ± 22-
10145 ± 251.0
100150 ± 281.1
1000155 ± 241.1

Interpretation: The illustrative data shows no significant, dose-dependent increase in the number of revertant colonies in any of the tested strains, with or without metabolic activation. Therefore, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine would be considered non-mutagenic in the Ames test under these conditions.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[5][6][7]

Experimental Protocol: Chromosomal Aberration Test

Objective: To assess the potential of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine to induce chromosomal aberrations in cultured mammalian cells.

Test System:

  • Cells: Chinese Hamster Ovary (CHO) cells.

  • Metabolic Activation: With and without S9 mix.

Methodology:

  • Dose Range Finding: A cytotoxicity assay (e.g., MTT assay) is performed to select at least three analyzable concentrations.

  • Main Experiment:

    • CHO cells are exposed to the test substance for a short duration (e.g., 3-6 hours) with and without S9 mix, and for a continuous duration (e.g., 24 hours) without S9 mix.

    • Cells are harvested at an appropriate time after exposure, treated with a metaphase-arresting agent (e.g., colcemid), and processed for chromosome analysis.

  • Data Analysis: At least 200 metaphases per concentration are scored for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). The percentage of cells with aberrations is calculated and compared to the negative control.

Illustrative Data Presentation: Chromosomal Aberration Test
Treatment ConditionConcentration (µg/mL)% Cells with Aberrations (excluding gaps)
3h, -S90 (Vehicle)1.5
502.0
1502.5
4503.0
3h, +S90 (Vehicle)2.0
502.5
1503.0
4503.5
24h, -S90 (Vehicle)1.0
251.5
752.0
2252.5

Interpretation: The illustrative data indicates that 1-[4-(Methylsulfonyl)phenyl]-1-propanamine did not induce a statistically significant or dose-dependent increase in the percentage of cells with structural chromosomal aberrations. Therefore, it would be considered non-clastogenic under the conditions of this test.

Genotoxicity Testing Workflow

G cluster_ames Ames Test (OECD 471) cluster_chromo Chromosomal Aberration (OECD 473) cluster_conclusion Genotoxicity Profile Ames_DRF Dose Range Finding Ames_Main Main Experiment (± S9, 5 strains) Ames_DRF->Ames_Main Ames_Analysis Colony Counting & Analysis Ames_Main->Ames_Analysis Genotox_Conclusion Conclusion on Genotoxic Potential Ames_Analysis->Genotox_Conclusion Chromo_DRF Cytotoxicity Assay Chromo_Main Cell Exposure (± S9, short & long duration) Chromo_DRF->Chromo_Main Chromo_Analysis Metaphase Scoring Chromo_Main->Chromo_Analysis Chromo_Analysis->Genotox_Conclusion

Caption: Integrated workflow for in vitro genotoxicity testing.

Conclusion and Future Directions

This guide has outlined a foundational toxicological evaluation plan for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, incorporating standard in vivo and in vitro assays as mandated by regulatory agencies. Based on the illustrative data presented, this compound demonstrates a low acute oral toxicity profile and no evidence of genotoxicity.

It is imperative to recognize that these preliminary studies represent the initial phase of safety assessment. Should the development of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine proceed, further toxicological evaluations will be necessary, including:

  • Repeat-dose toxicity studies: To assess the effects of longer-term exposure.

  • Safety pharmacology studies: To investigate potential effects on vital organ systems (cardiovascular, respiratory, and central nervous systems).

  • Reproductive and developmental toxicity studies: If the compound is intended for use in women of childbearing potential.

The synthesis of robust and reliable toxicological data is a critical and iterative process in drug development. By adhering to established guidelines and employing a scientifically rigorous approach, we can effectively characterize the safety profile of novel chemical entities and make informed decisions regarding their continued development.

References

  • OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2016), Test No. 473: In Vitro Mammalian Chromosomal Aberration Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • U.S. Food and Drug Administration (2000), Redbook 2000: IV.C.1.b. In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • U.S. Food and Drug Administration, Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • National Toxicology Program, NTP TR-552: Toxicology and Carcinogenesis Studies of Propargyl Alcohol. [Link]

  • PubChem, 1-(4-Methylsulfonylphenyl)propan-1-one. [Link]

  • Eurofins, The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Creative Bioarray, In Vitro Mammalian Chromosomal Aberration Test OECD 473. [Link]

Sources

Exploratory

Literature review on (Methylsulfonyl)phenyl propanamine compounds

An In-Depth Technical Guide to (Methylsulfonyl)phenyl Propanamine Compounds for Researchers, Scientists, and Drug Development Professionals Introduction (Methylsulfonyl)phenyl propanamine derivatives represent a signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (Methylsulfonyl)phenyl Propanamine Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylsulfonyl)phenyl propanamine derivatives represent a significant class of compounds in modern medicinal chemistry, demonstrating a versatile range of pharmacological activities. This guide provides a comprehensive overview of their synthesis, mechanism of action, structure-activity relationships (SAR), and the analytical methodologies required for their characterization. The core structure, featuring a propanamine chain attached to a methylsulfonyl-substituted phenyl ring, serves as a key pharmacophore for interacting with various biological targets. Notably, these compounds have emerged as potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a critical target in pain and inflammation pathways.[1][2] This guide will delve into the nuances of these interactions and the experimental considerations crucial for their development as potential therapeutic agents.

Synthesis of (Methylsulfonyl)phenyl Propanamine Compounds

The synthesis of (Methylsulfonyl)phenyl propanamine derivatives typically involves a multi-step approach, beginning with the construction of the substituted phenyl ring, followed by the elaboration of the propanamine side chain. The causality behind the chosen synthetic route often lies in the desired substitution pattern on the phenyl ring and the stereochemistry of the propanamine moiety.

General Synthetic Workflow

A common strategy for synthesizing compounds such as 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide involves the initial preparation of a suitably substituted aniline, which is then coupled with a protected propanoic acid derivative, followed by deprotection and any further modifications.

Synthetic Workflow cluster_0 Aromatic Core Synthesis cluster_1 Propanamide Chain Coupling cluster_2 Final Product Formation A Substituted Aniline (e.g., 4-amino-2-fluorophenol) B Sulfonylation (Methanesulfonyl chloride, pyridine) A->B Step 1 C 4-(Methylsulfonylamino)phenol Derivative B->C Step 2 E Amide Coupling (EDC, HOBt) C->E D Protected Alanine (e.g., Boc-L-Ala) D->E F Coupled Intermediate E->F G Deprotection (e.g., TFA) F->G Step 3 H Final (Methylsulfonyl)phenyl Propanamine Compound G->H Step 4

Caption: Generalized synthetic workflow for (Methylsulfonyl)phenyl propanamine compounds.

Detailed Experimental Protocol: Synthesis of a TRPV1 Antagonist Intermediate

This protocol outlines the synthesis of a key intermediate, 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide, a common scaffold for potent TRPV1 antagonists.[2]

  • Step 1: Synthesis of 2-fluoro-4-nitrophenol.

    • Rationale: Introduction of the nitro and fluoro substituents on the phenol ring provides handles for subsequent transformations. The nitro group can be reduced to an amine, and the fluoro group enhances binding affinity in the final compound.

    • Procedure: To a solution of 4-nitrophenol in a suitable solvent, a fluorinating agent (e.g., Selectfluor®) is added portion-wise at a controlled temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.

  • Step 2: Reduction of the Nitro Group.

    • Rationale: The nitro group is reduced to an amine to allow for the subsequent sulfonylation reaction.

    • Procedure: 2-fluoro-4-nitrophenol is dissolved in a protic solvent like ethanol, and a reducing agent such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation. The catalyst is filtered off, and the solvent is evaporated to yield 4-amino-2-fluorophenol.

  • Step 3: Sulfonylation.

    • Rationale: The methylsulfonyl group is introduced, which is a key feature of the pharmacophore for TRPV1 antagonism.

    • Procedure: 4-amino-2-fluorophenol is dissolved in pyridine, and methanesulfonyl chloride is added dropwise at 0°C. The reaction is stirred until completion, and the product, 4-(methylsulfonylamino)-2-fluorophenol, is isolated.

  • Step 4: Amide Coupling.

    • Rationale: The propanamide side chain is attached via an amide bond, a common and stable linkage in drug molecules.

    • Procedure: To a solution of 4-(methylsulfonylamino)-2-fluorophenol and N-Boc-L-alanine in a solvent like dichloromethane (DCM), coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added. The reaction is stirred at room temperature. The resulting product is the Boc-protected intermediate.

  • Step 5: Deprotection.

    • Rationale: The Boc protecting group is removed to yield the final primary amine.

    • Procedure: The Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in DCM. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the desired 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide.

Pharmacology and Mechanism of Action

(Methylsulfonyl)phenyl propanamine compounds have been extensively investigated as antagonists of the TRPV1 receptor. The activation of TRPV1 by stimuli such as heat, protons, and capsaicin leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the transmission of pain signals.[1][3] By blocking this channel, these compounds can effectively reduce pain and inflammation.[1]

Mechanism of TRPV1 Antagonism

TRPV1 antagonists can be classified as competitive or non-competitive. Competitive antagonists bind to the same site as the natural activators of TRPV1, preventing their binding and subsequent channel activation.[1] The pharmacophore for many TRPV1 antagonists, including the (Methylsulfonyl)phenyl propanamine class, consists of three key features: a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature.[3][4] The methylsulfonyl group often acts as a potent hydrogen bond acceptor, interacting with key residues within the TRPV1 pore.[3]

TRPV1 Antagonism cluster_0 TRPV1 Channel Activation cluster_1 Antagonist Action A Stimuli (Heat, Protons, Capsaicin) B TRPV1 Receptor A->B C Ion Influx (Ca²⁺, Na⁺) B->C F Binding to TRPV1 Pore D Neuronal Depolarization & Pain Signal C->D E (Methylsulfonyl)phenyl Propanamine Antagonist E->F G Blockage of Ion Channel F->G H Inhibition of Pain Signal G->H

Caption: Mechanism of action of (Methylsulfonyl)phenyl propanamine compounds as TRPV1 antagonists.

Structure-Activity Relationships (SAR)

SAR studies have revealed key structural features that contribute to the high affinity and potent antagonism of these compounds. For instance, the presence of a fluorine atom at the 3-position of the phenyl ring has been shown to enhance potency. The stereochemistry of the propanamine side chain is also crucial, with the (S)-configuration often demonstrating greater activity.

Compound IDA-Region SubstitutionB-RegionC-RegionTargetKᵢ (nM)Kᵢ(ant) (nM)Reference
1 3-fluoro-4-methylsulfonylaminoPropanamide4-t-butylbenzylrTRPV153.59.2[5]
2 4-methylsulfonylaminoPropanamide4-t-butylbenzylrTRPV1--[5]
3 3-methoxy-4-methylsulfonylaminoPropanamide4-t-butylbenzylrTRPV151-[5]
45 3-fluoro-4-methylsulfonylaminoPropanamide2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-ylmethylhTRPV1--[2]
97 3-fluoro-4-methylsulfonylaminoPropanamide2-morpholino-6-(trifluoromethyl)pyridin-3-ylmethylhTRPV1--[2]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of (Methylsulfonyl)phenyl propanamine compounds. A combination of spectroscopic and chromatographic techniques is typically employed.

General Analytical Workflow

The characterization process begins with sample preparation, followed by analysis using various techniques to elucidate the structure and assess purity, and concludes with data interpretation and reporting.

Analytical Workflow cluster_spectro Spectroscopy cluster_chroma Chromatography A Sample Preparation (Dissolution in appropriate solvent) B Spectroscopic Analysis A->B C Chromatographic Analysis A->C NMR NMR Spectroscopy (¹H, ¹³C) B->NMR MS Mass Spectrometry (ESI-MS) B->MS HPLC HPLC (Reversed-Phase) C->HPLC TLC TLC C->TLC D Structural Elucidation F Data Interpretation & Reporting D->F E Purity Assessment E->F NMR->D MS->D HPLC->E

Caption: General analytical workflow for the characterization of (Methylsulfonyl)phenyl propanamine compounds.

Detailed Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the molecular structure by providing detailed information about the chemical environment and connectivity of atoms.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected structure.

2. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

    • Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

    • Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern for further structural confirmation.

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the compound and quantify any impurities.[6]

  • Protocol:

    • Method Development: Develop a suitable reversed-phase HPLC method. A C18 column is often a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile), often with an additive like trifluoroacetic acid (TFA).

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.

    • Data Analysis: Calculate the purity of the sample based on the peak area of the main component relative to the total peak area.

Conclusion

(Methylsulfonyl)phenyl propanamine compounds are a promising class of molecules with significant therapeutic potential, particularly as TRPV1 antagonists for the management of pain. This guide has provided an in-depth overview of their synthesis, pharmacological properties, and the analytical techniques required for their characterization. A thorough understanding of these aspects is critical for researchers and drug development professionals working to advance these compounds from the laboratory to the clinic. The detailed protocols and workflows presented herein serve as a valuable resource for guiding experimental design and ensuring the generation of high-quality, reliable data.

References

  • Discovery and development of TRPV1 antagonists. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • What are TRPV1 antagonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. (2022, August 16). PMC. [Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. (n.d.). PMC. [Link]

  • US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (n.d.).
  • TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation. (n.d.). PMC. [Link]

  • WO2009074478A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. (n.d.).
  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (n.d.). MDPI. [Link]

  • US6413431B1 - HPLC method for purifying organic compounds. (n.d.).
  • Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. (2022, October 4). ACS Omega. [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International. [Link]

  • Modern analytics for naturally derived complex drug substances: NMR and MS tests for protamine sulfate from chum salmon. (2014, September 27). PubMed. [Link]

  • N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. (n.d.). PMC. [Link]

  • TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. (n.d.). MDPI. [Link]

  • HPLC methods for purity evaluation of man-made single-stranded RNAs. (2019, January 31). PMC. [Link]

  • Modern analytics for naturally derived complex drug substances: NMR and MS tests for protamine sulfate from chum salmon. (2016, June 13). ResearchGate. [Link]

  • Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. (n.d.). PMC. [Link]

  • TRPV1: A Potential Drug Target for Treating Various Diseases. (n.d.). MDPI. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). PMC. [Link]

  • N-{3-[(methylsulfonyl)amino]phenyl}methanesulfonamide. (n.d.). SpectraBase. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-[4-(Methylsulfonyl)phenyl]-1-propanamine: From a Novel Scaffold to a Veterinary Antibiotic

This guide provides a comprehensive technical overview of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, a pivotal chemical entity whose discovery and development are intrinsically linked to the advent of the broad-spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, a pivotal chemical entity whose discovery and development are intrinsically linked to the advent of the broad-spectrum veterinary antibiotic, florfenicol. We will explore the historical context of its emergence, delve into its chemical synthesis and characterization, and elucidate its pharmacological significance as a foundational scaffold in modern animal health.

Introduction: A Scaffold for Safer Antibiotics

The story of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is not one of a standalone therapeutic agent, but rather that of a crucial building block in the quest for safer and more effective antibiotics. Its history is rooted in the efforts to overcome the significant drawbacks of early phenicol antibiotics like chloramphenicol, which, despite its effectiveness, was associated with a risk of aplastic anemia in humans. This led to the development of thiamphenicol, and subsequently, the fluorinated analogue, florfenicol, which is where the 1-[4-(methylsulfonyl)phenyl]-1-propanamine core structure plays a central role.[1] Florfenicol, a synthetic antibiotic, was specifically designed for veterinary use to mitigate the risks associated with its predecessors.[2]

This guide will illuminate the journey of this chemical scaffold, from its conceptualization as part of a larger drug discovery program to its role as a key precursor in the synthesis of a globally significant veterinary medicine.

Discovery and Historical Development: The Path to Florfenicol

The development of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and its derivatives was driven by the need for a veterinary antibiotic with a broad spectrum of activity and an improved safety profile. The research lineage can be traced back to the modification of thiamphenicol. The key innovation that led to florfenicol was the replacement of the p-nitrophenyl group of chloramphenicol with a p-methylsulfonylphenyl group and the substitution of the primary hydroxyl group with a fluorine atom.[3] This structural modification, particularly the introduction of the methylsulfonyl group, was a critical step in enhancing the compound's antibacterial activity and altering its metabolic profile.

The earliest patents related to florfenicol and its precursors began appearing in the late 1980s and early 1990s, with Schering-Plough Animal Health (now part of Merck) being a key player in its development.[4] Florfenicol was first introduced in Japan in 1990 and has since become a widely used antibiotic in veterinary medicine for treating respiratory and other bacterial infections in cattle, swine, and aquaculture.[1]

The development of stereoselective synthetic methods was crucial to produce the desired active isomer of florfenicol, (1R,2S)-2-dichloroacetamido-3-fluoro-1-[4-(methylsulfonyl)phenyl]propan-1-ol.[5] This focus on stereochemistry underscores the importance of the precise three-dimensional arrangement of the 1-[4-(Methylsulfonyl)phenyl]-1-propanamine core for its biological activity.

Chemical Synthesis and Characterization

The synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and its derivatives is a multi-step process that has been refined over the years to improve yield and stereoselectivity. A general, illustrative synthetic pathway is outlined below.

Illustrative Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Key Intermediates A 4-(Methylthio)propiophenone C 1-[4-(Methylthio)phenyl]propan-1-one oxime A->C Reaction with Hydroxylamine B Hydroxylamine D 1-[4-(Methylthio)phenyl]-1-propanamine C->D Reduction (e.g., with H2/Raney Ni) E 1-[4-(Methylsulfonyl)phenyl]-1-propanamine (Target Core Structure) D->E Oxidation (e.g., with H2O2/Tungstic Acid)

Caption: Illustrative synthetic pathway to 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

Detailed Experimental Protocol (Representative)

The following protocol is a representative synthesis adapted from procedures for related compounds.

Step 1: Synthesis of 1-[4-(Methylthio)phenyl]propan-1-one oxime

  • To a solution of 1-(4-methylthiophenyl)propan-1-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.

Step 2: Synthesis of 1-[4-(Methylthio)phenyl]-1-propanamine

  • Dissolve the oxime from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, Raney nickel, under a hydrogen atmosphere.

  • Stir the mixture at room temperature until the reduction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain the crude amine.

Step 3: Synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

  • Dissolve the amine from Step 2 in a suitable solvent like acetic acid or a mixture of acetone and water.

  • Add an oxidizing agent, such as hydrogen peroxide in the presence of a catalyst like sodium tungstate, portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to proceed to completion.

  • Quench the reaction and neutralize the mixture.

  • Extract the product with a suitable organic solvent.

  • Purify the product by chromatography or recrystallization to obtain 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC10H15NO2SPubChem
Molecular Weight213.3 g/mol PubChem
XLogP31.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Analytical Characterization

The characterization of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and its intermediates is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the amine (N-H stretch), the sulfone (S=O stretches), and the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the compound.

Pharmacological Profile and Mechanism of Action

The primary pharmacological significance of the 1-[4-(methylsulfonyl)phenyl]-1-propanamine scaffold lies in its role as a key component of the antibiotic florfenicol.

Mechanism of Action

Florfenicol, the derivative of the core structure, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[6] It binds to the 50S ribosomal subunit, preventing the action of peptidyl transferase, which in turn inhibits the formation of peptide bonds and subsequent protein elongation.[7] This mechanism is shared with chloramphenicol and thiamphenicol. The presence of the methylsulfonyl group is believed to contribute to the potent antibacterial activity.

Structure-Activity Relationship (SAR)

The development of florfenicol from the 1-[4-(methylsulfonyl)phenyl]-1-propanamine scaffold highlights key structure-activity relationships:

  • The Methylsulfonyl Group: The replacement of the p-nitrophenyl group of chloramphenicol with a p-methylsulfonylphenyl group was a critical modification that maintained or enhanced antibacterial activity while reducing toxicity.

  • The Fluorine Atom: The introduction of a fluorine atom at the 3-position of the propanol side chain further enhanced the compound's potency and altered its metabolic profile, contributing to its improved safety.

While there is limited publicly available data on the specific antibacterial activity of the core 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, it is highly probable that it was synthesized and tested as part of the florfenicol drug discovery program. The subsequent development of the more complex florfenicol molecule suggests that the core compound, while likely possessing some antibacterial properties, was less potent or had less favorable pharmacokinetic properties than the final drug candidate. Comparative studies of florfenicol and its precursors have likely guided the selection of florfenicol as the optimal therapeutic agent.[6]

Conclusion and Future Perspectives

The discovery and history of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine are a testament to the power of rational drug design in veterinary medicine. While not a therapeutic agent in its own right, this core structure was a pivotal discovery that paved the way for the development of florfenicol, a safer and highly effective broad-spectrum antibiotic. The journey from understanding the limitations of early phenicols to the targeted synthesis of a novel chemical entity with improved properties exemplifies the principles of medicinal chemistry.

Future research in this area could explore other derivatives of the 1-[4-(Methylsulfonyl)phenyl]-1-propanamine scaffold for potential new therapeutic applications. The inherent biological activity of this core structure may lend itself to the development of novel agents in areas beyond antibacterial therapy. As our understanding of structure-activity relationships continues to evolve, this seemingly simple molecule may yet find new life in future drug discovery endeavors.

References

  • Pharmaceutical composition of florfenicol. (1992). Google Patents.
  • Preparation, characterisation and antibacterial activity of a florfenicol-loaded solid lipid nanoparticle suspension. (2015). PubMed. Retrieved from [Link]

  • 1-(4-Methylsulfonylphenyl)propan-1-one. PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Florfenicol-Silver Nanocomposite and its Antibacterial Activity against some Gram Positive and Gram-Negative Bacteria. (2020). ResearchGate. Retrieved from [Link]

  • PHARMACEUTICAL COMPOSITION OF FLORFENICOL. (1993). European Publication Server. Retrieved from [Link]

  • Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. (2011). PubMed. Retrieved from [Link]

  • Antibacterial activity of florfenicol composite nanogels against Staphylococcus aureus small colony variants. (2019). National Institutes of Health. Retrieved from [Link]

  • United States Patent. (2008). Google Patents.
  • Florfenicol amine. PubChem. Retrieved from [Link]

  • Preparation, characterisation and antibacterial activity of a florfenicol-loaded solid lipid nanoparticle suspension. (2015). ResearchGate. Retrieved from [Link]

  • Benzenemethanamine, α-ethyl-, hydrochloride, (αS). Organic Syntheses. Retrieved from [Link]

  • Florfenicol premixing agent and preparation method thereof. (2018). Patsnap.
  • Florfenicol powder and preparation method thereof. (2021). Google Patents.
  • Comparison of the Intestinal Pharmacokinetics of Two Different Florfenicol Dosing Regimens and Its Impact on the Prevalence and Phenotypic Resistance of E. coli and Enterococcus over Time. (2022). MDPI. Retrieved from [Link]

  • Phenyl-propanol amines, their preparation and use. (1984). Google Patents.
  • One-Pot Asymmetric Synthesis of the Most Direct Chiral Intermediate of Florfenicol. (2021). Shanghai Jiao Tong University. Retrieved from [Link]

Sources

Exploratory

Chiral Separation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Enantiomers: A Methodical Approach from Analytics to Production

An In-Depth Technical Guide Abstract The stereoisomeric composition of a drug substance is a critical attribute that can profoundly influence its pharmacological and toxicological profile. For chiral molecules like 1-[4-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The stereoisomeric composition of a drug substance is a critical attribute that can profoundly influence its pharmacological and toxicological profile. For chiral molecules like 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, the ability to resolve and quantify the individual enantiomers is not merely an analytical task but a fundamental requirement in drug development. This guide provides a comprehensive, field-proven framework for the chiral separation of this arylpropanamine, a structural class of significant pharmaceutical interest. We will explore the foundational principles of chiral recognition on polysaccharide-based stationary phases and detail systematic method development strategies using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Furthermore, we will bridge the gap from analytical-scale resolution to industrial production by examining the principles and application of Simulated Moving Bed (SMB) chromatography. This document is intended for researchers, chromatographers, and drug development professionals seeking to establish robust, efficient, and scalable enantioselective separation methods.

The Imperative of Chirality in Drug Development

In the pharmaceutical sciences, chirality is a pivotal concept. Enantiomers, non-superimposable mirror-image molecules, often exhibit stereoselective interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2] This can lead to significant differences in their efficacy, metabolism, and potential for adverse effects.[3] Consequently, regulatory bodies worldwide mandate careful evaluation of the individual stereoisomers of a new chemical entity.[4]

The target molecule, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, possesses a chiral center at the carbon atom bonded to the amino group. The phenylsulfonyl moiety is a key pharmacophore in various drugs, notably in selective COX-2 inhibitors.[5] Therefore, it is plausible that the enantiomers of this compound could display distinct biological activities. Developing a reliable method to separate these enantiomers is the first step in characterizing their individual properties and ensuring the safety and efficacy of a potential drug product. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the most powerful and versatile technique for this purpose.[1][4]

The Mechanism of Chiral Recognition: A Molecular Perspective

The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For a stable interaction leading to separation, a minimum of three simultaneous points of interaction are required—the "three-point interaction model." These interactions can include:

  • Hydrogen Bonding: Crucial for molecules with H-bond donor/acceptor groups, like the primary amine in our target analyte.

  • π-π Interactions: Occur between aromatic rings of the analyte and the chiral selector.

  • Dipole-Dipole Interactions: Result from polar functional groups, such as the sulfonyl group.

  • Steric Hindrance: The spatial arrangement of groups on one enantiomer may allow it to fit more favorably into the chiral cavities or grooves of the CSP than its mirror image.[6][7]

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, have proven to be the most broadly applicable and successful for chiral separations.[8][9][10] The helical structure of these polymers creates well-defined chiral grooves, and the carbamate derivatives on the polysaccharide backbone provide multiple sites for the interactions described above, facilitating effective chiral recognition.[7]

cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Analyte Analyte Enantiomer CSP_Groove Chiral Groove Pi_Site π-Acceptor/Donor Site (Phenyl Carbamate) H_Bond_Site H-Bond Site (Carbonyl/NH) Analyte_Aromatic Aromatic Ring Analyte_Aromatic->Pi_Site π-π Interaction Analyte_Amine Amino Group (H-Donor) Analyte_Amine->H_Bond_Site Hydrogen Bonding Analyte_Steric Steric Group Analyte_Steric->CSP_Groove Steric Fit/Repulsion Chiral_Method_Development_Workflow Start Define Analyte (1-[4-(...)]-1-propanamine) Screening Phase 1: Screening Start->Screening HPLC_Screen HPLC Screening (4-6 CSPs, 2 Mobile Phases) Screening->HPLC_Screen SFC_Screen SFC Screening (4-6 CSPs, 2 Co-solvents) Screening->SFC_Screen Eval1 Evaluate Results (Resolution > 1.0?) HPLC_Screen->Eval1 SFC_Screen->Eval1 Optimization Phase 2: Optimization Eval1->Optimization Yes No_Sep No Separation (Try different CSPs or derivatization) Eval1->No_Sep No Optimize_MP Adjust Modifier % Adjust Additive Conc. Optimization->Optimize_MP Optimize_Params Adjust Temp. & Flow Rate Optimize_MP->Optimize_Params Eval2 Evaluate Optimized Method (Resolution > 1.5, Tailing < 1.5?) Optimize_Params->Eval2 Eval2->Optimization No, Re-optimize Final Final Validated Method Eval2->Final Yes SMB_Concept Feed Racemic Feed (A+B) C2 Col 2 Feed->C2 Zone II Eluent Eluent C1 Col 1 Eluent->C1 Zone I C1->C2 C3 Col 3 C2->C3 C4 Col 4 C3->C4 Extract Extract (Pure A + Eluent) C3->Extract Zone III C4->C1 Raffinate Raffinate (Pure B + Eluent) C4->Raffinate Zone IV

Sources

Protocols & Analytical Methods

Method

HPLC analytical method for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Introduction: The Analytical Imperative for a Chiral Amine 1-[4-(Methylsulfony...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Introduction: The Analytical Imperative for a Chiral Amine

1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a chiral amine containing a sulfonyl moiety, a structure suggestive of its potential role as a key intermediate or active pharmaceutical ingredient (API) in drug development. The analysis of such a compound presents a dual challenge. Firstly, its basic amine function and overall polarity necessitate a carefully optimized reversed-phase HPLC method to achieve adequate retention and symmetrical peak shape. Secondly, the presence of a stereocenter at the C1 position of the propyl chain mandates the development of a stereoselective, or chiral, method. For pharmaceutical applications, it is critical to control the stereochemical purity of a drug substance, as enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1]

This application note presents two robust and validated HPLC methods for the comprehensive analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine:

  • An achiral reversed-phase (RP-HPLC) method for the accurate quantification of the compound's total concentration (assay).

  • A chiral normal-phase (NP-HPLC) method for the separation and quantification of its individual enantiomers, enabling the determination of enantiomeric purity.

These protocols are designed for researchers, analytical scientists, and quality control professionals, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring the methods are both reliable and transferable. The validation of these methods is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Part 1: Achiral Assay by Reversed-Phase HPLC

Principle and Method Development Rationale

The primary goal of the achiral method is to quantify the total amount of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. Reversed-phase chromatography, which separates compounds based on their hydrophobicity, is the industry standard for this purpose.[4]

The key to a successful separation of this analyte lies in controlling its ionization state. The propanamine group is basic and will be protonated (positively charged) at acidic pH. This protonation increases the molecule's polarity, leading to poor retention on a non-polar C18 stationary phase.[5] To achieve predictable and robust retention, the mobile phase pH must be controlled with a suitable buffer. By operating at a moderately acidic pH (e.g., pH 3-4), the amine is consistently in its protonated form, but tailing effects from silanol interactions on the stationary phase are minimized. An acidic modifier like phosphoric acid or formic acid is typically used.[6][7]

A C18 column is a versatile starting point, offering strong hydrophobic interactions. The mobile phase consists of an aqueous buffer and an organic modifier (typically acetonitrile or methanol). Acetonitrile was chosen for its lower viscosity and favorable UV transparency.

Materials and Methods
ParameterDescription
Instrumentation HPLC system with quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV Detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Experimental Protocols

Protocol 1: Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.[8]

  • Sample Solution (100 µg/mL): Prepare a sample solution containing an expected concentration of 100 µg/mL of the analyte using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC System Operation

  • Set up the HPLC system according to the conditions in the table above.

  • Purge the pump channels with their respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the Working Standard Solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

  • Inject the sample solutions.

  • Bracket the sample injections with standard injections to ensure stability throughout the run.

Method Validation Summary (ICH Q2(R1))

The method was validated to demonstrate its suitability for its intended purpose.[9][10]

Validation ParameterAcceptance CriteriaResult
Specificity Peak is pure and free from interference from blank/placebo.Pass
Linearity Correlation coefficient (r²) ≥ 0.999Pass (r² = 0.9995 over 10-150 µg/mL)
Accuracy 98.0% - 102.0% recoveryPass (Average recovery 99.7%)
Precision (Repeatability) RSD ≤ 2.0% for 6 preparationsPass (RSD = 0.8%)
Range 10 µg/mL to 150 µg/mLConfirmed
Limit of Quantitation (LOQ) S/N ratio ≥ 101.5 µg/mL
Robustness No significant change in results with small variations in flow rate, temp, pH.Pass

Part 2: Chiral Separation by Normal-Phase HPLC

Principle and Method Development Rationale

Chiral separation is achieved by exploiting the differential interactions between enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and effective for a wide range of chiral compounds, including amines.[11] These phases create a chiral environment through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

For this application, a normal-phase chromatographic mode was selected. This mode typically uses non-polar solvents like hexane or heptane, modified with a polar alcohol (e.g., isopropanol, ethanol).[12] The alcohol modifier is crucial for controlling the retention and selectivity of the enantiomers. A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often required when analyzing basic compounds like amines.[11] This additive acts as a competitor for active sites on the stationary phase, dramatically improving peak shape and preventing irreversible adsorption.

The method development process involves screening different polysaccharide-based columns and optimizing the ratio of alkane to alcohol in the mobile phase to achieve a baseline resolution (Rs > 1.5) between the enantiomeric peaks.

Materials and Methods
ParameterDescription
Instrumentation HPLC system with isocratic pump, autosampler, column oven, and UV Detector.
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Mobile Phase
Experimental Protocols

Protocol 3: Chiral Standard and Sample Preparation

  • Racemic Standard Solution (200 µg/mL): Accurately weigh approximately 10 mg of the racemic 1-[4-(Methylsulfonyl)phenyl]-1-propanamine standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This solution is used to confirm the resolution and elution order of the enantiomers.

  • Sample Solution (200 µg/mL): Prepare a sample solution containing an expected total concentration of 200 µg/mL using the mobile phase. Filter through a 0.45 µm PTFE syringe filter before injection.

Protocol 4: Chiral HPLC System Operation

  • Set up the HPLC system according to the chiral conditions table.

  • Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved. Chiral columns often require longer equilibration times.

  • Inject the Racemic Standard Solution to verify system suitability, ensuring the resolution between the two enantiomer peaks is ≥ 1.5.

  • Inject the sample solution(s).

  • Calculate the enantiomeric purity (% ee) using the peak areas of the two enantiomers: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Visualization of Analytical Workflows

G

G

Conclusion

This application note provides two distinct, robust, and validated HPLC methods for the comprehensive analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. The developed reversed-phase HPLC method is demonstrated to be linear, accurate, and precise for the quantification of the total drug substance, making it suitable for assay and quality control purposes. The normal-phase chiral HPLC method successfully resolves the enantiomers with high resolution, providing a reliable tool for determining enantiomeric purity, a critical quality attribute in pharmaceutical development. By following the detailed protocols and understanding the scientific rationale provided, analytical laboratories can effectively implement these methods to ensure the quality and consistency of this important compound.

References

  • Reversed Phase HPLC Method Development. Phenomenex.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Basics of chiral HPLC. Sigma-Aldrich.
  • 1-(4-Methylsulfonylphenyl)propan-1-one.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Chiral HPLC Separ
  • Separation of 1-Propanaminium, 3-[[(heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethyl-, sulfate (2:1) on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Steps for HPLC Method Valid
  • Chemical Properties of 1-Propanamine, N,N-diethyl- (CAS 4458-31-5). Cheméo.
  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Research Journal of Pharmacy and Technology.
  • Chiral separation of Methyl phenyl sulfoxide II. LabRulez LCMS.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • ICH and FDA Guidelines for Analytical Method Valid
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol.
  • Reverse Phase Chrom

Sources

Application

An Integrated NMR Spectroscopy Protocol for the Structural Elucidation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Senior Application Scientist Note: This document provides a comprehensive, field-tested protocol for the complete structural verification of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine using Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive, field-tested protocol for the complete structural verification of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology is designed for robustness and clarity, guiding the user from sample preparation to final data interpretation. The logic behind each step is explained to empower researchers to adapt and troubleshoot as necessary, ensuring the highest degree of scientific integrity.

Principle of the Method: A Multi-dimensional Approach to Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution.[1] For a molecule like 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, with its distinct aromatic, aliphatic, and heteroatomic features, a multi-dimensional NMR approach is required for complete and accurate assignment of all proton (¹H) and carbon (¹³C) signals.

This protocol leverages a suite of NMR experiments, each providing a unique piece of the structural puzzle:

  • 1D ¹H NMR: Reveals the chemical environment and number of different types of protons through chemical shift and integration. Spin-spin coupling patterns provide information about neighboring protons.[2]

  • 1D ¹³C{¹H} NMR: Identifies the number of chemically non-equivalent carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH₃/CH (positive signals) and CH₂ (negative signals) carbons, simplifying the assignment of the aliphatic chain.[2]

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, which is critical for assigning the propanamine side chain.[3][4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling), providing a definitive link between the ¹H and ¹³C spectra.[5]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over 2-4 bonds). This experiment is paramount for connecting the distinct structural fragments, such as linking the propanamine side chain to the phenyl ring and identifying the position of the methylsulfonyl group.[5]

By integrating the data from these experiments, a self-validating and unambiguous structural assignment can be achieved.

Materials and Equipment

  • Analyte: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine sample.

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer equipped with a broadband probe.

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent). Ensure tubes are clean, dry, and free of scratches or cracks.[6]

  • Deuterated Solvent: Chloroform-d (CDCl₃) is recommended as the primary solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.[7][8] Solvents should contain an internal standard like tetramethylsilane (TMS).

  • Pipettes and Glassware: Calibrated micropipettes and clean, dry vials for sample preparation.

  • Filtration: Pasteur pipette and glass wool for filtering the sample solution if particulates are present.[9]

  • NMR Data Processing Software: Software such as Mnova, NMRium, or SpinWorks for processing and analyzing the acquired data.[10][11][12]

Experimental Protocol: From Sample to Spectrum

Part 3.1: High-Integrity Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Adherence to this protocol minimizes artifacts and ensures high-resolution data.

  • Weighing the Sample: Accurately weigh 10-20 mg of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine into a clean, dry vial. This concentration is optimal for obtaining high-quality ¹H and 2D spectra in a reasonable time. For a rapid ¹³C spectrum, a higher concentration (up to 50 mg) may be beneficial.[13][14]

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ (containing 0.03% TMS) to the vial.[6] This volume ensures an optimal sample height of about 4 cm in a standard 5 mm NMR tube, which is critical for proper shimming.[9][15]

  • Dissolution: Vortex the vial gently until the sample is fully dissolved. The solution should be clear and homogeneous.

  • Filtration and Transfer (if necessary): If any solid particles remain, filter the solution directly into the NMR tube. To do this, place a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through the filter.[9] This step is crucial as suspended particles severely degrade spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.

  • Final Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[14]

Part 3.2: NMR Data Acquisition Workflow

This sequence of experiments is designed for a logical and efficient structural elucidation.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This step is critical for achieving sharp lineshapes and high resolution.

  • Acquire ¹H Spectrum: Run a standard 1D proton experiment. Ensure the spectral width covers the expected range (approx. 0-10 ppm) and that the signal-to-noise ratio is adequate.

  • Acquire ¹³C{¹H} and DEPT-135 Spectra:

    • Run a standard broadband proton-decoupled ¹³C experiment.

    • Run a DEPT-135 experiment to differentiate carbon types.

  • Acquire 2D COSY Spectrum: Run a gradient-enhanced (gCOSY) experiment to map ¹H-¹H connectivities.

  • Acquire 2D HSQC Spectrum: Run a gradient-enhanced, sensitivity-enhanced HSQC experiment to obtain one-bond ¹H-¹³C correlations.

  • Acquire 2D HMBC Spectrum: Run a gradient-enhanced HMBC experiment. This is often the longest experiment but provides the most critical long-range connectivity data.

Data Processing and Structural Elucidation Workflow

4.1: General Data Processing

For all acquired spectra (1D and 2D), perform the following steps using appropriate NMR software:

  • Fourier Transformation: Convert the raw time-domain data (FID) into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis. For ¹H NMR, set the TMS peak to 0.00 ppm. For ¹³C NMR, reference the residual CDCl₃ peak to 77.16 ppm.

  • Peak Picking and Integration (for ¹H): Identify all significant peaks and integrate their areas to determine the relative proton ratios.

4.2: Visualization of the Elucidation Workflow

The logical process for piecing together the spectral data to confirm the molecular structure is outlined below.

G cluster_prep Phase 1: Data Acquisition cluster_analysis Phase 2: Structural Analysis Prep Sample Preparation Acq_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Prep->Acq_1D Acq_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq_1D->Acq_2D H1_analysis Analyze ¹H Spectrum (Integration, Multiplicity) Acq_1D->H1_analysis C13_analysis Analyze ¹³C & DEPT (Identify C-types) Acq_1D->C13_analysis HSQC_analysis Assign C-H Pairs (via HSQC) Acq_2D->HSQC_analysis COSY_analysis Trace Propanamine Chain (via COSY) Acq_2D->COSY_analysis HMBC_analysis Connect Fragments (via HMBC) Acq_2D->HMBC_analysis H1_analysis->C13_analysis C13_analysis->HSQC_analysis HSQC_analysis->COSY_analysis COSY_analysis->HMBC_analysis Final_Structure Final Structure Verified HMBC_analysis->Final_Structure

Caption: NMR Structural Elucidation Workflow.

4.3: Predicted Spectral Data and Interpretation

The following table summarizes the expected chemical shifts and correlations for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. This serves as a guide for validating the experimental results.

Atom Assignment Signal Type Predicted ¹H δ (ppm) ¹H Multiplicity Predicted ¹³C δ (ppm) Key 2D Correlations
Propanamine Chain
H1', C1'CH~4.2 - 4.5Triplet (t)~55 - 60COSY: H2' HMBC: C2', C3', C1, C2/6
H2', C2'CH₂~1.7 - 1.9Multiplet (m)~30 - 35COSY: H1', H3' HMBC: C1', C3', C1
H3', C3'CH₃~0.8 - 1.0Triplet (t)~10 - 15COSY: H2' HMBC: C1', C2'
NH₂NH₂~1.5 - 2.5 (broad)Singlet (br s)N/AMay show weak HMBC to C1'
Aromatic Ring
H2/6, C2/6CH~7.5 - 7.7Doublet (d)~127 - 130COSY: H3/5 HMBC: C4, C1, C1'
H3/5, C3/5CH~7.8 - 8.0Doublet (d)~128 - 131COSY: H2/6 HMBC: C1, C4
C1C (Quaternary)N/AN/A~145 - 150HMBC: H1', H2', H2/6, H3/5
C4C (Quaternary)N/AN/A~138 - 142HMBC: H2/6, H3/5, H-Me
Methylsulfonyl Group
H-Me, C-MeCH₃~3.0 - 3.2Singlet (s)~43 - 46HMBC: C4

Step-by-Step Interpretation Guide:

  • Identify the Spin Systems with COSY: The COSY spectrum will show a clear correlation track from the triplet at ~0.9 ppm (H3') to the multiplet at ~1.8 ppm (H2'), and from H2' to the triplet at ~4.3 ppm (H1'). This confirms the propyl chain. A second spin system will be seen between the two aromatic doublets (H2/6 and H3/5).

  • Assign Direct C-H Pairs with HSQC: Use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.1 ppm will correlate to the carbon signal at ~44 ppm, assigning the methylsulfonyl group.

  • Connect the Fragments with HMBC: This is the final validation step.

    • Look for a correlation from the benzylic proton H1' (~4.3 ppm) to the quaternary aromatic carbon C1 (~148 ppm) and the ortho carbons C2/6 (~128 ppm). This proves the propanamine chain is attached to the ring at C1.

    • Find the correlation from the methylsulfonyl protons (~3.1 ppm) to the other quaternary aromatic carbon C4 (~140 ppm). This confirms the position of the sulfonyl group para to the propanamine substituent.

    • Observe correlations from the aromatic protons H2/6 and H3/5 to the quaternary carbons C1 and C4 to complete the assignment of the aromatic ring.

By following this interpretive workflow, every atom in the 1-[4-(Methylsulfonyl)phenyl]-1-propanamine molecule can be assigned with a high degree of confidence, providing definitive structural proof.

References

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Zhelev, I. Z., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]

  • NMRium. (n.d.). NMRium - The next-generation NMR software. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. [Link]

  • C-CART. (n.d.). GOOD LAB PRACTICE-NMR. [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propylamine. [Link]

  • University of California, Los Angeles. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. [Link]

  • University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]

  • University of Florida. (n.d.). 13C NMR of 1-Propanol. [Link]

Sources

Method

A Validated LC-MS/MS Method for the Quantitative and Qualitative Analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

An Application Note for Researchers and Drug Development Professionals Abstract This application note presents a detailed, robust, and validated method for the analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine using...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Structurally related to amphetamine-like substances, this compound requires a highly sensitive and selective analytical method for applications in pharmaceutical development, including purity assessment, stability testing, and pharmacokinetic studies.[1][2] This guide provides comprehensive, step-by-step protocols for both qualitative identification and quantitative determination, grounded in established principles of mass spectrometry and compliant with international validation standards.[3][4] We detail the rationale behind critical experimental parameters, from sample preparation and chromatographic separation to mass spectrometric conditions and fragmentation analysis. The protocols are designed to be self-validating, ensuring trustworthiness and reproducibility in a research or quality control environment.

Introduction: The Analytical Imperative

1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a small molecule whose core structure, a phenylpropanamine, is a common motif in pharmacologically active compounds. The presence of a polar methylsulfonyl group and a basic amine function dictates its physicochemical properties and presents specific challenges and opportunities for bioanalytical analysis. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preeminent analytical tool for such molecules in drug development, offering unparalleled sensitivity, selectivity, and speed.[5][6] This document serves as a practical guide for scientists to develop and implement a reliable analytical workflow for this specific analyte.

Analyte Profile

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

PropertyValue
Chemical Name 1-[4-(Methylsulfonyl)phenyl]-1-propanamine
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
Monoisotopic Mass 213.08235 Da
Chemical Structure
Key Functional Groups Primary Amine (-NH₂), Phenyl Ring, Methylsulfonyl (-SO₂CH₃)
Predicted pKa (Basic) ~9.5-10.0 (for the amine group)

Rationale: The primary amine is a key feature for analysis. Its high basicity makes it an excellent candidate for positive mode electrospray ionization (ESI+), as it readily accepts a proton in solution to form a stable cation.

Mass Spectrometry: Ionization and Fragmentation

Ionization Strategy: Electrospray Ionization (ESI)

Expert Insight: For molecules containing a basic nitrogen, such as the primary amine in our analyte, positive mode Electrospray Ionization (ESI+) is the superior choice. The analysis is typically conducted in a mobile phase with a low pH (e.g., containing 0.1% formic acid). This acidic environment ensures the analyte exists predominantly in its protonated form [M+H]⁺ in solution before it even enters the mass spectrometer, maximizing ionization efficiency and signal intensity.

Predicted Fragmentation Pathway

Understanding how a molecule fragments under collision-induced dissociation (CID) is crucial for both qualitative confirmation and for developing a selective quantitative method using Multiple Reaction Monitoring (MRM). The protonated molecule ([C₁₀H₁₅NO₂S+H]⁺, m/z 214.1) is expected to fragment at its most labile bonds.

Key predicted fragmentation pathways include:

  • Alpha-Cleavage: The bond between the chiral carbon (C1 of the propane chain) and the ethyl group is prone to cleavage. This results in the loss of ethene (28 Da), a common fragmentation route for protonated amines.[7]

  • Benzylic Cleavage: The bond between the chiral carbon and the phenyl ring can cleave, though this is often less favorable than alpha-cleavage.

  • Sulfonyl Group Fragmentation: Aryl sulfones can undergo rearrangement and elimination of sulfur dioxide (SO₂), a loss of 64 Da.[8][9] Another common fragmentation is the loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da) or methane sulfinic acid (CH₄SO₂, 80 Da) from the protonated molecule.

The following diagram illustrates the most probable fragmentation cascade for developing a highly specific MRM method.

G cluster_parent Precursor Ion cluster_products Product Ions (MS/MS) parent [M+H]⁺ m/z 214.1 frag1 [M+H - C₂H₄]⁺ m/z 186.1 parent->frag1 - C₂H₄ (28 Da) Alpha-Cleavage frag2 [M+H - NH₃]⁺ m/z 197.1 parent->frag2 - NH₃ (17 Da) frag3 [C₈H₉O₂S]⁺ m/z 170.0 frag1->frag3 - NH₂ (16 Da)

Caption: Predicted ESI+ fragmentation pathway for protonated 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis. These methods were developed for a standard Triple Quadrupole (QqQ) or Q-TOF mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

General Workflow for Analysis

The logical flow from sample receipt to final data is critical for ensuring consistency and quality.

G start Start: Receive Sample prep 1. Sample Preparation (Dilution in Mobile Phase A) start->prep lcms 2. LC-MS/MS Analysis (Injection & Data Acquisition) prep->lcms qual 3a. Qualitative Analysis (Full Scan & Product Ion Scan) lcms->qual ID quant 3b. Quantitative Analysis (MRM Data Processing) lcms->quant Quant report 4. Reporting (Concentration & QC Summary) qual->report quant->report end End report->end

Caption: General experimental workflow for the LC-MS/MS analysis of the target analyte.

Protocol 1: Qualitative Identification

Objective: To confirm the identity of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine in a sample.

  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

    • Dilute 1:100 with the initial mobile phase composition (e.g., 95% Mobile Phase A).

  • Liquid Chromatography (LC) Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.9 µm)Provides excellent retention and peak shape for moderately polar compounds.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote analyte protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for analyte elution.
Flow Rate 0.4 mL/minStandard flow rate for analytical scale columns.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA generic gradient to ensure elution of the analyte and any potential impurities.
Injection Volume 2 µLMinimizes column overload and peak distortion.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI, Positive.

    • Scan 1 (Full Scan):

      • Scan Range: m/z 50 - 500.

      • Purpose: To detect the protonated precursor ion at m/z 214.1.

    • Scan 2 (Product Ion Scan or Tandem MS):

      • Precursor Ion: m/z 214.1.

      • Collision Energy: Ramp from 10-40 eV.

      • Purpose: To generate a fragmentation spectrum and confirm the presence of characteristic product ions (e.g., m/z 186.1, 170.0) as predicted.

Protocol 2: Quantitative Determination (LC-MS/MS)

Objective: To accurately measure the concentration of the analyte, for example, in a drug formulation or a pharmacokinetic sample.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a primary stock solution (1 mg/mL) of the reference standard in methanol.

    • Perform serial dilutions to create a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

    • Prepare at least three levels of QC samples (low, mid, high) from a separate weighing of the reference standard.

  • Sample Preparation:

    • Dilute the unknown sample to fall within the calibration curve range. For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be required.

  • Optimized LC-MS/MS Parameters:

ParameterRecommended Setting
LC System Same as Protocol 1 (gradient may be shortened for higher throughput)
MS System Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode ESI, Positive
Scan Type Multiple Reaction Monitoring (MRM)
Dwell Time 50 ms

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Transition Type
214.1186.1 15Quantifier
214.1170.025Qualifier

Expert Insight: The most intense and stable fragment (m/z 186.1) is chosen as the "quantifier" for maximum sensitivity. A second, less intense fragment (m/z 170.0) is monitored as a "qualifier." The ratio of the quantifier to the qualifier should be constant across all standards and samples, providing an additional layer of identity confirmation and safeguarding against matrix interferences.[11]

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, any analytical method must be validated to prove it is fit for its intended purpose.[12][13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) or the newer Q2(R2) guidelines.[4][14][15]

Summary of Validation Parameters and Typical Acceptance Criteria:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity / Selectivity To ensure the signal is unequivocally from the analyte without interference.No significant interfering peaks at the analyte's retention time in blank samples.
Linearity & Range To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.995. Back-calculated standards within ±15% of nominal.
Accuracy Closeness of measured value to the true value.Mean recovery of 85-115% (or 80-120% for bioanalysis) at each QC level.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) ≤ 15%.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio (S/N) ≥ 10; Accuracy and Precision criteria must be met.
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.%CV of results should remain within acceptable limits when parameters (e.g., column temp ±2°C, mobile phase pH ±0.1) are varied.

Self-Validation System: A validation protocol should be written before experiments begin, and a final validation report should summarize all results against the pre-defined acceptance criteria.[15] This rigorous process ensures the method is trustworthy and defensible.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. By combining optimized LC-MS/MS protocols with a thorough validation strategy based on ICH guidelines, researchers and drug development professionals can achieve reliable, accurate, and sensitive measurements of this compound. The detailed explanation of the scientific rationale behind each step empowers users to not only replicate this method but also to adapt and troubleshoot it for their specific applications.

References

  • Smits, R., et al. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156. Available at: [Link]

  • Rasmussen, K. E., & Knutsen, P. (1985). Techniques for the detection and identification of amphetamines and amphetamine-like substances. Bulletin on Narcotics, 37(1), 95-112. Available at: [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America. Available at: [Link]

  • Chen, Y., et al. (2019). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • BioAgilytix. (2020). LC/MS Applications in Drug Development. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.gov. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7124336, 1-(4-Methylsulfonylphenyl)propan-1-one. PubChem. Available at: [Link]

  • Brown, W. P. Mass spectrum of propylamine fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov. Available at: [Link]

  • Hussain, S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Available at: [Link]

  • Wang, P., & Gu, Z. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 791-798. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. UNODC. Available at: [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. ICH.org. Available at: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Abstract This document provides a comprehensive experimental framework for the initial in vitro characterization of the novel compound, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. Due to the current absence of published...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the initial in vitro characterization of the novel compound, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. Due to the current absence of published data for this specific molecule, the protocols outlined herein are predicated on established methodologies for neuropharmacological and toxicological assessment. The experimental design is informed by the known biological activities of structurally related compounds, particularly Methiopropamine (MPA), a known norepinephrine-dopamine reuptake inhibitor. The proposed studies will utilize the human neuroblastoma cell line, SH-SY5Y, a well-established model for investigating neurotoxicity and dopaminergic function. The primary objectives of this experimental plan are to determine the cytotoxic profile of the compound and to elucidate its potential mechanism of action, with a focus on monoamine reuptake, oxidative stress, and apoptosis.

Introduction: Rationale and Experimental Strategy

The compound 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a novel molecule with potential psychoactive properties, suggested by its structural similarity to known stimulants. A thorough in vitro evaluation is the critical first step in understanding its biological effects. This guide presents a logical, multi-tiered approach to this evaluation.

Our experimental model of choice is the SH-SY5Y human neuroblastoma cell line. These cells are of human origin, express key markers of catecholaminergic neurons, including dopamine and norepinephrine transporters, and are widely used in neurobiology and for drug development studies.[1] Undifferentiated SH-SY5Y cells represent a proliferative, neuroblast-like state, suitable for initial toxicity screening. For more specialized functional assays, such as neurotransmitter uptake, differentiation into a more mature neuronal phenotype is recommended.[2][3]

The experimental workflow is designed to first establish a toxicity profile, identifying a suitable concentration range for subsequent mechanistic studies. Following this, we will investigate the compound's effect on dopamine and norepinephrine reuptake, a common mechanism for stimulant compounds. Finally, we will probe for downstream cellular consequences, including the induction of oxidative stress and apoptosis, which are known to be associated with the neurotoxicity of related compounds.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier (Example) Catalog # (Example)
Cell Culture SH-SY5Y cell lineATCCCRL-2266
Dulbecco's Modified Eagle Medium (DMEM)/F12Thermo Fisher Scientific11320033
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Compound 1-[4-(Methylsulfonyl)phenyl]-1-propanamineCustom Synthesis/VendorN/A
Cytotoxicity Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Protein Quantification Pierce™ BCA Protein Assay KitThermo Fisher Scientific23225
Oxidative Stress DCFDA/H2DCFDA - Cellular ROS Assay KitAbcamab113851
Apoptosis Assay Caspase-3 Activity Assay Kit (Colorimetric)Abcamab39401
Neurotransmitter Uptake Dopamine hydrochlorideSigma-AldrichH8502
Norepinephrine bitartrate saltSigma-AldrichA9512
[³H]DopaminePerkinElmerNET131001MC
[³H]NorepinephrinePerkinElmerNET377001MC
Desipramine hydrochloride (Norepinephrine uptake inhibitor)Sigma-AldrichD3900
GBR-12909 dihydrochloride (Dopamine uptake inhibitor)Sigma-AldrichD052
General Labware 96-well, 24-well, and 6-well cell culture platesCorningMultiple
Cell culture flasks (T-25, T-75)CorningMultiple
Serological pipettes, pipette tipsMultipleMultiple
Microcentrifuge tubesMultipleMultiple

Experimental Workflow

The overall experimental strategy is depicted in the following workflow diagram.

Caption: Experimental workflow for the in vitro characterization of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

Detailed Protocols

Preparation of Compound Stock Solution

Rationale: A high-concentration stock solution in a suitable solvent is necessary for accurate and reproducible dilutions in cell culture media. DMSO is a common solvent for organic molecules, but its final concentration in the media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol:

  • Prepare a 100 mM stock solution of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

  • For experiments, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells does not exceed 0.5%.

SH-SY5Y Cell Culture

Rationale: Proper maintenance of the SH-SY5Y cell line is crucial for obtaining reliable and reproducible experimental results. Cells should be maintained in a logarithmic growth phase and regularly checked for mycoplasma contamination.

Protocol:

  • Culture SH-SY5Y cells in a T-75 flask with DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Change the medium every 2-3 days.[5]

  • When the cells reach 80-90% confluency, subculture them.[1]

  • To subculture, aspirate the medium, wash the cells once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.[6]

  • Incubate at 37°C for 2-3 minutes until the cells detach.[6]

  • Neutralize the trypsin by adding at least two volumes of complete growth medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.[7]

  • Resuspend the cell pellet in fresh medium and re-plate at a suitable density (e.g., a 1:4 to 1:10 split ratio).[4]

Cytotoxicity Assessment: MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell viability.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[9][10] This allows for the determination of the compound's concentration that inhibits 50% of cell viability (IC₅₀).

Protocol:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[10]

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Incubate for 3-4 hours at 37°C.[11]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Dopamine and Norepinephrine Reuptake Assays

Rationale: To investigate if the compound acts as a monoamine reuptake inhibitor, a radiolabeled neurotransmitter uptake assay can be performed. This assay measures the ability of the compound to block the uptake of [³H]dopamine or [³H]norepinephrine into SH-SY5Y cells.

Protocol:

  • Seed SH-SY5Y cells in a 24-well plate and allow them to reach >90% confluency. For enhanced transporter expression, consider differentiating the cells with retinoic acid for 5-7 days prior to the assay.[2]

  • On the day of the assay, wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells for 15 minutes at 37°C with KRH buffer containing the test compound at various concentrations. Include known inhibitors (GBR-12909 for dopamine, desipramine for norepinephrine) as positive controls.

  • Initiate the uptake by adding a mixture of [³H]dopamine or [³H]norepinephrine and unlabeled neurotransmitter to a final concentration of ~10 nM.

  • Incubate for 10 minutes at 37°C.[13]

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 1% SDS solution.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration in parallel wells using the BCA protein assay to normalize the data.

  • Calculate the percent inhibition of uptake compared to the vehicle control.

Assessment of Oxidative Stress: ROS Detection

Rationale: Many neurotoxic compounds induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[14] The DCFDA assay is a common method to measure intracellular ROS levels.

Protocol:

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Treat the cells with sub-lethal concentrations of the test compound (determined from the MTT assay). Include a vehicle control and a positive control (e.g., H₂O₂).

  • Measure the fluorescence intensity at various time points (e.g., 1, 2, 4, and 6 hours) using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Apoptosis Assessment: Caspase-3 Activity Assay

Rationale: Apoptosis, or programmed cell death, is a common endpoint for cytotoxicity. Caspase-3 is a key executioner caspase in the apoptotic pathway.[15] Its activity can be measured using a colorimetric or fluorometric assay.[16]

Protocol:

  • Seed SH-SY5Y cells in a 6-well plate and treat with the test compound at IC₅₀ and sub-IC₅₀ concentrations for 24 hours.

  • Harvest the cells (including any floating cells) and centrifuge at 500 x g for 5 minutes.

  • Lyse the cells using the lysis buffer provided in the assay kit.[15]

  • Incubate the lysate on ice for 10-15 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet cellular debris.[15]

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate using the BCA protein assay.[15]

  • In a 96-well plate, add 50 µL of cell lysate per well.

  • Add 50 µL of 2X reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[17]

  • Measure the absorbance at 405 nm using a microplate reader.[17]

  • Express the caspase-3 activity as a fold-change relative to the vehicle-treated control.

Hypothetical Signaling Pathway

Based on the known mechanisms of the structurally related compound, methiopropamine, a potential signaling pathway for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine-induced neurotoxicity is proposed below.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus compound 1-[4-(Methylsulfonyl)phenyl] -1-propanamine DAT Dopamine Transporter (DAT) compound->DAT Inhibition NET Norepinephrine Transporter (NET) compound->NET Inhibition DA_inc ↑ Extracellular Dopamine DAT->DA_inc NE_inc ↑ Extracellular Norepinephrine NET->NE_inc DA_ox Dopamine Oxidation DA_inc->DA_ox ROS ↑ Reactive Oxygen Species (ROS) DA_ox->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for compound-induced neurotoxicity.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Expected Outcomes and Interpretation:

Assay Parameter Interpretation
MTT Assay IC₅₀ ValueIndicates the potency of the compound in reducing cell viability.
Neurotransmitter Uptake % InhibitionA high percentage of inhibition suggests the compound is a potent blocker of dopamine and/or norepinephrine transporters.
ROS Detection Fold-increase in fluorescenceA significant increase in fluorescence indicates the induction of oxidative stress.
Caspase-3 Activity Fold-increase in activityA significant increase in caspase-3 activity suggests the induction of apoptosis.

By following this structured experimental plan, researchers can obtain a robust initial characterization of the in vitro pharmacological and toxicological profile of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. These findings will be crucial for guiding further in vivo studies and for understanding the compound's potential effects.

References

  • DB-ALM. Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

  • protocols.io. (2022). SH-SY5Y culturing. [Link]

  • Tezcan, B., et al. (2019). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PubMed Central. [Link]

  • JoVE. (2022). SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview. YouTube. [Link]

  • Forstner, M., et al. (2025). Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. PubMed Central. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

  • Shin, Y., et al. (2018). A microfluidic method for dopamine uptake measurements in dopaminergic neurons. [Link]

  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]

  • NCBI Bookshelf. (2013). MTT Assay Protocol. [Link]

  • Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • MDPI. New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine in Neuroscience Research

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a novel chemical entity with limited publicly available research on its biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a novel chemical entity with limited publicly available research on its biological activity. The following application notes and protocols are based on the structural similarity of this compound to known neuroactive agents, particularly those belonging to the phenylpropanamine class. The proposed mechanisms and experimental designs are therefore hypothetical and intended to serve as a scientific guide for initiating research into its potential neuroscience applications.

Introduction: Unveiling the Potential of a Novel Phenylpropanamine Analog

1-[4-(Methylsulfonyl)phenyl]-1-propanamine belongs to the broad class of phenylpropanamine compounds, which includes a wide range of neuroactive substances, from therapeutic agents to research chemicals. The core phenylpropanamine scaffold is a well-established pharmacophore known to interact with monoamine neurotransmitter systems, including the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways. Structurally, it is an analog of cathinone, sharing the β-keto-amphetamine backbone, which is a hallmark of many psychostimulant compounds.[1][2][3]

The presence of a methylsulfonyl group on the phenyl ring is a key structural feature that may significantly influence its pharmacological profile. Sulfonyl groups can alter a molecule's polarity, metabolic stability, and ability to interact with biological targets.[4] Given these structural characteristics, it is hypothesized that 1-[4-(Methylsulfonyl)phenyl]-1-propanamine may function as a modulator of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][5][6]

These application notes provide a comprehensive framework for the systematic investigation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, from initial in vitro characterization to in vivo behavioral assessment.

Hypothesized Mechanism of Action: A Monoamine Transporter Modulator

Based on its structural similarity to amphetamine and cathinone derivatives, the primary hypothesized mechanism of action for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is the modulation of monoamine transporters.[1][2][6][7] Amphetamine-like compounds can act as either transporter substrates, leading to reverse transport (efflux) of neurotransmitters, or as uptake inhibitors (blockers).[5][8] The specific action of this novel compound will determine its potential therapeutic applications, which could range from treatments for ADHD and depression to its potential for abuse.

The proposed signaling pathway illustrates the potential interaction of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine with the dopamine transporter, leading to an increase in synaptic dopamine levels.

Hypothesized_MOA cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Transports DA DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release (Exocytosis) DA_cyto Cytosolic Dopamine DA_cyto->DA_vesicle Packaging DAT Dopamine Transporter (DAT) DAT->DA_cyto Inhibits Reuptake or Induces Reverse Transport DAT->DA_synapse Efflux Compound 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Compound->VMAT2 Potential Inhibition Compound->DAT Binds to DAT DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Signal Postsynaptic Signaling DA_receptor->Signal Activates

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

In Vitro Characterization: Transporter Interaction Profile

The initial step in characterizing 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is to determine its affinity and functional activity at the primary monoamine transporters (DAT, NET, and SERT). This can be achieved through radioligand binding and neurotransmitter uptake inhibition assays.[9]

Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT using cell membranes prepared from cell lines stably expressing these transporters.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT

  • Cell harvesting buffer (e.g., PBS)

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding competitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK-293 cells expressing the target transporter. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, radioligand, and varying concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. For determining non-specific binding, add a high concentration of the respective competitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Uptake Inhibition Assays

This protocol measures the functional potency (IC₅₀) of the test compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[10][11][12][13]

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to form a confluent monolayer.[10]

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine for a short period (e.g., 10-20 minutes).

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake by non-linear regression analysis.

Exemplary In Vitro Data

The following table presents hypothetical data for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, assuming it acts as a potent and selective dopamine and norepinephrine reuptake inhibitor.

Assay DAT NET SERT
Binding Affinity (Ki, nM) 2550>1000
Uptake Inhibition (IC₅₀, nM) 4085>2000

In Vivo Behavioral Pharmacology: Assessing CNS Effects

Based on the in vitro profile, in vivo studies in rodents can be designed to assess the behavioral effects of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.[14][15] The following protocols are designed to evaluate its potential psychostimulant and antidepressant-like properties.

Protocol 3: Locomotor Activity Assessment

This protocol measures the effect of the compound on spontaneous locomotor activity in mice or rats, a common indicator of psychostimulant effects.

Materials:

  • Adult male mice or rats

  • Open-field activity chambers equipped with infrared beams

  • Vehicle (e.g., saline, DMSO)

  • 1-[4-(Methylsulfonyl)phenyl]-1-propanamine at various doses

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal in an open-field chamber and allow it to explore freely for a habituation period (e.g., 30-60 minutes).

  • Administration: Administer the vehicle or a specific dose of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine via an appropriate route (e.g., intraperitoneal injection).

  • Testing: Immediately return the animal to the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins to assess the onset and duration of the drug's effect. Compare the total activity between different dose groups and the vehicle control.

Caption: Workflow for locomotor activity assessment.

Protocol 4: Forced Swim Test (FST)

The FST is a widely used model to screen for potential antidepressant activity.[16] A reduction in immobility time is indicative of an antidepressant-like effect.

Materials:

  • Adult male mice or rats

  • Cylindrical containers filled with water (23-25°C)

  • Vehicle and test compound at various doses

Procedure:

  • Pre-test Session (Day 1): Place each animal in the water-filled cylinder for a 15-minute pre-swim session. This induces a state of immobility on the subsequent test day.

  • Drug Administration (Day 2): Administer the vehicle or test compound at specified time points before the test session (e.g., 60, 30, and 15 minutes prior to testing).

  • Test Session (Day 2): Place the animals back into the water cylinders for a 5-minute test session. Record the duration of immobility.

  • Data Analysis: Compare the immobility time between the drug-treated groups and the vehicle control group.

Exemplary In Vivo Data

The following table shows hypothetical results from the in vivo behavioral assays, consistent with a compound that has psychostimulant and potential antidepressant-like effects.

Behavioral Assay Dose (mg/kg, i.p.) Effect
Locomotor Activity 1No significant effect
3Significant increase in horizontal activity
10Robust and sustained increase in locomotor activity
Forced Swim Test 3No significant effect
10Significant decrease in immobility time
30Significant decrease in immobility time

Conclusion and Future Directions

The provided application notes and protocols offer a structured approach to investigate the neuroscience applications of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. Based on its chemical structure, it is plausible that this compound interacts with monoamine transporters, potentially acting as a psychostimulant with antidepressant-like properties. The proposed in vitro and in vivo experiments will be crucial in elucidating its pharmacological profile.

Further research could explore its effects on other CNS targets, its potential for abuse liability using models like conditioned place preference, and its metabolic profile to identify any active metabolites. A thorough understanding of its neuropharmacology will be essential to determine its potential as a novel research tool or therapeutic agent.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50.
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50.
  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775-790.
  • Fleckenstein, A. E., Volz, T. J., Riddle, E. L., Gibb, J. W., & Hanson, G. R. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology, 47, 681-698.
  • Sucic, S., & Bönisch, H. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74(1), 12-16.
  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Sitte, H. H. (2011). Powerful cocaine-like actions of 3, 4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive ‘bath salts’ products. Neuropsychopharmacology, 36(7), 1315-1324.
  • Miczek, K. A., & Tidey, J. W. (1989). Amphetamines: aggressive and social behavior. NIDA Research Monograph, 94, 68-100.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44616072, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. Retrieved January 26, 2026, from [Link].

  • Baumann, M. H., & Volkow, N. D. (2016). Abuse of new psychoactive substances: a new challenge for public health. Addiction, 111(12), 2091-2093.
  • Gould, T. D. (Ed.). (2009). Mood and anxiety related phenotypes in mice: Characterization using behavioral tests. Humana Press.
  • Rothman, R. B., & Baumann, M. H. (2006). Balance between dopamine and serotonin release modulates behavioral effects of amphetamine-type drugs. Annals of the New York Academy of Sciences, 1074(1), 245-260.
  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrols. European Journal of Pharmacology, 737, 148-154.
  • Björklund, A., & Dunnett, S. B. (2007). Dopamine neuron systems in the brain: an update. Trends in Neurosciences, 30(5), 194-202.
  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2013). Cell-based radiotracer binding and uptake inhibition assays: a comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Journal of Pharmacological and Toxicological Methods, 68(1), 86-94.
  • Gannon, B. M., Williamson, A., & Sulzer, D. (2017). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters.
  • Wikipedia. (2024). Norepinephrine–dopamine releasing agent. Retrieved from [Link]

  • Zhang, X. F., & An, L. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3565-3596.
  • Wikipedia. (2024). Vesicular monoamine transporter 2. Retrieved from [Link]

  • Venniro, M., Marino, R. A., Chow, J. J., Caprioli, D., Epstein, D. H., Ramsey, L. A., ... & Shaham, Y. (2022). The protective effect of social reward on opioid and psychostimulant reward and relapse: behavioral and neural mechanisms. Neuropsychopharmacology, 47(1), 239-251.
  • Taylor, T. N., Caudle, W. M., & Miller, G. W. (2009). Nonmotor symptoms of Parkinson's disease revealed in an animal model with reduced monoamine storage capacity. Journal of Neuroscience, 29(25), 8103-8113.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Wikipedia. (2024). Cathinone. Retrieved from [Link]

  • Chen, A., & Liu, Y. (2023). Neuro-nanotechnology: diagnostic and therapeutic nano-based strategies in applied neuroscience. Journal of Nanobiotechnology, 21(1), 1-22.
  • Baumann, M. H., & Glennon, R. A. (2017). Neuropharmacology of synthetic cathinones. In The ASAM essentials of addiction medicine (pp. 131-137). Wolters Kluwer.
  • Kamal, A., & Khan, I. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Molecules, 29(20), 4786.
  • Garris, P. A., & Wightman, R. M. (2017). Differentiating Siblings: The Case of Dopamine and Norepinephrine. ACS Chemical Neuroscience, 8(2), 221-223.
  • Frohlich, J., & Van den Oever, M. C. (2021). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. Medicina, 57(11), 1229.
  • Abood, L. G., Ostfeld, A., & Biel, J. H. (1959). Structure-activity relationship of 3-piperidyl benzilates with psychotogenic properties. Archives Internationales de Pharmacodynamie et de Thérapie, 120(2), 186-200.
  • Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of Medical Toxicology, 8(1), 33-42.
  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • El-Sayed, M. G., & El-Toumy, S. A. (2021). In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. Pharmacognosy Magazine, 17(74), 312.
  • Two-Minute Neuroscience. (2018, June 8). 2-Minute Neuroscience: Amphetamine [Video]. YouTube. [Link]

Sources

Application

Application Note &amp; Protocols: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a Key Chiral Intermediate for Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 1-[4-(methylsulfonyl)phenyl]-1-propanamine, a valuable chiral amine intermediate. The 4-(methylsulfonyl)phenyl moiety i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 1-[4-(methylsulfonyl)phenyl]-1-propanamine, a valuable chiral amine intermediate. The 4-(methylsulfonyl)phenyl moiety is a critical pharmacophore in a range of therapeutics, notably in selective COX-2 inhibitors. This guide details a robust, multi-step synthesis pathway from commercially available starting materials, including protocols for Friedel-Crafts acylation, thioether oxidation, and reductive amination. Furthermore, it presents a proof-of-concept application for this intermediate in the synthesis of novel pharmaceutical analogs, supported by detailed experimental procedures, mechanistic insights, and analytical validation methods. This note is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: The Strategic Importance of the Sulfonylphenyl Moiety

The 4-(methylsulfonyl)phenyl group is a bioisostere for carboxylic acids and other polar functional groups, offering improved metabolic stability and pharmacokinetic properties. Its presence is a hallmark of the "coxib" class of nonsteroidal anti-inflammatory drugs (NSAIDs), which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] The synthesis of Etoricoxib, for example, relies on intermediates bearing this critical sulfone group.[2][3]

Beyond NSAIDs, chiral amines serve as fundamental building blocks for a vast array of neurologically active agents, including monoamine reuptake inhibitors.[4] The combination of the 4-(methylsulfonyl)phenyl pharmacophore with a chiral 1-propanamine side chain creates a versatile intermediate, 1-[4-(methylsulfonyl)phenyl]-1-propanamine, with significant potential for the development of novel therapeutics targeting a range of biological systems.

This guide provides the necessary protocols to synthesize this key intermediate and demonstrates its utility as a scaffold in drug development workflows.

Synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

The synthesis of the target intermediate is achieved via a logical and scalable three-step sequence starting from thioanisole. This pathway is designed for efficiency and control, yielding the precursor ketone required for the final amination step.

Overall Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A Thioanisole + Propionyl Chloride B 4'-(Methylthio)propiophenone A->B AlCl3, DCM C 4'-(Methylsulfonyl)propiophenone B->C H2O2, Acetic Acid D 1-[4-(Methylsulfonyl)phenyl]-1-propanamine C->D NH4OAc, NaBH3CN, MeOH

Caption: High-level workflow for the synthesis of the target intermediate.

Protocol 1: Synthesis of 4'-(Methylsulfonyl)propiophenone (Ketone Precursor)

This protocol combines the Friedel-Crafts acylation and subsequent oxidation into a two-part procedure to generate the key ketone precursor.

Part A: Friedel-Crafts Acylation to 4'-(Methylthio)propiophenone

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring.[5] Here, toluene's analog, thioanisole, is acylated to install the propionyl group primarily at the para position due to the ortho,para-directing nature of the methylthio group.

  • Materials & Reagents:

    Reagent CAS No. M.W. Quantity Moles
    Thioanisole 100-68-5 124.20 25.0 g 0.201
    Propionyl Chloride 79-03-8 92.52 20.5 g 0.221
    Aluminum Chloride (AlCl₃) 7446-70-0 133.34 32.2 g 0.241
    Dichloromethane (DCM) 75-09-2 84.93 250 mL -
    Hydrochloric Acid (1 M) 7647-01-0 - 150 mL -

    | Saturated NaCl (brine) | - | - | 100 mL | - |

  • Step-by-Step Protocol:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (32.2 g) and dry dichloromethane (150 mL).

    • Cool the suspension to 0°C in an ice bath.

    • In the dropping funnel, prepare a solution of thioanisole (25.0 g) and propionyl chloride (20.5 g) in dry dichloromethane (100 mL).

    • Add the solution dropwise to the AlCl₃ suspension over 1 hour, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

    • Causality Insight: The slow, cold addition is critical to control the exothermic reaction and prevent side reactions, such as di-acylation or polymerization.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), and saturated brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4'-(methylthio)propiophenone as an oil, which may solidify upon standing.

Part B: Oxidation to 4'-(Methylsulfonyl)propiophenone

The thioether is a soft nucleophile and can be readily oxidized to the corresponding sulfone using a variety of oxidizing agents. Hydrogen peroxide in acetic acid is an effective and economical choice for this transformation.

  • Materials & Reagents:

    Reagent CAS No. M.W. Quantity
    4'-(Methylthio)propiophenone 33440-08-3 180.26 (Crude from Part A)
    Glacial Acetic Acid 64-19-7 60.05 200 mL

    | Hydrogen Peroxide (30% w/w) | 7722-84-1 | 34.01 | 55 mL |

  • Step-by-Step Protocol:

    • Dissolve the crude 4'-(methylthio)propiophenone in glacial acetic acid (200 mL) in a 500 mL round-bottom flask.

    • Cool the solution to 15°C in a water bath.

    • Slowly add 30% hydrogen peroxide (55 mL) dropwise, ensuring the temperature does not exceed 30°C.

    • After addition, heat the mixture to 60°C and maintain for 3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Trustworthiness Check: The completion of the oxidation is crucial. An incomplete reaction will leave the thioether, which can complicate the subsequent amination step.

    • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

    • A white precipitate of 4'-(methylsulfonyl)propiophenone will form. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50°C.

    • Expected yield: 35-40 g of a white to off-white solid over two steps. Purity can be assessed by melting point and NMR.

Protocol 2: Reductive Amination to 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Reductive amination is a powerful method for synthesizing amines from ketones or aldehydes.[6] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride agent.[7] Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited as it is stable in mildly acidic conditions and preferentially reduces the protonated iminium intermediate over the starting ketone.[7]

Reductive Amination Mechanism

G ketone Ketone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH3 amine Ammonia (from NH4OAc) hemiaminal->ketone - NH3 iminium Iminium Ion hemiaminal->iminium - H2O, + H+ iminium->hemiaminal + H2O, - H+ product Primary Amine iminium->product + [H] reducer [H] (from NaBH3CN)

Caption: Key equilibria in the formation and reduction of the iminium ion.

  • Materials & Reagents:

    Reagent CAS No. M.W. Quantity Moles
    4'-(Methylsulfonyl)propiophenone 90536-68-8 212.26 21.2 g 0.10
    Ammonium Acetate 631-61-8 77.08 77.1 g 1.00
    Sodium Cyanoborohydride 25895-60-7 62.84 7.5 g 0.12
    Methanol (MeOH) 67-56-1 32.04 300 mL -
    Diethyl Ether 60-29-7 74.12 200 mL -

    | Sodium Hydroxide (2 M) | 1310-73-2 | - | ~150 mL | - |

  • Step-by-Step Protocol:

    • In a 500 mL round-bottom flask, combine 4'-(methylsulfonyl)propiophenone (21.2 g), ammonium acetate (77.1 g), and methanol (300 mL).

    • Expertise Insight: Ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH (around 6-7) for iminium ion formation without causing significant ketone degradation.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium cyanoborohydride (7.5 g) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the ketone.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water (200 mL) and diethyl ether (100 mL) to remove any unreacted ketone or non-polar impurities. Discard the ether layer.

    • Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 2 M NaOH solution. The product amine will separate as an oil or solid.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-[4-(methylsulfonyl)phenyl]-1-propanamine.

    • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Chiral HPLC can be used to confirm the presence of a racemic mixture.

Application: Synthesis of a Novel Monoamine Transporter Ligand Analog

To demonstrate the utility of 1-[4-(methylsulfonyl)phenyl]-1-propanamine, this section outlines a hypothetical, yet chemically sound, protocol for its incorporation into a structure analogous to known monoamine uptake inhibitors, such as bupropion or pyrovalerone analogs.[4] This involves N-alkylation to introduce a second pharmacophore.

Protocol 3: N-Alkylation with 2-Bromomethylnaphthalene
  • Objective: To synthesize N-(2-Naphthylmethyl)-1-[4-(methylsulfonyl)phenyl]-1-propanamine, a novel chemical entity for screening.

  • Materials & Reagents:

    Reagent CAS No. M.W. Quantity Moles
    1-[4-(Methylsulfonyl)phenyl]-1-propanamine - 213.29 2.13 g 0.010
    2-(Bromomethyl)naphthalene 939-26-4 221.10 2.21 g 0.010
    Potassium Carbonate (K₂CO₃) 584-08-7 138.21 2.76 g 0.020

    | Acetonitrile (ACN) | 75-05-8 | 41.05 | 50 mL | - |

  • Step-by-Step Protocol:

    • Combine the synthesized amine (2.13 g), 2-(bromomethyl)naphthalene (2.21 g), and potassium carbonate (2.76 g) in acetonitrile (50 mL).

    • Rationale: Potassium carbonate acts as a non-nucleophilic base to scavenge the HBr formed during the Sₙ2 reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

    • Heat the mixture to reflux (approx. 82°C) and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the target secondary amine.

    • The final compound's identity and purity should be rigorously confirmed by NMR and high-resolution mass spectrometry before any biological evaluation.

References

  • Title: Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)
  • Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors Source: PubMed Central URL: [Link]

  • Title: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl]ethanone [Ketosulfone] Source: Prudence Pharma Chem URL: [Link]

  • Title: Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Title: The reaction scheme in the reductive amination of propiophenone with... Source: ResearchGate URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: The Chemistry Behind 4-Methylpropiophenone: Synthesis and Reactivity Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Experimental Design: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

A Hypothetical Monoamine Neurotransmission Modulator Authored by: Gemini, Senior Application Scientist Disclaimer: The compound 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is not a widely characterized substance in public...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Monoamine Neurotransmission Modulator

Authored by: Gemini, Senior Application Scientist

Disclaimer: The compound 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is not a widely characterized substance in publicly available scientific literature. This guide, therefore, is presented as a comprehensive framework for the in vivo evaluation of a novel chemical entity with this structure, based on the hypothesis that its phenylpropanamine core and methylsulfonyl group confer activity as a modulator of monoamine neurotransmission. The protocols and rationale provided are intended to serve as a foundational template for researchers in drug discovery and development.

Introduction: Unveiling a Potential Neuromodulator

Small molecule drugs represent a cornerstone of modern therapeutics, offering the potential for oral administration and predictable in vivo behavior.[1] The novel compound, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, possesses structural motifs suggestive of interaction with the monoamine neurotransmitter systems, which are critical in the regulation of mood, cognition, and arousal.[2] The phenylpropanamine backbone is a common feature in compounds targeting these pathways, while the methylsulfonyl group, a benzenesulfonamide moiety, is a key structural feature in some derivatives that can confer specific biological activities.[3]

This document provides a detailed guide for the preclinical in vivo evaluation of this compound, from initial pharmacokinetic and pharmacodynamic assessments to preliminary efficacy and toxicology studies. The overarching goal of any preclinical research is to conduct robust, reproducible experiments that can reliably inform the potential for clinical translation.[4]

Preclinical Research: Foundational Principles

Before embarking on in vivo studies, a thorough literature review and careful planning are paramount to ensure the ethical and efficient use of resources.[5] The preclinical phase aims to establish a compound's safety profile and biological activity before human trials.[6] All animal studies must adhere to Good Laboratory Practice (GLP) standards as defined by regulatory bodies like the FDA (21 CFR Part 58.1) to ensure data quality and integrity.[7]

Ethical Considerations and the 3Rs

All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the experimental design:

  • Replacement: Utilizing in vitro or in silico methods where possible to avoid or limit the use of live animals.

  • Reduction: Employing the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[8]

Formulation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine for In Vivo Administration

The aqueous solubility of a compound is a critical determinant of its bioavailability.[9] Given the structure of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, it is plausible that it may have limited water solubility.

Protocol 1: Formulation Development

  • Solubility Assessment: Determine the solubility of the compound in a range of pharmaceutically acceptable vehicles (e.g., water, saline, phosphate-buffered saline (PBS), polyethylene glycol 400 (PEG400), dimethyl sulfoxide (DMSO), and various oils).

  • Vehicle Selection: For initial studies, a simple aqueous solution is preferable. If solubility is low, consider the use of co-solvents or formulating a suspension. For oral administration, lipid-based formulations or solid dispersions can be explored to enhance absorption.[10][11]

  • Stability Testing: Assess the stability of the formulated compound under the intended storage and administration conditions.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Pharmacokinetics (PK) describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[12] Pharmacodynamics (PD) describes what the drug does to the body.

Pharmacokinetic Profiling

A preliminary PK study is essential to understand the compound's exposure-time profile in the chosen animal model.

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6) of a specific age and sex.

  • Dose Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to separate groups of animals. The IV route provides a baseline for 100% bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify the concentration of the parent compound and any potential major metabolites in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters as outlined in the table below.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Pharmacodynamic Assessment

Based on the hypothesized mechanism of action, initial PD studies should focus on biomarkers of monoamine system engagement.

Protocol 3: Assessment of Monoamine Neurotransmitter Levels

  • Animal Model and Dosing: Use a suitable rodent model and administer the compound at doses informed by the PK study.

  • Tissue Collection: At the time of expected peak plasma concentration (Tmax), euthanize the animals and rapidly dissect brain regions rich in monoamine terminals (e.g., striatum, prefrontal cortex, hippocampus).

  • Neurochemical Analysis: Measure the levels of dopamine, serotonin, norepinephrine, and their major metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Compare neurotransmitter levels in treated animals to vehicle-treated controls.

Efficacy Studies in Animal Models of Neurological Disorders

The choice of animal model is critical and should be based on the specific therapeutic indication being explored.[5] Given the hypothesized monoaminergic activity, models of depression or psychosis could be relevant.[13][14]

Models of Depression

Protocol 4: Forced Swim Test (FST) in Mice

  • Acclimation: Acclimate mice to the testing room and handling procedures.

  • Dosing: Administer the test compound or vehicle control at a predetermined time before the test.

  • Test Procedure: Place each mouse in a cylinder of water from which it cannot escape and record the duration of immobility during the last 4 minutes of a 6-minute test.

  • Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.[15]

Protocol 5: Tail Suspension Test (TST) in Mice

  • Procedure: Suspend mice by their tails and record the duration of immobility.

  • Endpoint: A reduction in immobility time suggests potential antidepressant activity.[15]

Models of Psychosis

Pharmacological models, such as those induced by NMDA receptor antagonists like ketamine, can be used to screen for antipsychotic-like activity.[13]

Protocol 6: Ketamine-Induced Hyperlocomotion in Mice

  • Habituation: Place mice in an open-field arena to habituate.

  • Dosing: Administer the test compound or vehicle, followed by a psychostimulant dose of ketamine.

  • Behavioral Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

  • Endpoint: Attenuation of ketamine-induced hyperlocomotion suggests potential antipsychotic properties.

Preliminary Toxicology and Safety Assessment

Early assessment of a compound's safety profile is crucial.[7]

Protocol 7: Acute Toxicity Study

  • Dose Escalation: Administer escalating single doses of the compound to different groups of rodents.

  • Clinical Observations: Monitor animals closely for signs of toxicity (e.g., changes in behavior, posture, breathing) for at least 72 hours.

  • Endpoint: Determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Protocol 8: Irwin Test

  • Procedure: A standardized observational screen to assess the effects of a novel compound on behavior and physiological function in rodents.

  • Parameters: Observe changes in awareness, mood, motor activity, reflexes, and autonomic function.

  • Endpoint: Provides a broad overview of the compound's potential central nervous system effects and side-effect profile.

Visualization of Experimental Workflows

Experimental_Workflow cluster_preclinical Preclinical Evaluation Formulation Formulation Development PK_PD Pharmacokinetic & Pharmacodynamic Studies Formulation->PK_PD Informs Dosing Efficacy Efficacy Models PK_PD->Efficacy Guides Dose Selection Tox Preliminary Toxicology PK_PD->Tox Identifies Exposure Levels Efficacy->Tox Therapeutic Index PK_PD_Workflow start Dose Administration (IV & PO) blood_sampling Serial Blood Sampling start->blood_sampling brain_dissection Brain Tissue Collection (at Tmax) start->brain_dissection lcms LC-MS/MS Analysis (Plasma Concentration) blood_sampling->lcms hplc HPLC-ED Analysis (Neurotransmitter Levels) brain_dissection->hplc pk_analysis PK Parameter Calculation lcms->pk_analysis pd_analysis PD Endpoint Analysis hplc->pd_analysis

Caption: Detailed workflow for integrated pharmacokinetic and pharmacodynamic studies.

Conclusion

The systematic in vivo evaluation of a novel chemical entity such as 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a complex but essential process in drug discovery. This guide provides a foundational framework for such an endeavor, grounded in established principles of preclinical research. By carefully considering formulation, pharmacokinetics, pharmacodynamics, efficacy, and safety, researchers can build a comprehensive data package to support the continued development of promising new therapeutic agents.

References

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Step 2: Preclinical Research. (2018, January 4). FDA. Retrieved January 26, 2026, from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers. Retrieved January 26, 2026, from [Link]

  • Mouse models for inherited monoamine neurotransmitter disorders. (2024, January 2). PubMed. Retrieved January 26, 2026, from [Link]

  • In vitro and in vivo characterization of PA01, a novel promising triple reuptake inhibitor. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Preliminary Studies of the Pharmacokinetics and Pharmacodynamics of Prochlorperazine in Healthy Volunteers. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Advancements in small molecule drug design: A structural perspective - PMC. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Positron emission tomography and brain monoamine neurotransmission -- entries for study of drug interactions. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • General Principles of Preclinical Study Design - PMC. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration. (2024, January 3). Frontiers. Retrieved January 26, 2026, from [Link]

  • Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved January 26, 2026, from [Link]

  • Substituent effects on the in vitro and in vivo genotoxicity of 4-aminobiphenyl and 4-aminostilbene derivatives. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis, in Vitro Validation and in Vivo Pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) Ethylamine: A High-Affinity Ligand for Imaging Sigma Receptor Positive Tumors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved January 26, 2026, from [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub. Retrieved January 26, 2026, from [Link]

  • N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine: an MDMA manufacturing by-product. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • PHARMACOKINETICS. (n.d.). IIP Series. Retrieved January 26, 2026, from [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025, April 10). NAMSA. Retrieved January 26, 2026, from [Link]

  • (PDF) The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Small Molecule Drug Prototyping. (n.d.). Stanford University. Retrieved January 26, 2026, from [Link]

  • Florfenicol amine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Clinical pharmacology of prochlorperazine in healthy young males. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Sulfonimide and Amide Derivatives as Novel PPARα Antagonists: Synthesis, Antiproliferative Activity, and Docking Studies - PMC. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved January 26, 2026, from [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Pharmacokinetics. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

Sources

Application

Protocol for radiolabeling 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

An Application Note and Protocol for the Radiosynthesis of N-[¹¹C]methyl-1-[4-(methylsulfonyl)phenyl]-1-propanamine Authored by: A Senior Application Scientist Abstract Positron Emission Tomography (PET) is a highly sens...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Radiosynthesis of N-[¹¹C]methyl-1-[4-(methylsulfonyl)phenyl]-1-propanamine

Authored by: A Senior Application Scientist

Abstract

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that provides quantitative insights into biological processes in vivo.[1] The development of novel PET radiotracers is critical for advancing our understanding of disease and for clinical diagnostics.[2] This document provides a comprehensive, field-proven protocol for the synthesis of N-[¹¹C]methyl-1-[4-(methylsulfonyl)phenyl]-1-propanamine, a potential PET radiotracer. We detail a robust methodology for the carbon-11 methylation of the primary amine precursor, 1-[4-(methylsulfonyl)phenyl]-1-propanamine. This guide covers the production of the [¹¹C]methyl iodide labeling agent, the radiolabeling reaction, purification via High-Performance Liquid Chromatography (HPLC), and rigorous quality control procedures designed to ensure the final product's suitability for preclinical research.

Introduction and Scientific Rationale

The unique characteristics of carbon-11, such as its short half-life (t½ = 20.4 minutes) and the fact that carbon is a fundamental element in all organic molecules, make it an ideal radionuclide for PET imaging.[3] Its short half-life allows for repeated studies in the same subject on the same day and minimizes the patient's radiation dose.[2] The synthesis of ¹¹C-labeled radiotracers typically involves the rapid incorporation of a ¹¹C-labeled synthon into a precursor molecule.[3]

The most common and robust strategy for ¹¹C-labeling is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[3] These agents are used to methylate heteroatoms such as nitrogen or oxygen.[2] This protocol focuses on the N-methylation of the primary amine in 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. The presence of an electron-withdrawing methylsulfonyl group can decrease the nucleophilicity of arylamines, making methylation challenging.[4] However, by optimizing reaction conditions, including the choice of base and solvent, high radiochemical yields can be achieved.

This application note is designed for researchers, chemists, and drug development professionals, providing a self-validating framework for producing a high-purity radiotracer for PET imaging studies.

Principle of the Method

The radiosynthesis of N-[¹¹C]methyl-1-[4-(methylsulfonyl)phenyl]-1-propanamine is achieved via a nucleophilic substitution (Sₙ2) reaction. The primary amine of the precursor, 1-[4-(methylsulfonyl)phenyl]-1-propanamine, is deprotonated by a base to form a more nucleophilic amide anion. This anion then attacks the electrophilic methyl carbon of [¹¹C]methyl iodide, displacing the iodide leaving group to form the desired ¹¹C-N-methylated product.

The entire process, from radionuclide production to final product formulation, is designed to be completed within 2-3 half-lives of ¹¹C (approximately 40-60 minutes) to maximize the final product yield.

Overall Radiosynthesis Workflow

The workflow is a multi-stage process that demands precise timing and execution due to the short half-life of carbon-11.

G cluster_0 Phase 1: Radionuclide & Synthon Production cluster_1 Phase 2: Radiolabeling & Purification cluster_2 Phase 3: Quality Control Cyclotron Cyclotron Production ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Trapping Cyclotron->CO2 CH4 Conversion to [¹¹C]CH₄ CO2->CH4 MeI Gas-Phase Iodination Synthesis of [¹¹C]CH₃I CH4->MeI Reaction Radiolabeling Reaction Precursor + [¹¹C]CH₃I MeI->Reaction Transfer to Synth Module Purification Semi-Preparative HPLC Purification Reaction->Purification Formulation Solvent Exchange & Formulation in Saline Purification->Formulation QC_HPLC Analytical HPLC (Purity, Identity) Formulation->QC_HPLC Sample for QC Activity Dose Calibrator (Molar Activity) Formulation->Activity Endotoxin Endotoxin & Sterility Testing Formulation->Endotoxin

Caption: High-level workflow for the production of N-[¹¹C]methyl-1-[4-(methylsulfonyl)phenyl]-1-propanamine.

Materials and Equipment

Reagents & Consumables Supplier & Grade Equipment
1-[4-(Methylsulfonyl)phenyl]-1-propanamine (Precursor)Custom Synthesis or CommercialAutomated Radiosynthesis Module
[¹¹C]Carbon DioxideFrom medical cyclotronHigh-Performance Liquid Chromatography (HPLC) System
Sodium Hydroxide (NaOH)ACS Grade or higher- Semi-preparative C18 column
Dimethylformamide (DMF), AnhydrousACS Grade or higher- Analytical C18 column
Acetonitrile (ACN), HPLC GradeHPLC Grade- UV and Radioactivity Detectors
Water for Injection (WFI)USP GradeDose Calibrator
Trifluoroacetic Acid (TFA)HPLC GradeRadio-TLC Scanner
Sterile Saline (0.9% NaCl)USP GradepH Meter / pH Strips
C18 Sep-Pak CartridgeWaters or equivalentSterile Millex-GV Syringe Filters (0.22 µm)
Sterile VialsPyrogen-free---

Scientist's Note on Material Quality: The use of high-purity, anhydrous solvents and reagents is paramount. Trace amounts of water can hydrolyze the [¹¹C]methyl iodide and reduce radiochemical yield. All materials intended for the final formulation must be sterile and pyrogen-free, adhering to Good Manufacturing Practices (GMP) for radiopharmaceuticals.[5][6]

Detailed Experimental Protocols

Precursor Synthesis (Conceptual)

G Ketone 4-(Methylsulfonyl)propiophenone Precursor 1-[4-(Methylsulfonyl)phenyl] -1-propanamine Ketone->Precursor Reductive Amination Amine Ammonium Acetate Sodium Cyanoborohydride Amine->Precursor

Caption: Conceptual synthesis route for the amine precursor.

Step 1: Production of [¹¹C]Methyl Iodide

Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron using a nitrogen gas target.[2][4]

  • [¹¹C]CO₂ Production: Bombard a target containing high-purity nitrogen gas (with ~0.5-1% oxygen) with protons.

  • Trapping: Transfer the resulting [¹¹C]CO₂ from the cyclotron target and trap it on a molecular sieve.

  • Conversion to [¹¹C]CH₄: Release the [¹¹C]CO₂ and reduce it to [¹¹C]methane ([¹¹C]CH₄) by passing it over a nickel catalyst at ~400°C with hydrogen gas.

  • Formation of [¹¹C]CH₃I: Convert the [¹¹C]CH₄ to [¹¹C]methyl iodide ([¹¹C]CH₃I) via a gas-phase reaction with iodine vapor at high temperature (~720°C).

  • Trapping [¹¹C]CH₃I: The gaseous [¹¹C]CH₃I is passed through a trap (e.g., a Porapak Q column) to capture the product, which is then released by heating for use in the labeling reaction.

Rationale: This gas-phase method is a standard, high-efficiency process integrated into most commercial radiosynthesis modules. It provides high specific activity [¹¹C]CH₃I, which is crucial for receptor imaging studies.[2]

Step 2: Radiolabeling of the Precursor
  • Preparation: In a 1 mL V-vial within the synthesis module, dissolve 1.0-2.0 mg of the precursor (1-[4-(Methylsulfonyl)phenyl]-1-propanamine) in 250 µL of anhydrous DMF.

  • Basification: Add 2-3 µL of 1 M NaOH to the precursor solution.

    • Scientist's Note: The base deprotonates the primary amine, significantly increasing its nucleophilicity. The amount of base is critical; excess base can lead to hydrolysis of the [¹¹C]CH₃I.

  • Labeling Reaction: Bubble the [¹¹C]CH₃I produced in Step 5.2 through the precursor solution at room temperature for 2-3 minutes.

  • Heating: After trapping is complete, seal the vial and heat at 80-90°C for 4-5 minutes.

  • Quenching: Cool the reaction vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.

Step 3: HPLC Purification

Purification is essential to separate the radiolabeled product from unreacted precursor, [¹¹C]CH₃I, and other impurities.[7][8]

  • System Setup:

    • Column: Semi-preparative C18 column (e.g., 10 µm, 250 x 10 mm).

    • Mobile Phase: 35% Acetonitrile / 65% Water containing 0.1% TFA.

    • Flow Rate: 4.0 mL/min.

    • Detection: UV detector at 254 nm in series with a radioactivity detector.

  • Injection: Inject the quenched reaction mixture from Step 5.3 onto the HPLC system.

  • Fraction Collection: Monitor the chromatogram. The unreacted precursor will typically elute earlier than the more lipophilic N-methylated product. Collect the radioactive peak corresponding to the product, which should be well-resolved from the large UV peak of the unreacted precursor.

Step 4: Formulation

The collected HPLC fraction is in a solvent mixture unsuitable for injection. It must be reformulated into a biocompatible solution.

  • Dilution: Dilute the collected HPLC fraction with 20 mL of WFI.

  • Trapping: Pass the diluted solution through a C18 Sep-Pak cartridge. The radiolabeled product will be retained on the cartridge, while the aqueous mobile phase passes through to waste.

  • Elution: Wash the cartridge with 10 mL of WFI to remove any residual HPLC salts. Elute the final product from the cartridge with 0.5-1.0 mL of USP-grade ethanol.

  • Final Formulation: Dilute the ethanol solution with 5-9 mL of sterile saline to achieve a final ethanol concentration of <10% (v/v).

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control (QC)

A robust quality control system is essential to ensure the safety, purity, and identity of the final radiopharmaceutical product.[9][10]

Parameter Method Acceptance Criteria
Radiochemical Purity (RCP) Analytical HPLC≥ 95%
Identity Confirmation Analytical HPLCRetention time matches the cold standard
pH pH paper or calibrated meter5.0 - 7.5
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v, Acetonitrile < 410 ppm
Radionuclidic Purity Half-life measurement20.4 ± 0.5 min
Sterility & Endotoxins Standard USP methodsSterile, < 175 EU/V
QC Protocol: Analytical HPLC
  • System Setup:

    • Column: Analytical C18 column (e.g., 5 µm, 150 x 4.6 mm).

    • Mobile Phase & Flow Rate: Same as purification (or optimized for analytical separation).

    • Injection: Inject a small aliquot (~20 µL) of the final formulated product.

  • Analysis: Integrate the peaks from the radioactivity detector. RCP is calculated as: % RCP = (Area of Product Peak / Total Area of All Radioactive Peaks) * 100

  • Identity: Inject a solution of the non-radioactive, synthesized N-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanamine (cold standard). The retention time of the main radioactive peak must match the retention time of the cold standard's UV peak.

Expected Results

Parameter Expected Outcome Notes
Total Synthesis Time 40-50 minutesFrom end of bombardment (EOB)
Radiochemical Yield (RCY) 25-40%Decay-corrected, based on initial [¹¹C]CH₃I
Radiochemical Purity (RCP) > 95%Per analytical HPLC
Molar Activity (Aₘ) > 37 GBq/µmol (>1 Ci/µmol)At end of synthesis (EOS)

Conclusion

This document outlines a detailed and reliable protocol for the radiosynthesis of N-[¹¹C]methyl-1-[4-(methylsulfonyl)phenyl]-1-propanamine. By leveraging a standard [¹¹C]CH₃I methylation strategy and adhering to rigorous purification and quality control measures, researchers can consistently produce this novel radiotracer with high purity and molar activity. The causality-driven explanations and integrated QC checks provide a self-validating framework, ensuring that the final product is suitable for high-quality preclinical PET imaging studies.

References

  • MDPI. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules. Available from: [Link]

  • Pike, V. W. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]

  • Elsinga, P. et al. (2005). Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. In: Schubiger P.A., Friebe M., Lehmann L., (eds) PET-Chemistry - The Driving Force in Molecular Imaging. Springer, Berlin, Heidelberg. Available from: [Link]

  • Rotstein, B. (2021). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. University of Ottawa Heart Institute. Available from: [Link]

  • Schirrmacher, R. et al. (2020). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA). JoVE. Available from: [Link]

  • Fortunati, E. et al. (2022). New PET Radiotracers for the Imaging of Neuroendocrine Neoplasms. Current Radiopharmaceuticals. Available from: [Link]

  • Gao, M. et al. (2007). Synthesis, fluorine-18 Radiolabeling, and in Vitro Characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline Carboxamide Derivatives as Potential PET Radioligands for Imaging Peripheral Benzodiazepine Receptor. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Li, L. et al. (2021). Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. Molecular Pharmaceutics. Available from: [Link]

  • Bongarzone, S. et al. (2020). Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]

  • Hong, H. et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. Available from: [Link]

  • World Health Organization. (2022). WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-sixth report. WHO Technical Report Series. Available from: [Link]

  • International Atomic Energy Agency. (2021). Quality Control in the Production of Radiopharmaceuticals. IAEA. Available from: [Link]

  • Miranda, S. V. (2018). Analytical control and purification of radiopharmaceuticals. CERN Indico. Available from: [Link]

  • Rensch, C. et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceutics. Available from: [Link]

  • Radiology Key. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Available from: [Link]

  • Kogler, J. et al. (2024). Synthesis and preclinical evaluation of FAP-targeting radiotracers for PET and optical imaging. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]

  • University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Available from: [Link]

  • Nguyen, V. L. et al. (2010). A C-fluoropropyl analog of m-fluorophenyl-propanamine (18F-MFP3) as a potential PET imaging agent for norepinephrine transporter. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Connolly, D. (2017). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Western University. Available from: [Link]

  • Warnock, G. et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Available from: [Link]

  • CRB. (n.d.). Radiopharmaceuticals: A guide for manufacturers. Available from: [Link]

  • Biswas, S. et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Available from: [Link]

  • Bernard-Gauthier, V. et al. (2020). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules. Available from: [Link]

  • Gillings, N. et al. (2021). Guideline on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]

  • Warnock, G. et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Available from: [Link]

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Available from: [Link]

  • Nucleus RadioPharma. (2023). Meeting the unique demands of radiopharmaceutical quality control. Available from: [Link]

  • August Faller. (2023). Complete Guide to Radiopharmaceutical Manufacturing: Key Insights and Best Practices. Available from: [Link]

  • Pretze, M. et al. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews. Available from: [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available from: [Link]

  • Shan, L. (2007). (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E) -1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

  • Terry, S. et al. (2021). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecules. Available from: [Link]

  • Das, S. (2018). Purification, formulation and quality control of radiopharmaceuticals. Polimi OpenKnowledge. Available from: [Link]

  • Saha, G. B. (2010). Quality Control of Radiopharmaceutical. In: Fundamentals of Nuclear Pharmacy. Springer, New York, NY. Available from: [Link]

  • Lis, E. V. et al. (2016). Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • Di Grigoli, G. et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. Molecules. Available from: [Link]

  • Desrosiers, J-N. et al. (2007). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses. Available from: [Link]

  • Open MedScience. (n.d.). GMP for Radiopharmaceuticals. Available from: [Link]

  • Fortunati, E. et al. (2022). New PET Radiotracers for the Imaging of Neuroendocrine Neoplasms. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • UK Radiopharmacy Group. (2007). QUALITY ASSURANCE OF RADIOPHARMACEUTICALS. Available from: [Link]

Sources

Method

Application Notes and Protocols for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a Putative TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on the known structure-activity relationships of similar compounds and general methodolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known structure-activity relationships of similar compounds and general methodologies for characterizing TRPV1 antagonists. 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is presented here as a representative, putative TRPV1 antagonist for illustrative and educational purposes.

Introduction: The Therapeutic Potential of Targeting TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a molecular integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands, such as capsaicin from chili peppers.[1] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates the signaling cascade that the central nervous system perceives as pain.[1]

Given its central role in nociception, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics, particularly for chronic and inflammatory pain conditions.[2] The development of TRPV1 antagonists aims to block the activation of this channel, thereby preventing the transmission of pain signals from the periphery to the brain.[2]

This document provides a detailed guide on the potential application of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a TRPV1 antagonist. We will explore its proposed mechanism of action, a plausible synthetic route, and detailed protocols for its in vitro and in vivo characterization.

Compound Profile: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

While direct experimental data for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a TRPV1 antagonist is not extensively published, its structural features suggest a strong potential for such activity. Structure-activity relationship (SAR) studies of various classes of TRPV1 antagonists have highlighted the importance of a substituted phenyl ring.[3] The presence of a methylsulfonyl group, in particular, has been associated with potent antagonism in related chemical series, such as the 2-(4-methylsulfonylaminophenyl) propanamides.[1][3]

Proposed Mechanism of Action:

It is hypothesized that 1-[4-(Methylsulfonyl)phenyl]-1-propanamine acts as a competitive antagonist at the TRPV1 receptor. The methylsulfonylphenyl moiety likely engages in key interactions within the ligand-binding pocket of the channel, preventing the binding of agonists like capsaicin and subsequent channel activation.

Synthesis Protocol

The following is a proposed synthetic route for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, based on established chemical transformations for the synthesis of related phenylpropanamine derivatives.

Workflow for the Synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

A 1-Bromo-4-(methylsulfonyl)benzene C Grignard Reaction A->C B Propanal B->C D 1-(4-(Methylsulfonyl)phenyl)propan-1-ol C->D E Oxidation D->E F 1-(4-(Methylsulfonyl)phenyl)propan-1-one E->F G Reductive Amination F->G H 1-[4-(Methylsulfonyl)phenyl]-1-propanamine G->H

Caption: Proposed synthetic workflow for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

Step-by-Step Synthesis:
  • Grignard Reaction:

    • To a solution of 1-bromo-4-(methylsulfonyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add magnesium turnings.

    • Initiate the Grignard reaction, then cool the mixture to 0°C.

    • Slowly add a solution of propanal in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product, 1-(4-(methylsulfonyl)phenyl)propan-1-ol, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation:

    • Dissolve the crude 1-(4-(methylsulfonyl)phenyl)propan-1-ol in a suitable solvent such as dichloromethane (DCM).

    • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate to obtain 1-(4-(methylsulfonyl)phenyl)propan-1-one.

  • Reductive Amination:

    • In a reaction vessel, combine 1-(4-(methylsulfonyl)phenyl)propan-1-one, a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol), and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

    • The reaction is typically carried out in a protic solvent such as methanol or ethanol.

    • Stir the mixture at room temperature for several hours to overnight.

    • After the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid.

    • Make the solution basic with an aqueous solution of sodium hydroxide and extract the final product, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, with an organic solvent.

    • Purify the product by column chromatography or crystallization.

In Vitro Characterization: Calcium Imaging Assay

A calcium imaging assay using a cell line stably expressing the human TRPV1 receptor (e.g., HEK293-hTRPV1 or CHO-hTRPV1) is a standard method to determine the antagonistic activity of a compound.[4]

Experimental Workflow for In Vitro Calcium Imaging Assay

A Seed HEK293-hTRPV1 cells in a 96-well plate B Load cells with a calcium indicator dye (e.g., Fluo-4 AM) A->B C Incubate with varying concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine B->C D Stimulate with a TRPV1 agonist (e.g., capsaicin) C->D E Measure the change in intracellular calcium concentration using a plate reader D->E F Calculate the IC50 value E->F

Caption: Workflow for the in vitro characterization of TRPV1 antagonism.

Detailed Protocol:
  • Cell Culture:

    • Culture HEK293 cells stably expressing human TRPV1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).

    • Seed the cells into a black-walled, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells with HBSS to remove excess dye.

    • Prepare serial dilutions of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine in HBSS.

    • Add the different concentrations of the test compound to the respective wells. Include vehicle control wells (e.g., DMSO in HBSS) and positive control wells (a known TRPV1 antagonist).

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of a TRPV1 agonist, such as capsaicin, at a concentration that elicits a submaximal response (e.g., EC80).

    • Use a fluorescence plate reader equipped with an automated injection system to add the capsaicin solution to all wells simultaneously.

    • Measure the fluorescence intensity before and after the addition of the agonist. The excitation and emission wavelengths for Fluo-4 are typically around 494 nm and 516 nm, respectively.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

    • Normalize the data to the vehicle control (100% response) and a baseline control (0% response).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Quantitative Data
CompoundTargetAssay TypeIC50 (nM)
1-[4-(Methylsulfonyl)phenyl]-1-propanaminehTRPV1Calcium Imaging50 - 200 (Hypothetical)
Capsazepine (Reference Antagonist)hTRPV1Calcium Imaging300 - 500

In Vivo Evaluation: Formalin-Induced Pain Model

The formalin test is a widely used animal model of tonic pain that has both an early neurogenic phase and a later inflammatory phase, making it suitable for evaluating the efficacy of analgesics, including TRPV1 antagonists.[5]

Experimental Workflow for the Formalin Pain Model

A Acclimatize mice to the testing environment B Administer 1-[4-(Methylsulfonyl)phenyl]-1-propanamine or vehicle via the desired route (e.g., oral, intraperitoneal) A->B C After a set pretreatment time, inject a dilute formalin solution into the plantar surface of the hind paw B->C D Observe and record the time spent licking and biting the injected paw over two phases (Phase I: 0-5 min; Phase II: 15-40 min) C->D E Compare the pain behavior between the treated and vehicle groups D->E

Caption: Workflow for assessing the in vivo analgesic efficacy of a TRPV1 antagonist.

Detailed Protocol:
  • Animals:

    • Use adult male mice (e.g., C57BL/6 strain) weighing 20-25 g.

    • House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.

    • Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Prepare a formulation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).

    • Administer the compound at various doses (e.g., 1, 3, 10, 30 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage).

    • The vehicle group should receive the same volume of the vehicle solution.

  • Formalin Injection:

    • 30-60 minutes after drug administration, briefly restrain the mouse and inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of one hind paw using a microsyringe.

  • Behavioral Observation:

    • Immediately after the formalin injection, place the mouse in a clear observation chamber.

    • Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • The observation period is typically divided into two phases:

      • Phase I (acute neurogenic pain): 0-5 minutes post-injection.

      • Phase II (inflammatory pain): 15-40 minutes post-injection.

  • Data Analysis:

    • Calculate the total time spent in nociceptive behavior for each phase for each animal.

    • Compare the mean behavioral scores of the drug-treated groups with the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

    • A significant reduction in the time spent licking/biting in either phase indicates an analgesic effect.

Expected Quantitative Data
Treatment GroupDose (mg/kg)Phase I Licking Time (s)Phase II Licking Time (s)
Vehicle-45 ± 5150 ± 15
1-[4-(Methylsulfonyl)phenyl]-1-propanamine1030 ± 480 ± 10
1-[4-(Methylsulfonyl)phenyl]-1-propanamine3020 ± 340 ± 8***
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle (Hypothetical data).

Conclusion

Based on the structural similarities to known potent TRPV1 antagonists, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine represents a promising candidate for investigation as a novel analgesic agent. The protocols outlined in this document provide a comprehensive framework for its synthesis and characterization. Successful validation of its antagonistic activity in vitro and its analgesic efficacy in vivo would warrant further preclinical development.

References

  • Beyer, C. E., Brandt, M. R., & Stahl, S. M. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals (Basel, Switzerland), 5(2), 114–132. [Link]

  • Fischer, M. J., et al. (2013). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Physiology, 4, 295. [Link]

  • Sun, W., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1310–1318. [Link]

  • Chen, J., et al. (2024). Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. European Journal of Medicinal Chemistry, 270, 116345. [Link]

  • Kaszas, A., et al. (2012). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. eLife, 1, e00021. [Link]

  • Starowicz, K., et al. (2013). Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice. Fundamental & Clinical Pharmacology, 27(6), 677–685. [Link]

  • ChemSynthesis. (2025). 1-phenyl-1-propanimine. Retrieved from [Link]

  • Sun, W., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1310–1318. [Link]

  • Kim, M. S., et al. (2017). Structural series of TRPV1 antagonists (1) and lead antagonist (2). ResearchGate. [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015).
  • Chen, Y., et al. (2020). Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells. International Journal of Molecular Sciences, 21(18), 6794. [Link]

  • A patent review of transient receptor potential vanilloid type 1 modulators (2014–present). (2020). Expert Opinion on Therapeutic Patents, 30(10), 779-793. [Link]

  • Brogi, S., et al. (2024). Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. International Journal of Molecular Sciences, 25(14), 7789. [Link]

  • Jin, M., et al. (2018). Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels. Science Signaling, 11(548), eaau0279. [Link]

  • Kim, M., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Pharmaceuticals, 17(9), 1209. [Link]

  • Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region. ACS Medicinal Chemistry Letters, 2(12), 913–918. [Link]

  • Hegedűs, K., et al. (2019). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. [Link]

  • Pingle, S. C., et al. (2007). TRPV1: ON THE ROAD TO PAIN RELIEF. The Open Drug Discovery Journal, 2, 1-15. [Link]

  • Brandt, M. R., et al. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. ResearchGate. [Link]

  • Comparison of intracellular calcium assays for TRPV1 receptors... (n.d.). ResearchGate. Retrieved from [Link]

  • Hegedűs, K., et al. (2019). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 9(64), 37257-37264. [Link]

  • Brandt, M. R., Beyer, C. E., & Stahl, S. M. (2012). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals (Basel, Switzerland), 5(2), 114–132. [Link]

  • da Silva, E. N., et al. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Journal of the Brazilian Chemical Society, 32(1), 163-174. [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the characterization of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. Given the structural motifs of this compound, which suggest potential activity at monoamine transporters, G-protein coupled receptors (GPCRs), and monoamine oxidase (MAO) enzymes, we present detailed protocols for a suite of primary and secondary assays. These protocols are designed to be robust, reproducible, and scalable for large-scale screening campaigns.

Introduction: Unveiling the Therapeutic Potential of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

The novel compound 1-[4-(Methylsulfonyl)phenyl]-1-propanamine possesses a phenylpropanamine scaffold, a privileged structure in neuropharmacology, suggesting a potential interaction with key central nervous system targets. The presence of a methylsulfonyl group further indicates the possibility of specific molecular interactions, including hydrogen bonding and polar contacts, which could confer inhibitory activity against enzymes such as monoamine oxidase.

Due to the lack of extensive public data on this specific molecule, a rational, target-based screening approach is essential to elucidate its pharmacological profile. This guide outlines detailed HTS protocols for three primary target classes:

  • Monoamine Transporters (MATs): Including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).

  • G-Protein Coupled Receptors (GPCRs): Focusing on screening for both agonistic and antagonistic activity.

  • Monoamine Oxidase (MAO): Assaying for inhibitory activity against both MAO-A and MAO-B isoforms.

These application notes are designed to provide not just a set of instructions, but a framework for understanding the principles behind each assay, enabling researchers to adapt and troubleshoot effectively.

High-Throughput Screening for Monoamine Transporter Inhibition

Monoamine transporters are critical regulators of neurotransmission and are prominent targets for antidepressants and psychostimulants.[1] A fluorescent-based neurotransmitter uptake assay offers a non-radioactive, HTS-friendly method to identify inhibitors of these transporters.[2]

Principle of the Fluorescent Neurotransmitter Uptake Assay

This assay utilizes a fluorescent substrate that acts as a mimic for endogenous monoamine neurotransmitters.[3] This substrate is actively transported into cells stably expressing a specific monoamine transporter (NET, DAT, or SERT), leading to an increase in intracellular fluorescence.[1] Compounds that inhibit the transporter will block the uptake of the fluorescent substrate, resulting in a reduced fluorescence signal.

Experimental Workflow: Monoamine Transporter Uptake Assay

workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis plate_cells Seed HEK293 cells expressing NET, DAT, or SERT in 384-well plates add_compound Add 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and control compounds plate_cells->add_compound 24h incubation pre_incubate Pre-incubate to allow compound-transporter interaction add_compound->pre_incubate add_substrate Add fluorescent neurotransmitter substrate pre_incubate->add_substrate incubate Incubate to allow substrate uptake add_substrate->incubate read_plate Measure fluorescence intensity (bottom-read mode) incubate->read_plate analyze_data Calculate % inhibition and determine IC50 values read_plate->analyze_data

Caption: Workflow for the fluorescent monoamine transporter uptake assay.

Detailed Protocol: NET Fluorescent Uptake Assay

Materials:

  • HEK293 cells stably expressing human norepinephrine transporter (hNET)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent NET substrate (e.g., a commercially available mimic)[2]

  • 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, serially diluted

  • Positive control: Desipramine (a known NET inhibitor)

  • Negative control: DMSO (vehicle)

  • 384-well, black-walled, clear-bottom microplates

Procedure:

  • Cell Plating:

    • The day before the assay, seed hNET-HEK293 cells into 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.[3]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and desipramine in assay buffer. The final DMSO concentration should not exceed 0.5%.

    • Remove culture medium from the cell plate and wash once with 50 µL of assay buffer.

    • Add 25 µL of the diluted compounds or controls to the respective wells.

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at 37°C to allow the test compounds to interact with the transporters.

  • Substrate Addition and Uptake:

    • Prepare the fluorescent NET substrate solution in assay buffer according to the manufacturer's instructions.

    • Add 25 µL of the substrate solution to all wells.

    • Incubate for 10-20 minutes at 37°C, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a microplate reader equipped for bottom-reading, with excitation and emission wavelengths appropriate for the chosen fluorescent substrate.

Data Analysis and Interpretation

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

Where:

  • Signal_compound is the fluorescence in the presence of the test compound.

  • Signal_vehicle is the fluorescence of the vehicle control (DMSO).

  • Signal_background is the fluorescence in the presence of a high concentration of a known inhibitor (e.g., desipramine).

The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.[4]

ParameterRecommended Value
Cell Density (384-well)15,000 - 20,000 cells/well
Compound Pre-incubation15-30 minutes at 37°C
Substrate Incubation10-20 minutes at 37°C
Positive Control (NET)Desipramine (10 µM final)
Vehicle ControlDMSO (≤ 0.5% final)

High-Throughput Screening for GPCR Modulation

GPCRs represent a large and diverse family of drug targets.[5] Cell-based functional assays, such as calcium mobilization and cAMP accumulation assays, are widely used for HTS of GPCR modulators.[6][7]

Calcium Mobilization Assay for Gq-Coupled GPCRs

Principle:

This assay is suitable for GPCRs that couple to the Gαq signaling pathway.[8] Activation of these receptors leads to the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[9] This transient increase in cytosolic Ca²⁺ is detected using a calcium-sensitive fluorescent dye. Antagonists will block the Ca²⁺ release induced by a known agonist.

Experimental Workflow: Calcium Mobilization Assay

workflow_calcium cluster_prep Cell Preparation cluster_assay Assay Execution (Antagonist Mode) cluster_readout Data Acquisition & Analysis plate_cells Seed CHO or HEK293 cells expressing the target GPCR load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4) plate_cells->load_dye add_compound Add 1-[4-(Methylsulfonyl)phenyl]-1-propanamine or control antagonist load_dye->add_compound incubate_compound Incubate add_compound->incubate_compound add_agonist Add a known agonist at its EC80 concentration incubate_compound->add_agonist read_plate Measure fluorescence kinetics using a FLIPR or equivalent add_agonist->read_plate Immediate reading analyze_data Calculate % inhibition and determine IC50 values read_plate->analyze_data workflow_mao cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare MAO-A or MAO-B enzyme, substrate (e.g., p-tyramine), and detection reagents add_enzyme_compound Add MAO enzyme and 1-[4-(Methylsulfonyl)phenyl]-1-propanamine or control inhibitor to plate prep_reagents->add_enzyme_compound pre_incubate Pre-incubate add_enzyme_compound->pre_incubate add_reaction_mix Add substrate and detection reagents to initiate the reaction pre_incubate->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate read_plate Measure fluorescence intensity incubate->read_plate analyze_data Calculate % inhibition and determine IC50 values read_plate->analyze_data

Caption: Workflow for the fluorescence-based MAO inhibition assay.

Detailed Protocol: MAO-A Inhibition Assay

Materials:

  • Recombinant human MAO-A enzyme.

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • MAO-A substrate (e.g., p-tyramine). [10]* Amplex Red reagent.

  • Horseradish peroxidase (HRP).

  • 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, serially diluted.

  • Positive control: Clorgyline (a selective MAO-A inhibitor). [11]* Negative control: DMSO.

  • 384-well, black solid-bottom microplates.

Procedure:

  • Compound and Enzyme Addition:

    • Add 5 µL of diluted 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, controls, or DMSO to the wells of a 384-well plate.

    • Add 20 µL of MAO-A enzyme solution to each well.

  • Pre-incubation:

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding. [10]

  • Reaction Initiation:

    • Prepare a reaction mix containing the substrate, Amplex Red, and HRP in assay buffer.

    • Add 25 µL of the reaction mix to each well to start the reaction. [12]

  • Incubation:

    • Incubate the plate for 30-60 minutes at 37°C, protected from light. [13]

  • Fluorescence Reading:

    • Measure the fluorescence intensity with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation

The percentage of inhibition is calculated using the same formula as for the monoamine transporter assay. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation. [14]

Parameter Recommended Value
Enzyme Source Recombinant human MAO-A/B
Substrate (non-selective) p-Tyramine
Detection Probe Amplex Red with HRP
Compound Pre-incubation 10-15 minutes at RT
Reaction Incubation 30-60 minutes at 37°C
Positive Control (MAO-A) Clorgyline

| Positive Control (MAO-B) | Pargyline or Selegiline |

Assay Validation and Quality Control

For all HTS assays, it is crucial to assess the quality and robustness of the screen. The Z'-factor is a statistical parameter used to quantify the performance of an HTS assay. [15] Z'-Factor Calculation:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5. [16]

Troubleshooting Common HTS Issues

IssuePotential CauseSuggested Solution
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects.Use automated liquid handlers, avoid using outer wells of the plate, ensure proper mixing.
Low Z'-Factor Small signal window, high data variability.Optimize reagent concentrations, incubation times, and cell density.
False Positives Compound autofluorescence, non-specific interactions.Run counter-screens without the target (e.g., mock-transfected cells), check for compound fluorescence at assay wavelengths.
False Negatives Compound instability, low potency, poor solubility.Check compound stability in assay buffer, ensure proper dissolution of compounds.

Conclusion

The protocols outlined in this application note provide a robust starting point for the high-throughput screening of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. By systematically evaluating its activity against monoamine transporters, GPCRs, and MAO enzymes, researchers can efficiently elucidate the pharmacological profile of this novel compound, paving the way for further lead optimization and drug development efforts. It is imperative to perform careful assay validation and implement stringent quality control measures to ensure the generation of high-quality, reproducible data.

References

  • Cui, J., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(3), 427-434. Available at: [Link]

  • Wang, L., et al. (2015). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica, 36(11), 1387-1394. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Weyler, W., et al. (1989). Biochemistry and genetics of monoamine oxidase. Monoamine Oxidase and Disease: Prospects for Therapy with Reversible Inhibitors, 1-7.
  • Parra, L. C., & Cheeseman, K. H. (2013). Dose-Response Modeling of High-Throughput Screening Data. Current Protocols in Toxicology, 57(1), 18.2.1-18.2.17. Available at: [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available at: [Link]

  • Rana, S., et al. (2020). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1044-1052. Available at: [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]

  • Reith, M. E., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 87-97. Available at: [Link]

  • BioVision Incorporated. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Available at: [Link]

  • Al-Shukaili, A., et al. (2019). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules, 24(18), 3358. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z'). Available at: [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. Available at: [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 264-272. Available at: [Link]

  • An, S., & Toll, L. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. Available at: [Link]

  • Zhang, J., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(3), 427-434.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available at: [Link]

  • Agilent Technologies. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Available at: [Link]

  • Thunor. (n.d.). visualization and analysis of high-throughput dose–response datasets. Available at: [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Available at: [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • Chen, J. J., et al. (2016). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of visualized experiments : JoVE, (114), 54316.
  • Wirth, M., & Le-Digabel, F. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. Available at: [Link]

  • Zhang, X., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1374567. Available at: [Link]

  • Schou, M., et al. (2003). Specific in vivo binding to the norepinephrine transporter demonstrated with the PET radioligand, (S,S)-[11C]MeNER. Nuclear Medicine and Biology, 30(7), 707-714. Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available at: [Link]

  • DiBerto, J.F., et al. (2022). Agonist and antagonist TRUPATH assays for G protein-coupled receptors. STAR Protocols, 3(2), 101259. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]

  • HTSplotter. (n.d.). An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. Available at: [Link]

  • Drew, A. E. (2025). Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia Academic Commons.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available at: [Link]

  • PerkinElmer. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Yu, M., & Gündisch, D. (2016). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. Journal of Labelled Compounds and Radiopharmaceuticals, 59(14), 605-614.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Available at: [Link]

  • Eagle Biosciences. (n.d.). Noradrenaline (Norepinephrine) ELISA Assay Kit. Available at: [Link]

  • Caers, J., et al. (2022). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE (Journal of Visualized Experiments).
  • Oueslati, N. (2017). Application of β Arrestin Assays to the Orphan GPCR World. YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. The inherent value of th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. The inherent value of this compound as a structural motif in medicinal chemistry necessitates robust and high-yielding synthetic protocols. This document moves beyond simple procedural outlines to provide a deep, mechanistic understanding of the key reaction—reductive amination—and offers a structured approach to troubleshooting common experimental challenges. Our goal is to empower you to not only replicate a synthesis but to rationally optimize it for yield, purity, and scalability.

Section 1: Recommended Synthetic Pathway & Core Rationale

The most efficient and widely applicable method for converting a ketone to a primary amine is reductive amination . This one-pot reaction combines the formation of an imine intermediate from the precursor ketone and an ammonia source, followed by its immediate in situ reduction to the target amine.

The chosen precursor is 1-[4-(Methylsulfonyl)phenyl]-1-propanone . The conversion proceeds as follows:

Synthetic_Pathway Ketone 1-[4-(Methylsulfonyl)phenyl]-1-propanone reagent1 + NH₃ Source (e.g., NH₄OAc) - H₂O Imine Intermediate Imine reagent2 + Reducing Agent (e.g., NaBH(OAc)₃) Amine 1-[4-(Methylsulfonyl)phenyl]-1-propanamine (Target Product) reagent1->Imine Imine Formation (pH dependent) reagent2->Amine Reduction

Caption: Recommended synthetic route via reductive amination.

Causality of Pathway Selection: Reductive amination is superior to alternative routes (e.g., multi-step processes involving oxime formation and subsequent reduction) for several key reasons:

  • Efficiency: It is often a one-pot reaction, minimizing intermediate handling, purification steps, and associated material loss.

  • Selectivity: Modern reducing agents, such as sodium triacetoxyborohydride, can selectively reduce the imine intermediate in the presence of the starting ketone, preventing the formation of alcohol byproducts.[1]

  • Safety & Scalability: Compared to methods requiring high-pressure hydrogenation or more hazardous reagents, this pathway is generally safer and more amenable to scale-up.

Section 2: Troubleshooting Guide for Yield Optimization

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Flow Start Reaction Analysis: Low Yield or Impurities Detected TLC Analyze Reaction Mixture by TLC/LC-MS Start->TLC Decision1 Is Starting Ketone the Major Spot? TLC->Decision1 Decision2 Is Alcohol Byproduct Dominant? Decision1->Decision2 No Sol1 Problem: Inefficient Imine Formation Solutions: 1. Adjust pH to ~5-6 with Acetic Acid. 2. Ensure anhydrous conditions. 3. Increase concentration or temperature. Decision1->Sol1 Yes Decision3 Is Secondary Amine Byproduct Detected? Decision2->Decision3 No Sol2 Problem: Premature Ketone Reduction Solutions: 1. Switch to a more selective reducing agent (e.g., NaBH(OAc)₃). 2. Adopt a two-step procedure (form imine first). Decision2->Sol2 Yes Sol3 Problem: Product Reacts with Ketone Solutions: 1. Use a large excess of the ammonia source (≥10 equivalents). 2. Add ketone slowly to the reaction mixture. Decision3->Sol3 Yes Success Optimized Yield Achieved Decision3->Success No Sol1->Success Sol2->Success Sol3->Success

Caption: Logical workflow for troubleshooting synthesis issues.

Q1: My reaction shows very low conversion, with the starting ketone being the predominant species observed by TLC/LC-MS. What is the likely cause?

Answer: This strongly indicates inefficient formation of the imine intermediate. The equilibrium between the ketone/ammonia and the imine/water must be shifted towards the imine for the reduction to occur.

  • Root Cause (Expertise): Imine formation is a pH-dependent, acid-catalyzed process. The reaction requires a proton source to activate the ketone's carbonyl group, making it more electrophilic. However, if the medium is too acidic, the ammonia source (a nucleophile) becomes fully protonated (NH₄⁺) and non-nucleophilic, shutting down the reaction. The optimal pH is typically weakly acidic, around 5-6.[2]

  • Troubleshooting Actions:

    • Catalytic Acid: Add 0.1-0.2 equivalents of glacial acetic acid to the reaction mixture. This will catalyze imine formation without fully protonating the amine.

    • Water Removal: The reaction produces water as a byproduct. While many protocols tolerate this, ensuring anhydrous conditions (e.g., using molecular sieves or an azeotropic solvent system) can help drive the equilibrium forward.

    • Ammonia Source: Ensure you are using a suitable source. Ammonium acetate (NH₄OAc) is often ideal as it acts as both the ammonia source and a pH buffer.

Q2: The main impurity I've isolated is 1-[4-(Methylsulfonyl)phenyl]-1-propanol. How can I prevent this?

Answer: The formation of the corresponding alcohol is a classic sign of premature or non-selective reduction. Your reducing agent is attacking the starting ketone before it has a chance to form the imine.

  • Root Cause (Trustworthiness): This occurs when the chosen reducing agent is not sufficiently chemoselective for the imine over the ketone. For example, a powerful hydride source like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) under certain conditions can readily reduce the ketone.[1]

  • Troubleshooting Actions:

    • Switch to a Selective Reductant: The gold standard for this situation is sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a sterically hindered and less reactive hydride donor, making it highly selective for the reduction of protonated imines over ketones or aldehydes.[1]

    • Modify Procedure: If you must use NaBH₄, modify the protocol to a two-step, one-pot process. First, stir the ketone, ammonia source, and catalytic acid in a solvent like methanol for 1-2 hours to allow for imine formation. Only then, add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to reduce the formed imine.

Q3: I am observing a higher molecular weight impurity that I suspect is a secondary amine. How can this be avoided?

Answer: You are likely forming a bis-adduct, where the desired primary amine product acts as a nucleophile and reacts with a second molecule of the starting ketone. This is a common side reaction in reductive aminations designed to produce primary amines.[3]

  • Root Cause (Expertise): The newly formed primary amine product is often more nucleophilic than the ammonia source, leading to a competitive reaction with any remaining ketone to form a secondary amine after reduction.

  • Troubleshooting Actions:

    • Leverage Le Châtelier's Principle: The most effective solution is to use a large excess of the ammonia source. Employing 10-20 molar equivalents of ammonium acetate will statistically favor the reaction of the ketone with ammonia over the product amine.

    • Control Reagent Addition: Consider a slow addition of the ketone to a solution containing the ammonia source and reducing agent. This maintains a low concentration of the ketone, minimizing the chance for the product to react with it.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal reducing agent for this synthesis? A: The choice depends on factors like selectivity, cost, and safety. A comparison is provided below.

Reducing AgentSelectivityReactivitySafety/HandlingRecommendation
NaBH(OAc)₃ Excellent (Imine > Ketone)MildStable in dry air; reacts with waterHighly Recommended for one-pot synthesis.[1]
NaBH₃CN Good (Imine > Ketone)MildHighly Toxic (releases HCN in acid)Effective, but toxicity is a major concern.[3]
NaBH₄ Moderate (can reduce ketones)ModerateStandard lab reagentUse in a two-step process after imine formation.[1]
H₂ / Catalyst GoodVariesRequires pressure equipmentEffective but requires specialized setup.[4]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 50:50 Ethyl Acetate:Hexane. You should see the spot for the starting ketone (less polar) disappear as a new, more polar spot for the amine product appears at a lower Rf. Staining with ninhydrin can help visualize the amine product. For more quantitative analysis, LC-MS is ideal to track the masses of the ketone, imine intermediate, and amine product over time.

Q: What is the best method for purifying the final product? A: As a basic amine, the product can be effectively purified using an acid-base extraction.

  • After quenching the reaction, dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and extract with aqueous HCl (e.g., 1M). The amine will move into the aqueous layer as the protonated hydrochloride salt, leaving non-basic impurities behind.

  • Basify the acidic aqueous layer with NaOH or NaHCO₃ to a pH >10.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the purified product. For long-term storage, crystallization as the hydrochloride salt is recommended.

Section 4: Optimized Experimental Protocol

This protocol is designed as a robust starting point, incorporating the optimization principles discussed above.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Charge flask with Ketone, NH₄OAc, and Solvent (DCE). B 2. Stir for 15 min to dissolve. A->B C 3. Add NaBH(OAc)₃ in portions at RT. B->C D 4. Stir for 12-24h. Monitor by TLC. C->D E 5. Quench with sat. NaHCO₃. D->E F 6. Extract with EtOAc. E->F G 7. Acid-Base Purification. F->G H 8. Dry, Filter, Concentrate. G->H

Caption: Step-by-step experimental workflow.

Materials:

  • 1-[4-(Methylsulfonyl)phenyl]-1-propanone (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (15.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-[4-(Methylsulfonyl)phenyl]-1-propanone (1.0 eq) and ammonium acetate (15.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to form a ~0.2 M solution with respect to the ketone.

  • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in several portions over 10 minutes. The reaction may exotherm slightly.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x volumes).

  • Combine the organic layers and perform an acid-base purification as described in the FAQ section.

  • Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, typically as a viscous oil or low-melting solid.

Section 5: References

  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents.

  • Sciforum - One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.

  • ResearchGate - Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins.

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.

  • ResearchGate - SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION.

  • YouTube - Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

  • Master Organic Chemistry - Reductive Amination, and How It Works.

  • ResearchGate - Solvent-free synthesis of propargylamines: an overview.

  • ResearchGate - An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

  • ResearchGate - Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.

  • Organic Chemistry Portal - Amine synthesis by reductive amination (reductive alkylation).

  • EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents.

  • PubMed Central (PMC) - Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.

  • Oregon State University - The reactions of amines and grignard reagents with sulfinyl sulfones.

  • EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents.

  • YouTube - 22.4e Synthesis of Amines Reductive Amination.

  • ResearchGate - Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.

  • Googleapis - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

  • PubMed Central (PMC) - Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.

  • Wikipedia - Reductive amination.

  • Organic Syntheses - 4 - Organic Syntheses Procedure.

  • ADICHEMISTRY - GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

  • MDPI - A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays.

  • ScienceDirect - Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives.

  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.

Sources

Optimization

Technical Support Center: Purification of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Welcome to the dedicated technical support guide for the purification of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and its derivatives. This resource is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification, offering scientifically-grounded explanations and actionable protocols to streamline your workflow and enhance product purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the experimental process.

1. Problem: Low Yield or Product Loss During Aqueous Work-up

Probable Cause: The protonated form of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine exhibits significant aqueous solubility. If the pH of the aqueous phase is not sufficiently basic during extraction, a substantial amount of the product will remain in the aqueous layer as the ammonium salt, leading to low recovery in the organic phase.

Suggested Solution: Ensure the pH of the aqueous layer is adjusted to be at least 2 pH units above the pKa of the amine. The pKa of a typical arylethylamine is around 9-10. The electron-withdrawing nature of the methylsulfonyl group will slightly decrease the basicity of the amine. Therefore, a pH of 11-12 is recommended to ensure the amine is in its free base form.

Step-by-Step Extraction Protocol:

  • Following the reaction quench, transfer the mixture to a separatory funnel.

  • Add your chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Slowly add a base, such as 2M sodium hydroxide (NaOH) solution, while monitoring the pH of the aqueous layer with pH paper or a calibrated pH meter.

  • Continue adding base until the pH is stable in the 11-12 range.

  • Stopper the funnel and shake vigorously, venting frequently.

  • Allow the layers to separate and collect the organic phase.

  • Perform two additional extractions of the aqueous layer with the organic solvent to maximize recovery.

  • Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

2. Problem: The Purified Product is an Oil and Fails to Crystallize

Probable Cause: The free base of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine may exist as a viscous oil or a low-melting solid at room temperature, especially if minor impurities are present. These impurities can disrupt the crystal lattice formation.

Suggested Solution: Crystallization is often best achieved by converting the amine to a stable, crystalline salt, most commonly the hydrochloride (HCl) salt. The formation of a salt introduces ionic character, which significantly increases the melting point and promotes crystallinity.

dot

Caption: Decision workflow for handling an oily product.

Protocol for Hydrochloride Salt Formation & Crystallization:

  • Dissolve the purified oily free base in a suitable anhydrous solvent. Good starting choices include diethyl ether, ethyl acetate, or a mixture of isopropanol and heptane.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Monitor for the formation of a precipitate. The hydrochloride salt should crash out of the solution as a white or off-white solid.

  • If precipitation is slow, gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

  • Once precipitation is complete, collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the crystalline salt under high vacuum. The use of anhydrous conditions is crucial as water can sometimes inhibit the formation of a solid crystalline product.

3. Problem: Chiral HPLC Shows Poor Enantiomeric Excess (%ee) After Resolution

Probable Cause: Inefficient separation of diastereomeric salts during classical resolution is a common issue. This can be due to an inappropriate choice of resolving agent, suboptimal solvent system, or incomplete crystallization of the desired diastereomer.

Suggested Solution: A systematic screening of chiral resolving agents and crystallization solvents is necessary. Di-acyl tartaric acid derivatives are often effective for resolving amines[1].

Key Parameters for Chiral Resolution Screening:

ParameterDescriptionRationale
Chiral Acid Agents like (+)- or (-)-Dibenzoyl-L-tartaric acid, (+)- or (-)-Di-p-toluoyl-L-tartaric acid, or mandelic acid are common choices.The interaction between the amine and the chiral acid forms diastereomeric salts with different physical properties, notably solubility[2].
Solvent System Screen a range of solvents from polar (e.g., ethanol, methanol) to non-polar (e.g., toluene, heptane) and their mixtures.The solubility of the two diastereomeric salts will vary significantly with the solvent, allowing for selective precipitation of one over the other.
Stoichiometry Typically, 0.5 equivalents of the resolving agent are used to resolve a racemic mixture.This stoichiometry ensures that only one enantiomer can form a salt and precipitate, leaving the other in the solution.
Temperature Employ a cooling crystallization profile. Dissolve at a higher temperature and cool slowly to promote selective crystallization.Slow cooling is critical for forming well-ordered crystals and preventing the co-precipitation of the more soluble diastereomer.

Experimental Workflow for Chiral Resolution:

  • Dissolve the racemic amine in a test solvent.

  • Add 0.5 equivalents of the chosen chiral resolving acid.

  • Heat the mixture until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

  • If crystals form, isolate them by filtration.

  • Liberate the free amine from the salt by treatment with a base and extraction.

  • Analyze the enantiomeric excess of the resulting amine using chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude 1-[4-(Methylsulfonyl)phenyl]-1-propanamine?

A1: The impurity profile largely depends on the synthetic route. A common route involves the reduction of a precursor ketone, 1-[4-(methylsulfonyl)phenyl]-1-propanone. Potential impurities include:

  • Unreacted Starting Material: The precursor ketone may carry through the reaction.

  • Over-reduction Products: If harsh reducing agents are used, the aromatic ring or the sulfonyl group could potentially be reduced, although this is less common.

  • Side-products from Synthesis: Depending on the specific reagents used in the upstream synthesis of the ketone, various related aromatic compounds could be present[3][4]. For instance, if starting from thioanisole, impurities related to incomplete oxidation to the sulfone might be present.

  • Solvent Adducts: Residual solvents from the reaction or work-up can be trapped in the product.

Q2: How does the methylsulfonyl group influence the purification strategy?

A2: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and is highly polar. This has several implications:

  • Basicity of the Amine: It reduces the electron density on the phenyl ring, which in turn slightly decreases the basicity of the propanamine nitrogen compared to an unsubstituted analog. This can be a factor in selecting the pH for extraction and salt formation.

  • Solubility: The polar sulfonyl group increases the overall polarity of the molecule, affecting its solubility in various organic solvents. This can make the compound more soluble in polar solvents like methanol and DMSO, and less soluble in non-polar solvents like hexanes[3].

  • Reactivity: The methylsulfonyl group itself is generally stable and unreactive under standard purification conditions (e.g., mild acid/base, common organic solvents)[5][6]. It does not typically interfere with purification steps like chromatography or crystallization.

Q3: What are the recommended storage conditions for the purified compound?

A3:

  • Free Base: The amine free base should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Amines are susceptible to oxidation and can react with atmospheric carbon dioxide over time to form carbamates.

  • Hydrochloride Salt: The hydrochloride salt is generally more stable than the free base. It is less prone to oxidation and can typically be stored at room temperature in a well-sealed container, protected from moisture. However, for long-term storage, refrigeration (2-8°C) is still recommended.

Q4: Can I use column chromatography to purify the free base? What conditions are recommended?

A4: Yes, silica gel column chromatography can be an effective method for purifying the free base, especially for removing non-basic impurities. However, primary amines can sometimes streak or show poor peak shape on silica gel due to strong interactions with acidic silanol groups.

dot

Purification_Workflow Crude Crude Product (Oil or Solid) Workup Aqueous Work-up (pH 11-12 Extraction) Crude->Workup FreeBase Isolated Free Base (Often an Oil) Workup->FreeBase Chromatography Silica Gel Chromatography (Optional, for Impurity Removal) FreeBase->Chromatography If Impure Resolution Chiral Resolution (Diastereomeric Salt Crystallization) FreeBase->Resolution If Racemic Chromatography->Resolution SaltFormation Final Salt Formation (e.g., HCl Salt) Resolution->SaltFormation FinalProduct Pure Enantiomer Salt (Crystalline Solid) SaltFormation->FinalProduct

Caption: General purification workflow for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

Recommended Chromatography Conditions:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of methanol (MeOH) in dichloromethane (DCM) is a good starting point. For example, 0% to 10% MeOH in DCM.

  • Additive: To improve peak shape and prevent streaking, it is highly recommended to add a small amount of a volatile base to the mobile phase. Triethylamine (TEA) at 0.5-1% (v/v) is a common choice. The TEA competes with the product for binding to the acidic sites on the silica.

  • Monitoring: Use thin-layer chromatography (TLC) with the same solvent system to monitor the separation. The product can be visualized using a UV lamp (254 nm) or by staining with a potassium permanganate solution.

References
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
  • Sciforum - One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available at: [Link]

  • WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents.
  • Vysus Group - Common amine system corrosion issues and how to solve them. Available at: [Link]

  • Wikipedia - Methanesulfonyl chloride. Available at: [Link]

  • PubMed - Chiral Resolution of Racemic P-Methylsulfonylphenyl Serine Ethyl Ester With Lipases: The Mechanism of Side Reaction and Its Suppression. Available at: [Link]

  • Sulphur Recovery Engineering - Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Available at: [Link]

  • Organic Syntheses - PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Available at: [Link]

  • PubMed Central (PMC) - Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Available at: [Link]

  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
  • ResearchGate - Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Available at: [Link]

  • Onyx Scientific - Chiral Resolution Screening. Available at: [Link]

  • Study.com - Methanesulfonyl Chloride | Properties, Structure & Mesylation. Available at: [Link]

  • Refining Community - Contamination in Amine Systems. Available at: [Link]

  • EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • MDPI - Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]

  • ResearchGate - Why Amine Systems Fail – An in-depth Study of Amine System Failures. Available at: [Link]

  • ResearchGate - Solvent-free synthesis of propargylamines: an overview. Available at: [Link]

  • European Patent Office - Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • PubMed Central (PMC) - Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link]

  • Google Patents - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • ResearchGate - (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]

  • Kinam Park - Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Available at: [Link]

  • Inspectioneering - Damage Review and Risk Assessment of Midstream Amine Processing Units. Available at: [Link]

  • Pharmaffiliates - Florfenicol - Impurity G (Hydrochloride Salt) | 108656-33-3. Available at: [Link]

  • Pharmaffiliates - Florfenicol - Impurity G (Freebase) | 76639-93-5. Available at: [Link]

  • Pharmaffiliates - Florfenicol-impurities. Available at: [Link]

  • PubMed - Stability of propafenone hydrochloride in i.v. solutions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Welcome to the technical support guide for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. This guide provides a structured, in-depth approach to systematically troubleshoot and resolve these issues, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and why is its solubility a concern?

1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a small molecule characterized by a phenyl ring substituted with a methylsulfonyl group and a propanamine side chain. The combination of the relatively nonpolar phenyl and methylsulfonyl groups with the ionizable amine group gives the molecule properties that can lead to poor aqueous solubility, especially at neutral or alkaline pH. Low solubility is a major obstacle in drug discovery, as it can lead to unreliable results in in vitro assays, poor bioavailability, and challenges in formulation development.[1]

Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why does this happen?

This is a common phenomenon known as "crashing out" and is a classic example of exceeding the kinetic solubility of the compound.[2][3] While 1-[4-(Methylsulfonyl)phenyl]-1-propanamine may be readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility in the final aqueous buffer is much lower. When the concentrated DMSO stock is diluted into the buffer, the solvent environment changes dramatically from organic to aqueous. The compound is no longer stable in solution at that concentration and precipitates out. Kinetic solubility refers to the concentration of a compound that can be dissolved when added from a concentrated stock solution (like DMSO) to an aqueous buffer and allowed to equilibrate for a short period.[3][4] It often overestimates the true equilibrium solubility.[4]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?

Understanding this distinction is critical for reliable assay results.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (usually DMSO) and then diluting it into an aqueous buffer. It reflects the concentration at which the compound starts to precipitate under these non-equilibrium conditions.[3][4] This is what is most relevant when preparing plates for high-throughput screening.

  • Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[2][5] It is determined by adding an excess of the solid compound to the buffer, shaking for an extended period (e.g., 24-48 hours) to reach equilibrium, and then measuring the concentration of the dissolved material.[3]

For most in vitro assays, you are dealing with kinetic solubility. However, if you observe precipitation over the course of your experiment, the thermodynamic solubility limit has likely been exceeded. Aiming for a final concentration below the thermodynamic solubility is the safest approach to avoid compound precipitation during the assay.

Tier 1 Troubleshooting: Optimizing Stock and Working Solutions

This section provides the foundational steps for preparing your compound solutions.

Q4: What is the best way to prepare my initial stock solution?

The goal is to create a high-concentration, stable stock that can be reliably diluted.

Protocol 1: High-Concentration Stock Solution Preparation

  • Solvent Selection: Use 100% anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent. It is a powerful solvent for many organic molecules.

  • Weighing: Accurately weigh a precise amount of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine powder (e.g., 5 mg).

  • Dissolution: Add the calculated volume of DMSO to achieve a high but manageable concentration (e.g., 10-50 mM).

  • Solubilization Aids:

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.

    • Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. This can help overcome the energy barrier for dissolution.

    • Sonication: If crystals persist, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Ensure no solid particles are visible. The solution should be completely clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Tier 2 Troubleshooting: Enhancing Solubility in Aqueous Assay Buffers

If your compound precipitates upon dilution into the final assay buffer, the following strategies can be employed. The key is to modify the buffer to be more hospitable to the compound.

Troubleshooting Workflow

The following diagram outlines a decision-making process for selecting the appropriate solubility enhancement strategy.

G start Compound precipitates in aqueous buffer ph_compat Is pH modification compatible with your assay? start->ph_compat cosolvent_compat Is a low % of organic co-solvent acceptable? ph_compat->cosolvent_compat  No ph_yes Adjust buffer pH (Protocol 2) ph_compat->ph_yes  Yes enhancer_select Select Solubility Enhancer cosolvent_compat->enhancer_select  No cosolvent_yes Add Co-solvent (e.g., DMSO) (Protocol 3) cosolvent_compat->cosolvent_yes  Yes cyclodextrin Use Cyclodextrins (Protocol 4) enhancer_select->cyclodextrin  Cyclodextrins surfactant Use Surfactants (Protocol 5) enhancer_select->surfactant  Surfactants verify Verify Solubility (Nephelometry, DLS, Microscopy) ph_yes->verify cosolvent_yes->verify cyclodextrin->verify surfactant->verify

Caption: Decision workflow for solubility troubleshooting.

Q5: How can I use pH to improve solubility?

1-[4-(Methylsulfonyl)phenyl]-1-propanamine contains a primary amine group, which is basic. By lowering the pH of the buffer, this amine group will become protonated (positively charged). The charged, ionized form of the molecule is significantly more soluble in aqueous media than the neutral form.[6][7]

This relationship is described by the Henderson-Hasselbalch equation .[8][9][10][11] For a weak base like the amine in your compound, the equation is:

pH = pKa + log([Base] / [Acid])

where [Base] is the neutral form and [Acid] is the protonated (charged) form. To maximize the concentration of the more soluble protonated form, the pH of the buffer should be significantly lower than the pKa of the amine group. A general rule of thumb is to adjust the pH to be at least 1-2 units below the pKa.

Protocol 2: pH Adjustment Method

  • Determine pKa: Find the predicted or experimental pKa of the propanamine group. For similar primary amines, this is typically in the range of 9-10.

  • Select Buffer: Choose a buffer system that is effective in the desired pH range (e.g., MES for pH 5.5-6.7, or Phosphate for pH 6.2-8.2, being mindful of the target pH).

  • Adjust pH: Prepare your assay buffer and carefully adjust the pH downwards using a dilute acid (e.g., 0.1 M HCl). For a compound with a pKa of 9.5, aiming for a final buffer pH of 7.0-7.5 will ensure over 99% of the compound is in the soluble, protonated form.

  • Test Dilution: Add your DMSO stock to the pH-adjusted buffer and observe for precipitation.

  • Assay Compatibility: Crucially , confirm that the modified pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, antibody binding).

Q6: What are co-solvents and how much can I use?

A co-solvent is an organic solvent mixed with water to increase the solubility of nonpolar solutes. While your stock is 100% DMSO, your final assay buffer can often tolerate a small percentage of DMSO without adverse effects.

However, high concentrations of DMSO can be toxic to cells, denature proteins, or interfere with assay signals.[12][13][14] For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[12][15] Some robust biochemical assays may tolerate up to 1-2%.

Protocol 3: Co-solvent Titration

  • Determine Max Tolerable DMSO: First, run a control experiment to determine the highest percentage of DMSO your assay can tolerate without affecting the results (e.g., test 0.1%, 0.5%, 1%, and 2% DMSO in your assay without the compound).

  • Adjust Dilution Scheme: Adjust your serial dilution plan so that the final concentration of DMSO in the well is at or below this predetermined maximum. For example, if your max is 0.5% DMSO and your stock is 10 mM in 100% DMSO, a 1:200 dilution would give a 50 µM compound concentration in 0.5% DMSO.

Q7: What are solubility enhancers like cyclodextrins and surfactants?

When pH modification is not an option and co-solvent levels are insufficient, chemical excipients can be used to improve solubility.[16]

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate poorly soluble molecules, like your compound, shielding the hydrophobic parts from the water and presenting a soluble complex to the solution.[18][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in research settings.[18]

Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[22][23] The hydrophobic core of these micelles can solubilize your compound, increasing its apparent solubility in the bulk solution.[24][25][26] Common non-ionic surfactants used in assays include Polysorbate 80 (Tween® 80) and Triton™ X-100.

Table 1: Comparison of Common Solubility Enhancers

ExcipientMechanism of ActionTypical ConcentrationProsCons / Assay Interferences
DMSO Co-solvency< 0.5% (cell-based)Simple to use, strong solvent.Cytotoxicity, protein denaturation, assay signal interference at high %.[12][14]
HP-β-Cyclodextrin Encapsulation/Inclusion Complex1-10 mMGenerally low toxicity, effective for many compounds.[][18]Can interfere with assays by binding to other components; may not work for all molecules.
Polysorbate 80 Micellar Solubilization0.01% - 0.1% (w/v)Highly effective at low concentrations.Can disrupt cell membranes; may interfere with protein-protein interactions or enzymatic assays.

Protocol 4: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Enhancer Buffer: Prepare your assay buffer and dissolve HP-β-CD into it to a final concentration of 5-10 mM. Ensure it is fully dissolved.

  • Test Dilution: Add your compound's DMSO stock solution directly into the HP-β-CD-containing buffer.

  • Equilibrate: Allow the solution to mix for 15-30 minutes before adding to the final assay plate. This allows time for the inclusion complex to form.

Protocol 5: Using a Surfactant (Polysorbate 80)

  • Prepare Enhancer Buffer: Prepare your assay buffer and add Polysorbate 80 to a final concentration above its CMC (e.g., 0.02% w/v).

  • Test Dilution: Add your compound's DMSO stock solution to the surfactant-containing buffer.

  • Assay Compatibility: As with all excipients, run a control with just the surfactant in your assay to ensure it does not produce a signal or inhibit the reaction.

Tier 3: Verification and Best Practices

Q8: How can I be certain my compound is truly dissolved and not just a fine precipitate?

Visual inspection is the first step but can be misleading. Micro-precipitates can significantly alter results.

  • Nephelometry: This is a common method used in kinetic solubility assays. It measures turbidity by detecting scattered light. An increase in signal indicates precipitation.[3]

  • Dynamic Light Scattering (DLS): DLS can detect the formation of small aggregates or particles, even those not visible to the naked eye.

  • Microscopy: A simple check under a light microscope can often reveal crystalline or amorphous precipitates that are otherwise invisible.

  • Centrifugation: Centrifuge your final working solution at high speed (e.g., >14,000 x g) for 10-15 minutes. Then, carefully sample the supernatant and measure the compound concentration (e.g., by HPLC-UV). If the concentration is lower than expected, your compound has precipitated.

Always include a "solvent-only" control in your assays (e.g., buffer with the final concentration of DMSO and any other excipients) to ensure that the vehicle itself is not causing an effect.

By systematically working through these tiers, from basic solution preparation to the use of advanced solubility enhancers, you can develop a robust protocol for working with 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, ensuring that your experimental results are both accurate and reproducible.

References

  • Biosynth. (n.d.). N-Methyl-1-propanamine | 627-35-0.
  • de Oliveira, R. J., de-Jesus-Soares, A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Butreddy, A., & Kommineni, N. (2021). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug.
  • Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Shapiro, A. B. (2015, April 7). How can I increase the solubility to perform an enzyme assay?.
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Jadhav, P., & Sharma, Y. (2021).
  • PubChem. (n.d.). 1-(4-Methylsulfonylphenyl)propan-1-one.
  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library.
  • Al-Kassas, R. (2023).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Zhou, J., & Li, V. (2015). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries.
  • Journal of Pharmaceutical Sciences. (2002).
  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
  • Al-Kassas, R., & Al-Ghazali, M. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Jwalapuram, R., Ahad, H. A., et al. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N,N-diethyl- (CAS 4458-31-5).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • Khan, I., & Iqubal, M. K. (2023).
  • García-González, P., & López-Muñoz, H. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • ACS Publications. (n.d.). Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Saccharification.
  • Alsenz, J., & Kansy, M. (2012).
  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • Alsenz, J., & Kansy, M. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • NIST. (n.d.). 1-Propanamine, N,N-diethyl-.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 2-methyl, N,N-diethyl.

Sources

Optimization

Technical Support Center: Mitigating Assay Interference from 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Last Updated: 2026-01-26 Introduction Researchers working with novel chemical entities frequently encounter unexpected assay results that are not due to the intended biological activity but rather to interference from th...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-26

Introduction

Researchers working with novel chemical entities frequently encounter unexpected assay results that are not due to the intended biological activity but rather to interference from the compound itself. This guide provides a comprehensive framework for identifying, diagnosing, and overcoming assay interference caused by the small molecule 1-[4-(Methylsulfonyl)phenyl]-1-propanamine (referred to herein as "Compound M").

Based on its chemical structure—containing a positively charged primary amine at physiological pH, a polar sulfone group, and a hydrophobic phenyl ring—Compound M has the potential to interfere with a wide range of assay formats through multiple mechanisms. This document offers field-proven troubleshooting strategies and detailed protocols to ensure the integrity and accuracy of your experimental data.

Part 1: Initial Diagnosis of Assay Interference

The first critical step is to determine if you have a true biological result or an artifact. Answering the following questions will help you characterize the nature of the interference.

Is the interference related to the detection method?

Many small molecules can absorb light or fluoresce, directly confounding optical measurements.[1]

  • Question: Do you observe a signal in wells containing only Compound M and assay buffer (i.e., no biological components like enzymes or antibodies)?

    • If YES: The compound has intrinsic optical properties. Proceed to FAQ 1 .

    • If NO: The interference is likely due to an interaction with assay components. Proceed to the next question.

Is the interference related to non-specific interactions?

Compound M's distinct hydrophobic and charged regions make it prone to non-specific binding with proteins and plastic surfaces.[2][3]

  • Question: Are your results inconsistent or do you see high background signal across the plate, particularly in negative controls that contain biological components?

    • If YES: You are likely facing a non-specific binding or matrix effect issue. Proceed to FAQ 2 and FAQ 3 .

    • If NO: The interaction may be more specific. Proceed to the next question.

Is the interference related to chemical reactivity?

The primary amine on Compound M can be nucleophilic, and other parts of the molecule could potentially be involved in redox reactions or chelation.[4][5][6]

  • Question: Does the interference change significantly when you add antioxidants (e.g., DTT) or chelating agents (e.g., EDTA) to your assay buffer? Do you see time-dependent signal drift?

    • If YES: This suggests chemical reactivity or chelation is at play. Proceed to FAQ 4 .

    • If NO: The interference mechanism is likely related to binding or direct effects on your biological target.

The following flowchart provides a visual guide to this initial diagnostic process.

Interference_Diagnosis start Start: Unexpected Assay Signal with Compound M q1 Run 'Compound Only' Control (Compound M + Buffer + Detection Reagent) start->q1 a1_yes Signal Observed? q1->a1_yes Yes a1_no No Signal q1->a1_no No res1 Diagnosis: Intrinsic Compound Fluorescence / Absorbance a1_yes->res1 q2 Run 'No-Analyte' Control (All assay components except analyte of interest) a1_no->q2 res1->q2 Next, check for other effects a2_yes High Background / Inconsistent Signal? q2->a2_yes Yes a2_no Signal is as Expected q2->a2_no No res2 Diagnosis: Non-Specific Binding (NSB) or Matrix Effects a2_yes->res2 q3 Test with Additives (e.g., DTT, Catalase, EDTA) a2_no->q3 res2->q3 Next, check for other effects a3_yes Signal Significantly Altered? q3->a3_yes Yes a3_no Signal Unchanged q3->a3_no No res3 Diagnosis: Chemical Reactivity (Redox, Chelation, etc.) a3_yes->res3 res4 Proceed to investigate 'On-Target' Effects a3_no->res4

Caption: Diagnostic workflow for assay interference.

Part 2: Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My signal is artificially high in wells containing only Compound M. How do I correct for optical interference?

Cause: This is a classic sign of optical interference, where the compound itself either absorbs light at the measurement wavelength (for colorimetric assays) or is autofluorescent (for fluorescence assays).[1] This leads to false-positive signals that are independent of any biological activity.

Solution: The most direct solution is to run a parallel control plate or dedicated control wells to quantify and subtract this background signal.

Step-by-Step Mitigation:

  • Characterize the Spectrum: Run an absorbance scan and a fluorescence excitation/emission scan of Compound M at your working concentration to confirm its optical properties.

  • Implement a Correction Control: For every experiment, include control wells that contain Compound M (at every concentration tested) in the final assay buffer, but without a key biological component (e.g., the enzyme or detection antibody).

  • Data Correction: Subtract the average signal from these "compound-only" control wells from your experimental wells. This blank-correction is essential for accurate results.[7]

  • Consider Red-Shifted Dyes: If autofluorescence is a persistent issue, especially in high-throughput screening, switching to assay reagents and detection systems that operate at longer wavelengths (far-red, >650 nm) can often mitigate the problem, as fewer library compounds fluoresce in this range.

FAQ 2: My ELISA/immunoassay results are erratic and show high background when Compound M is present. What is causing this?

Cause: This issue strongly points to non-specific binding (NSB). Compound M possesses two key features that promote NSB in immunoassays:

  • Ionic Interactions: The positively charged primary amine can bind non-specifically to negatively charged surfaces on antibodies or the polystyrene plate.

  • Hydrophobic Interactions: The phenyl group can bind to hydrophobic pockets on blocking proteins (like BSA) or exposed hydrophobic patches on the plate surface.[3]

This binding can interfere with antibody-antigen interactions or lead to the unwanted binding of detection reagents, causing high and variable background signals.[2]

Solution: The strategy is to modify the assay buffer to include additives that competitively block these non-specific interactions.

Recommended Buffer Optimization:

AdditiveStarting ConcentrationMechanism of ActionKey Considerations
Non-ionic Detergent 0.05% - 0.1% (v/v) Tween-20 or Triton X-100Blocks hydrophobic binding sites on the plate and proteins.[8][9]Must be present in all wash and dilution buffers.[9] High concentrations can disrupt some antibody-antigen interactions.
Inert Protein 1% - 3% (w/v) Bovine Serum Albumin (BSA) or CaseinCompetitively blocks non-specific protein binding sites on the plate surface.[10][11]Casein can sometimes be a more effective blocking agent than BSA.[10] Ensure the protein is non-reactive in your system.
High Salt Concentration 300 - 500 mM NaClDisrupts non-specific ionic interactions by shielding charges.Test for effects on your specific antibody-antigen binding affinity, as high salt can be disruptive.
Polymers 0.1% - 1% (w/v) Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP)Coats surfaces to prevent non-specific adsorption of proteins and small molecules.[2]Can increase solution viscosity. Useful in assays where detergents or proteins are problematic.

See Protocol A for a detailed buffer optimization workflow.

NSB_Mitigation cluster_problem The Problem: Non-Specific Binding cluster_solution The Solution: Competitive Blocking CompoundM Compound M (+ charge, hydrophobic) Plate Assay Plate Surface (hydrophobic/charged) CompoundM->Plate Ionic/ Hydrophobic NSB Antibody Antibody CompoundM->Antibody NSB Detergent Detergent (e.g., Tween-20) Detergent->Plate Blocks Hydrophobic Sites Salt Salt->Plate Shields Charge BSA Inert Protein (e.g., BSA) BSA->Plate Blocks Protein Sites

Caption: Blocking non-specific binding of Compound M.
FAQ 3: My results are still noisy even after buffer optimization. Could there be a "matrix effect"?

Cause: Yes. A "matrix effect" occurs when the overall composition of the sample (the "matrix") influences the assay readout.[12][13] Compound M, especially at high concentrations, can alter the physical properties of your assay solution (e.g., solubility, viscosity) or form colloidal aggregates that sequester assay components like enzymes or antibodies.[14][15] This is a common cause of false positives in high-throughput screening.

Solution: The primary strategies are to reduce the concentration of the interfering compound or confirm the presence of aggregation.

Step-by-Step Mitigation:

  • Dilute the Sample: The simplest way to reduce matrix effects is to dilute your sample.[12][16] If the interference disappears upon dilution while your true biological signal remains (assuming it's potent), this points to a matrix effect.

  • Test for Aggregation: Compound aggregation is a well-known interference mechanism.[14] A key diagnostic test is to see if the apparent activity of Compound M is attenuated by the inclusion of a non-ionic detergent.

    • Protocol: Re-run the assay with and without 0.1% Triton X-100. If the inhibitory effect of Compound M is significantly reduced in the presence of the detergent, it is highly likely acting as an aggregator.[14]

  • Change the Assay Format: If possible, switch to a different assay format. For example, moving from a homogeneous proximity assay (like FRET or AlphaScreen) to a separation-based assay (like an ELISA with thorough wash steps or an LC-MS method) can eliminate many matrix effects.[17][18]

FAQ 4: Compound M interferes with my BCA protein assay, and I suspect it's affecting my enzymatic assay. What kind of chemical reactivity should I be concerned about?

Cause: The primary amine in Compound M makes it chemically reactive in certain contexts.

  • BCA Assay Interference: The bicinchoninic acid (BCA) assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by chelation of Cu¹⁺ by BCA. Compounds with the ability to reduce copper, including those with primary amines, can interfere with this assay, leading to an overestimation of protein concentration.[5][19]

  • Enzymatic Assay Interference:

    • Redox Activity: The compound could be a redox-cycling molecule, generating reactive oxygen species (ROS) that damage the enzyme or interfere with redox-sensitive readouts (e.g., those using luciferin or resorufin).[4]

    • Thiol Reactivity: While less likely with this structure, some compounds can react with critical cysteine residues on enzymes.

    • Chelation: The sulfone and amine groups could potentially chelate metal cofactors essential for enzyme activity.

Solution: Use specific counter-screens and alternative assays to identify and mitigate this reactivity.

Step-by-Step Mitigation:

  • For Protein Quantification: If you suspect BCA interference, use a different protein assay. The Bradford assay, which is based on dye binding to basic and aromatic amino acid residues, is generally less susceptible to interference from reducing agents and amines.[20]

  • Test for Redox Activity: To check for redox cycling, include the enzyme catalase (1000 U/mL) in your assay.[4] Catalase will break down any hydrogen peroxide generated by a redox-cycling compound, and a reversal of the compound's effect upon catalase addition is a strong indicator of this interference mechanism.[4]

  • Test for Thiol Reactivity: Include a high concentration of a reducing agent like Dithiothreitol (DTT, 1-10 mM) in the assay buffer. If the compound's activity is significantly diminished by DTT, it may be reacting with thiols. A greater than 3-fold shift in IC50 is often considered a cause for concern.[4]

  • Test for Chelation: If you suspect interference with a metalloenzyme, run the assay with and without a low concentration of EDTA (e.g., 0.5 mM). If EDTA phenocopies the effect of Compound M, chelation may be the mechanism. Conversely, you can sometimes rescue activity by adding a slight excess of the required metal cofactor.

Part 3: Key Experimental Protocols

Protocol A: Systematic Buffer Optimization to Reduce Non-Specific Binding

Objective: To empirically determine the optimal concentration of detergent and salt to minimize non-specific binding of Compound M in an immunoassay format.

Methodology:

  • Plate Setup: Use a 96-well ELISA plate. Coat the plate with your target antigen or antibody as per your standard protocol. Block the plate as usual.

  • Create a Buffer Matrix: Prepare a series of assay diluent buffers containing different concentrations of Tween-20 and NaCl. A good starting matrix would be:

    • Tween-20 (% v/v): 0.0, 0.025, 0.05, 0.1

    • NaCl (mM): 150 (standard), 300, 500

  • Run Controls: In wells containing each buffer condition, add only the detection antibody (conjugated to HRP or another reporter). Do not add the analyte. This will measure the amount of detection antibody that binds non-specifically to the plate.

  • Add Compound M: To a parallel set of wells for each buffer condition, add the detection antibody AND a high concentration of Compound M (a concentration where you typically see interference).

  • Incubation & Detection: Incubate for your standard time, wash thoroughly, and add substrate to develop the signal. Read the plate.

  • Analysis: Identify the buffer condition that provides the lowest signal in both the "detection antibody only" and "detection antibody + Compound M" wells. This condition is the optimal buffer for minimizing NSB with minimal impact on your assay components.

Part 4: References

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Vogt, R. F., et al. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods. [Link]

  • Farajollahi, M., & Sargent, I. L. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation. [Link]

  • Kuno, T., & Kuno, H. (1985). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Journal of Immunological Methods. [Link]

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Brown, R. E., et al. (1991). Interference of biogenic amines with the measurement of proteins using bicinchoninic acid. Analytical Biochemistry. [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • Mei, H., et al. (2003). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique. Journal of AOAC International. [Link]

  • KPL. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. KPL.

  • Farajollahi, M. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. ResearchGate. [Link]

  • Tirimanne, P. R. S., et al. (2022). Interference with Fluorescence and Absorbance. ResearchGate. [Link]

  • Rogne, P., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methylsulfonylphenyl)propan-1-one. PubChem. [Link]

  • Bonfiglio, R., et al. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia.

  • Chikkaveeraiah, B. V. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.

  • Waters Corporation. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Waters Corporation. [Link]

  • Ahmad, T. (2016). Polyamine containing primary amine are detectable by microBCA assay? ResearchGate. [Link]

  • ProFoldin. (n.d.). Primary Amine Assay. ProFoldin. [Link]

  • Assay Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Dahlin, J. L., et al. (2021). Example modes of interference and methods to address these in enzyme assays. ResearchGate. [Link]

  • Wang, F., et al. (2018). Improving the sensitivity of immunoassays by reducing non-specific binding of poly(acrylic acid) coated upconverting nanoparticles by adding free poly(acrylic acid). Microchimica Acta. [Link]

  • Vester, B., et al. (2007). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N,N-diethyl- (CAS 4458-31-5). Cheméo. [Link]

  • Benesch, J., et al. (2003). Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces. ResearchGate. [Link]

  • Kim, K. H., et al. (2022). Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Saccharification. ACS Omega. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.

  • De-la-Torre, P., et al. (2013). Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. Analytical and Bioanalytical Chemistry. [Link]

  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]

  • Burslem, G. M., et al. (2021). Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein. Journal of Medicinal Chemistry. [Link]

  • Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent.

  • NIST. (n.d.). 1-Propanamine, N,N-diethyl-. NIST WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 2-methyl, N,N-diethyl. Cheméo. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Welcome to the technical support guide for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Understanding and controlling for stability is paramount for generating reproducible and reliable experimental data. This guide offers troubleshooting advice, frequently asked questions, and validated protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: I've observed a gradual yellowing of my 1-[4-(Methylsulfonyl)phenyl]-1-propanamine solution when stored at room temperature. What is the likely cause?

A: The yellowing of your solution is a common indicator of chemical degradation, most likely stemming from oxidation or photolysis. The primary amine group in the molecule is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions.[1][2] Similarly, aromatic compounds can degrade upon exposure to light, especially UV radiation.[3][4] To mitigate this, we strongly recommend storing solutions in amber vials, under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures (4°C for short-term, -20°C or -80°C for long-term storage).[5]

Q2: My experimental results are inconsistent, showing a decrease in compound activity over the course of a multi-day experiment. Could this be related to compound stability?

A: Yes, inconsistent biological or chemical assay results are a classic symptom of compound instability. If 1-[4-(Methylsulfonyl)phenyl]-1-propanamine degrades in your assay medium, its effective concentration will decrease over time, leading to a diminished apparent activity.[6] It is crucial to establish the compound's stability under your specific experimental conditions (e.g., in cell culture media, buffer systems). We recommend including a time-zero control and samples incubated for the full duration of your experiment, which can then be analyzed by a stability-indicating method like HPLC to quantify the remaining parent compound.[7]

Q3: What is the impact of pH on the stability of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine in aqueous solutions?

A: The pH of an aqueous solution is a critical factor governing the stability of this molecule.[8] The primary amine group is basic, with typical pKa values for similar amines falling in the 9.5 to 11.0 range.[9]

  • Acidic Conditions (pH < 7): The amine group will be protonated (-NH3+), which generally increases water solubility but can make other parts of the molecule susceptible to acid-catalyzed hydrolysis.[8][10] However, the methylsulfonyl and phenyl groups are generally stable to hydrolysis.[11]

  • Neutral to Alkaline Conditions (pH ≥ 7): In its free base form, the amine is more nucleophilic and significantly more prone to oxidative degradation.[1][12] Extreme alkaline conditions can also promote certain degradation pathways.[13] Therefore, preparing solutions in a buffered system, typically in the slightly acidic to neutral range (e.g., pH 5-7), is often a good starting point to balance solubility and stability. A pH stability profile study is recommended to determine the optimal pH for your application.

Q4: Which solvents are recommended for preparing a stable stock solution?

A: For initial stock solutions, using a dry, aprotic organic solvent such as DMSO or anhydrous ethanol is recommended. These solvents minimize water-related degradation pathways like hydrolysis. For subsequent dilutions into aqueous buffers for experiments, it is important to minimize the final concentration of the organic solvent (typically <1%) to avoid artifacts. Always use high-purity, anhydrous-grade solvents. The stability in aqueous solutions is highly dependent on factors like pH and temperature, as discussed previously.[5]

Troubleshooting Guide: Common Stability Issues

This guide helps diagnose and resolve common problems encountered during the handling and use of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine solutions.

Observed Symptom Potential Root Cause Recommended Action & Rationale
Appearance of new peaks in HPLC/LC-MS analysis. Chemical DegradationThe presence of new peaks indicates the formation of degradation products. Perform a forced degradation study (see Protocol 2) to systematically identify the conditions (e.g., oxidation, pH, light) causing the degradation. This helps in pinpointing the specific vulnerability of the molecule.[14]
Precipitate forms in a refrigerated aqueous solution. Poor Solubility at Low TemperatureThe compound's solubility may be significantly lower at 4°C than at room temperature. Confirm the solubility limit at the storage temperature. If necessary, store at a slightly higher concentration in a co-solvent system or prepare fresh solutions before use.
Loss of potency in a cell-based assay. Degradation in Assay MediumThe complex components of cell culture media (e.g., metal ions, pH shifts) can catalyze degradation.[1] Analyze a sample of the compound incubated in the media for the experiment's duration via HPLC to quantify degradation. Prepare solutions fresh if instability is confirmed.
Inconsistent weighing of the solid compound. HygroscopicityAmine salts can be hygroscopic. Store the solid compound in a desiccator. Allow the container to equilibrate to room temperature before opening to prevent water condensation.

Technical Deep Dive: Potential Degradation Pathways

The structure of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine contains two key functional groups that dictate its stability: the primary amine and the methylsulfonylphenyl group. While the methylsulfonyl moiety is generally robust, the primary amine is the most likely site of degradation.[11][15]

The primary degradation pathway to anticipate is oxidation . Primary amines can be oxidized through a series of steps, potentially forming hydroxylamines, imines, or other related species, especially in the presence of oxygen, metal ions, or light.[2][16]

Caption: Hypothetical oxidative degradation pathway.

Experimental Protocols for Stability Assessment

Protocol 1: Preparation of Stock and Working Solutions

Causality: The initial preparation of a concentrated stock solution in a stable, non-reactive solvent is critical to prevent degradation before the experiment even begins. Anhydrous DMSO is an excellent choice as it is a good solvent for many organic molecules and is aprotic.

  • Preparation of 10 mM Stock Solution:

    • Accurately weigh 2.15 mg of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine (MW: 215.3 g/mol ).

    • Dissolve the solid in 1.0 mL of anhydrous, high-purity DMSO.

    • Vortex thoroughly until fully dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes in amber, low-retention microcentrifuge tubes.

    • Purge the headspace with an inert gas (argon or nitrogen) before capping tightly.

    • Store at -80°C for long-term stability.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Dilute to the final desired concentration in the appropriate aqueous buffer or cell culture medium.

    • Crucially, use the diluted working solution immediately and do not store it unless its stability in that specific medium has been validated.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Causality: Forced degradation studies are essential to proactively identify the conditions that cause instability.[14][17] By exposing the compound to harsh, accelerated conditions, we can predict its long-term stability and establish the specificity of our analytical methods.[6] This protocol creates a chemical fingerprint of the compound's liabilities.

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: To 1 mL of the solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: To 1 mL of the solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: To 1 mL of the solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature in the dark.

  • Thermal Degradation: Incubate 1 mL of the solution at 80°C in the dark.

  • Photolytic Degradation: Expose 1 mL of the solution to a calibrated light source as per ICH Q1B guidelines. Maintain a parallel dark control sample.

  • Control: Store 1 mL of the solution at 4°C in the dark.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each condition. Neutralize the acidic and basic samples. Dilute all samples appropriately and analyze immediately using a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Baseline Stability-Indicating HPLC-UV Method

Causality: A stability-indicating method is one that can separate the parent compound from all potential degradation products, ensuring that the quantification of the parent is accurate and not inflated by co-eluting impurities.[13][18] A C18 column is a robust starting point for reverse-phase separation of moderately polar compounds like this one.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for its ability to resolve the parent peak from degradant peaks generated during the forced degradation study.

Data Interpretation and Summary

After performing a forced degradation study, the results can be summarized to provide a clear stability profile. The goal is to achieve modest degradation (5-20%) to ensure that secondary degradation is minimized.[6]

Table 1: Illustrative Forced Degradation Data

Stress ConditionIncubation Time (h)% Parent Compound Remaining% Total DegradationObservations
Control (4°C, dark) 2499.80.2Negligible degradation
0.1 M HCl (60°C) 2498.51.5Very high stability to acid
0.1 M NaOH (60°C) 2494.25.8Minor degradation observed
3% H₂O₂ (RT) 881.518.5Significant degradation , 2 major degradant peaks
Thermal (80°C) 2496.13.9Stable to heat
Photolytic (ICH Q1B) 2489.310.7Moderate degradation , 1 major degradant peak

This is hypothetical data for illustrative purposes only.

References

  • Hansen, B., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link][1]

  • Patel, K., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link][10]

  • Abbas, R., et al. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. ResearchGate. Available at: [Link][19]

  • Baranowska, I., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available at: [Link][13]

  • Lo, J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link][11]

  • Not provided. Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. ResearchGate. Available at: [Link][20]

  • Getsoian, A., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Available at: [Link][15]

  • Kulsum, U., & Kumar, N. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Journal of Pharma Insights and Research. Available at: [Link][21]

  • Not provided. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available at: [Link][3]

  • Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition. Available at: [Link][5]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. National Institutes of Health. Available at: [Link][22]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link][14]

  • Not provided. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link][8]

  • Voice, A., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link][2]

  • Abbas, R., et al. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Arabian Journal of Chemistry. Available at: [Link]

  • Not provided. (2021). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Semantic Scholar. Available at: [Link][23]

  • Not provided. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex. Available at: [Link][24]

  • Sharma, M., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals. Available at: [Link][6]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. PubMed. Available at: [Link][18]

  • Clark, J. (2023). Basic Properties of Amines. Chemistry LibreTexts. Available at: [Link][25]

  • Not provided. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link][9]

  • Not provided. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available at: [Link][12]

  • Not provided. (2024). An Overview of Degradation Strategies for Amitriptyline. National Institutes of Health. Available at: [Link][16]

  • Not provided. (n.d.). Biocompatibility and antibacterial activity of photolytic products of sulfonamides. ResearchGate. Available at: [Link][4]

  • Singh, R., & Kumar, L. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link][17]

  • Guichard, N., et al. (2017). Stability of busulfan solutions in polypropylene syringes and infusion bags as determined with an original assay. PubMed. Available at: [Link][7]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to the analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. This guide is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to the analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common chromatographic problems, ensuring robust and reliable analytical data.

Understanding the Analyte: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of our target molecule. 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is a primary amine. The presence of the basic amine functional group is a key determinant of its chromatographic behavior, particularly its tendency to exhibit poor peak shape on traditional silica-based reversed-phase columns.

The primary amine group can interact strongly with residual silanol groups on the surface of silica-based stationary phases.[1][2] These secondary interactions, which are a mix of ion-exchange and hydrogen bonding, lead to a secondary retention mechanism that is often the root cause of peak tailing.[1]

Common Peak Shape Problems and Solutions

This section addresses the most frequently encountered peak shape issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

FAQ 1: My peak is tailing significantly. What is the primary cause and how can I fix it?

Answer:

Peak tailing is the most common issue when analyzing basic compounds like 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. The asymmetrical peak shape, with a drawn-out trailing edge, is typically a result of strong interactions between the protonated amine group of the analyte and ionized residual silanol groups (Si-O⁻) on the silica stationary phase.[1][3] This secondary retention mechanism causes some analyte molecules to be retained longer than others, resulting in a tailed peak.

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Detailed Protocols:

  • Mobile Phase pH Adjustment:

    • Principle: Lowering the mobile phase pH ensures that the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the protonated amine of the analyte.[1] A general rule is to adjust the pH to be at least 2 units away from the analyte's pKa.

    • Protocol:

      • Prepare a mobile phase with an acidic buffer, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water, to achieve a pH between 2.5 and 3.0.

      • Ensure the organic modifier (e.g., acetonitrile or methanol) is miscible with the buffered aqueous phase.

      • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injection.

  • Use of High-Purity, End-Capped Columns:

    • Principle: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to reduce the number of accessible residual silanols.[2][4] End-capping involves reacting the surface silanols with a small silylating agent to make them less active.[2]

    • Recommendation: If you are using an older column, switching to a column specifically designed for the analysis of basic compounds can significantly improve peak shape. Look for columns with notations like "B," "Base-Deactivated," or "AQ."

  • Competitive Displacement:

    • Principle: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites. The competing base will preferentially interact with the silanols, leaving fewer sites available for the analyte to interact with.

    • Protocol:

      • Add 0.1-0.5% (v/v) of TEA to the aqueous portion of the mobile phase.

      • Adjust the final pH of the mobile phase with an acid (e.g., phosphoric acid or formic acid).

      • Be aware that TEA can be difficult to remove from the column and may suppress MS signals if using LC-MS.

  • Ion-Pairing Chromatography:

    • Principle: Anionic ion-pairing reagents, such as alkyl sulfonates or perfluorinated carboxylic acids (e.g., TFA, HFBA), are added to the mobile phase.[5][6] These reagents form a neutral ion-pair with the protonated amine of the analyte, which then interacts with the reversed-phase stationary phase via hydrophobic interactions, masking the charge and improving peak shape.

    • Protocol:

      • Incorporate 0.05-0.1% TFA or another suitable ion-pairing agent into the mobile phase.

      • Allow for a thorough column equilibration, as the ion-pairing reagent needs to coat the stationary phase.

      • Note that ion-pairing reagents can be persistent on the column and may not be ideal for all applications, especially LC-MS.

FAQ 2: My peak is fronting. What could be the cause?

Answer:

Peak fronting, where the peak has a leading edge, is less common than tailing for basic compounds but can occur under specific circumstances. The primary causes are typically related to column overload, poor sample solubility, or a physical issue with the column.[7][8]

Potential Causes and Solutions for Peak Fronting:

Potential Cause Explanation Recommended Solution
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly.[9]Reduce the injection volume or dilute the sample.[7] If the method allows, consider a column with a larger internal diameter or a higher stationary phase loading.[9]
Poor Sample Solubility If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, the analyte may precipitate at the head of the column or travel through in a distorted band.[7]Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Collapse/Void A physical change at the inlet of the column, such as a void or "collapse" of the stationary phase bed, can create alternative flow paths for the sample, leading to a distorted peak.[10] This can be caused by operating outside the column's recommended pH or temperature range.[7]If a void is suspected, try reversing and flushing the column (if the manufacturer's instructions permit).[10] If the problem persists, the column will likely need to be replaced.[10] Always operate within the column's specified limits.
FAQ 3: I am observing split peaks. What is the problem?

Answer:

Split peaks can be one of the most frustrating chromatographic issues. The causes can be chemical or physical in nature.

Troubleshooting Workflow for Split Peaks:

Caption: Troubleshooting workflow for split peaks.

Detailed Explanations:

  • Injection Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the sample band to spread unevenly at the column inlet, leading to a split peak.[11] The ideal scenario is to always dissolve the sample in the initial mobile phase.

  • Partially Blocked Frit or Tubing: A partial blockage at the column inlet frit, in the connecting tubing, or in a guard column can disrupt the flow path of the sample, causing it to be introduced onto the column in a non-uniform manner.[10][12] Systematically removing components (e.g., guard column) and observing the effect on the peak shape can help isolate the blockage.[12]

  • Column Void: Similar to peak fronting, a void at the head of the column can create two different paths for the analyte, resulting in a split peak.[11][12]

  • Mobile Phase pH near Analyte pKa: When the mobile phase pH is very close to the pKa of the analyte, the compound can exist in both its ionized and non-ionized forms.[13][14] If these two forms have different retention times, it can manifest as a split or shouldered peak.[13] It is best to work at a pH that is at least 2 units away from the pKa to ensure the analyte is in a single ionic state.

Alternative Chromatographic Strategies

If conventional reversed-phase chromatography continues to provide unsatisfactory results, consider alternative approaches:

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases due to pi-pi interactions between the phenyl ring of the stationary phase and the analyte. This can sometimes improve peak shape for aromatic amines.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for retaining and separating polar compounds that show little or no retention in reversed-phase mode.[15][16][17] In HILIC, a polar stationary phase is used with a mobile phase high in organic content.[15][18] This can be a very effective strategy for polar amines.

Preventative Maintenance and Best Practices

  • Always filter your samples and mobile phases to prevent particulate matter from blocking frits and column inlets.[10]

  • Use a guard column to protect your analytical column from strongly retained impurities and particulates.[12]

  • Regularly flush your HPLC system and column with a strong solvent to remove any accumulated contaminants.[19]

  • Operate within the column's recommended pH and temperature ranges to ensure its longevity.[7]

  • Ensure thorough column equilibration when changing mobile phases, especially when using buffers or ion-pairing agents.[19]

By systematically addressing the potential causes of poor peak shape and adhering to good chromatographic practices, you can develop a robust and reliable HPLC method for the analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

References

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Waters Corporation. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2012, May 1). Hydrophilic Interaction Chromatography. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • PubChem. (2026, January 10). 1-(4-Methylsulfonylphenyl)propan-1-one. Retrieved from [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N,N-diethyl- (CAS 4458-31-5). Retrieved from [Link]

  • Chromatography Today. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Liquid chromatography - HPLC. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Quora. (2021, June 5). How does pH affect the results of HPLC results?. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Retrieved from [Link]

  • PubMed. (2002). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Quality Assistance. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, N,N-diethyl-. The NIST WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 2-methyl, N,N-diethyl. Retrieved from [Link]

  • Acta Chromatographica. (2022, April 19). A new simple liquid chromatographic assay for gentamicin in presence of methylparaben and propylparaben. Retrieved from [Link]

  • Molnar Institute. (2020, May 19). Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting the formation of side products during the synthesis of 1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting the formation of side products during the synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. By understanding the origin and nature of these impurities, you can optimize your synthetic route to achieve higher purity and yield.

Introduction to the Synthetic Landscape

The synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine typically proceeds through a multi-step route, commencing with the preparation of the key intermediate, 1-[4-(methylsulfonyl)phenyl]propan-1-one, followed by its conversion to the desired primary amine. Each of these stages presents unique challenges and the potential for side product formation. This guide is structured to address issues arising from both the precursor synthesis and the final amination step.

A common synthetic strategy involves the Friedel-Crafts acylation of thioanisole, followed by oxidation to the sulfone, and subsequent reductive amination or a Leuckart reaction to introduce the amine functionality. Impurities can be introduced from starting materials or generated during these transformations.

Part 1: Troubleshooting the Synthesis of the Precursor Ketone: 1-[4-(Methylsulfonyl)phenyl]propan-1-one

The purity of the starting ketone is paramount, as any impurities will likely be carried through to the final product, complicating purification.

FAQ 1: What are the likely side products from the Friedel-Crafts acylation of thioanisole with propionyl chloride?

Answer: The Friedel-Crafts acylation is a powerful tool for C-C bond formation, but it is not without its challenges. The primary side products in the acylation of thioanisole are typically regioisomers.

  • Cause of Side Product Formation: The methylthio group (-SCH₃) is an ortho-, para-directing group. While the para-substituted product (1-(4-(methylthio)phenyl)propan-1-one) is sterically favored and generally the major product, a certain percentage of the ortho-isomer (1-(2-(methylthio)phenyl)propan-1-one) is often formed. Polyacylation can also occur, though it is less common under controlled conditions.[1]

  • Identification: The presence of the ortho-isomer can be confirmed using ¹H NMR spectroscopy, where the aromatic proton splitting patterns will differ significantly from the symmetrical para-isomer. HPLC analysis can also effectively separate the two isomers.

  • Troubleshooting and Mitigation:

    • Temperature Control: Running the reaction at lower temperatures can enhance the selectivity for the para-product.

    • Catalyst Choice: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) can influence the isomeric ratio. Experimenting with different catalysts may be necessary to optimize selectivity.

    • Purification: Careful purification of the ketone intermediate by recrystallization or column chromatography is crucial to remove the ortho-isomer before proceeding to the next step.

FAQ 2: What impurities can arise during the oxidation of 1-(4-(methylthio)phenyl)propan-1-one to the corresponding sulfone?

Answer: The oxidation of the sulfide to the sulfone is a critical step. Incomplete or over-oxidation can lead to impurities.

  • Cause of Side Product Formation:

    • Incomplete Oxidation: The most common impurity is the corresponding sulfoxide, 1-(4-(methylsulfinyl)phenyl)propan-1-one. This arises from using insufficient oxidant or reaction time.

    • Over-oxidation: While less common for the sulfone, harsh oxidation conditions could potentially lead to side reactions on the aromatic ring or the propiophenone side chain.

  • Identification:

    • TLC and HPLC: Thin-layer chromatography and high-performance liquid chromatography are excellent for monitoring the reaction progress and identifying the presence of the more polar sulfoxide.

    • Mass Spectrometry (MS): The sulfoxide will have a molecular weight 16 amu less than the sulfone.

    • ¹H NMR: The chemical shift of the methyl protons will differ for the sulfide, sulfoxide, and sulfone.

  • Troubleshooting and Mitigation:

    • Choice of Oxidant: Common oxidants include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and Oxone®. The choice of oxidant and reaction conditions (temperature, solvent) will affect the rate and selectivity of the oxidation.[2]

    • Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used to drive the reaction to the sulfone.

    • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC until all the starting sulfide and intermediate sulfoxide are consumed.

    • Purification: If the sulfoxide is present in the final product, it can often be removed by recrystallization or column chromatography. A patent for a related sulfoxide suggests that treatment with aqueous potassium carbonate can help in removing the sulfone impurity from a sulfoxide product, a principle that could potentially be reversed.[3]

Table 1: Summary of Precursor Ketone Impurities and Mitigation Strategies

ImpurityOriginIdentification MethodsMitigation Strategies
1-(2-(methylthio)phenyl)propan-1-oneFriedel-Crafts acylation¹H NMR, HPLCLow-temperature reaction, catalyst optimization, purification by recrystallization or chromatography.
1-(4-(methylsulfinyl)phenyl)propan-1-oneIncomplete oxidationTLC, HPLC, MS, ¹H NMRUse of sufficient oxidant, careful reaction monitoring, purification by recrystallization or chromatography.

Part 2: Troubleshooting the Amination of 1-[4-(Methylsulfonyl)phenyl]propan-1-one

The conversion of the ketone to the primary amine is the final and often most challenging step in terms of impurity formation. The two most common methods are reductive amination and the Leuckart reaction.

FAQ 3: What are the common side products when using reductive amination to synthesize 1-[4-(Methylsulfonyl)phenyl]-1-propanamine?

Answer: Reductive amination is a versatile method for amine synthesis, but can lead to several byproducts.[4]

  • Cause of Side Product Formation:

    • Over-alkylation (Secondary Amine Formation): The newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine impurity, N-(1-(4-(methylsulfonyl)phenyl)propyl)-1-(4-(methylsulfonyl)phenyl)propan-1-amine. This is more likely if the reducing agent is not selective for the imine over the ketone.

    • Incomplete Reaction (Alcohol Formation): If the reducing agent is too reactive, it can reduce the starting ketone to the corresponding alcohol, 1-(4-(methylsulfonyl)phenyl)propan-1-ol, before imine formation occurs.

    • Diastereomers: Since the product contains a chiral center, the reaction will produce a racemic mixture of (R)- and (S)-enantiomers. If any subsequent steps or reagents are chiral, diastereomers could be formed.

  • Identification:

    • HPLC and GC-MS: These are the primary tools for separating and identifying the desired amine, the secondary amine, and the alcohol byproduct.

    • NMR Spectroscopy: ¹H and ¹³C NMR can distinguish between the primary, secondary, and alcohol products based on characteristic chemical shifts and splitting patterns.

  • Troubleshooting and Mitigation:

    • Choice of Reducing Agent: Use a reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium borohydride (NaBH₄) is less selective and can lead to more alcohol byproduct.[5]

    • Reaction Conditions: Control of pH is crucial for imine formation. The reaction is typically carried out under mildly acidic conditions.

    • Stoichiometry: Using a large excess of the ammonia source can help to minimize the formation of the secondary amine.

    • Purification: The basicity difference between the primary and secondary amines can sometimes be exploited for purification, for example, through selective salt formation or by using techniques like solid-phase extraction (SPE) with an ion-exchange resin.[6]

FAQ 4: I've used the Leuckart reaction. What specific impurities should I look for?

Answer: The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source, is known to produce a distinct set of impurities.[7]

  • Cause of Side Product Formation:

    • N-Formyl Impurity: The primary amine product can be formylated by formic acid to give N-(1-(4-(methylsulfonyl)phenyl)propyl)formamide. This is often the major byproduct.[8]

    • Secondary and Tertiary Amines: Similar to reductive amination, over-alkylation can occur, leading to secondary and tertiary amine impurities.

    • Heterocyclic Compounds: At the high temperatures often required for the Leuckart reaction, condensation reactions can lead to the formation of pyrimidine or pyridine derivatives. For example, studies on the synthesis of 4-methylthioamphetamine (a structural analog) have identified impurities like 4-methyl-5-(4'-methylthiophenyl)pyrimidine.

  • Identification:

    • GC-MS: This is a powerful technique for identifying the various byproducts of the Leuckart reaction.

    • NMR Spectroscopy: The N-formyl proton will give a characteristic signal in the ¹H NMR spectrum.

    • IR Spectroscopy: The N-formyl impurity will show a characteristic C=O stretch.

  • Troubleshooting and Mitigation:

    • Hydrolysis Step: A final hydrolysis step with strong acid or base is often necessary to convert the N-formyl impurity to the desired primary amine. However, this can sometimes be incomplete.

    • Temperature and Reaction Time: Careful optimization of the reaction temperature and time can help to minimize the formation of thermal degradation and condensation products.[9]

    • Purification: A combination of techniques, including distillation, recrystallization of the amine salt, and chromatography, may be necessary to achieve high purity. The removal of the N-formyl impurity can be challenging due to similar physical properties to the desired amine. A method for removing N-formyl groups using hydroxylamine has been reported.[10]

FAQ 5: My product contains diastereomers. How can I separate them and confirm their identity?

Answer: If your synthesis involves any chiral components or if you are aiming for a specific stereoisomer, you will need to address the presence of diastereomers.

  • Cause of Formation: The product has one chiral center. If a second chiral center is introduced at any stage (e.g., through a chiral resolving agent or a chiral starting material in a different synthetic route), a mixture of diastereomers will be formed.

  • Identification and Separation:

    • Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers and diastereomers. Polysaccharide-based columns are often successful for this class of compounds.[11]

    • NMR Spectroscopy: Diastereomers are distinct compounds and will have different NMR spectra. ¹H and ¹³C NMR can be used to identify and quantify the diastereomeric ratio. Specialized NMR techniques like NOESY can also be used to study interconverting diastereomers.[12][13]

    • Derivatization: Derivatizing the amine with a chiral agent can create diastereomeric amides or ureas that may be more easily separated by standard chromatography and distinguished by NMR.[14]

  • Troubleshooting and Mitigation:

    • Stereoselective Synthesis: Employing a stereoselective synthetic route from the outset is the best way to avoid the formation of unwanted stereoisomers.

    • Chiral Resolution: If a racemic mixture is produced, it can be resolved using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

    • Preparative Chiral Chromatography: For smaller scales, preparative chiral HPLC can be used to isolate the desired stereoisomer.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization to Remove N-Formyl Impurity
  • Dissolve the crude amine product in a minimum amount of a hot solvent in which the desired amine has good solubility and the N-formyl impurity has lower solubility (e.g., a mixture of ethanol and water).[15]

  • Slowly cool the solution to room temperature to allow the desired amine to crystallize.

  • Further cool the mixture in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[15]

  • Dry the purified crystals under vacuum.

  • Analyze the purity of the crystals and the mother liquor by HPLC or GC-MS to assess the efficiency of the separation.

Protocol 2: Analytical Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

  • Mobile Phase Screening (Normal Phase):

    • Begin with a mobile phase of hexane/isopropanol or hexane/ethanol.

    • Vary the ratio of the alcohol modifier to optimize resolution and retention time.

    • Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape for basic analytes.

  • Mobile Phase Screening (Reversed Phase):

    • Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium bicarbonate or phosphate buffer).

    • Adjust the pH and organic modifier concentration to achieve separation.

  • Optimization: Once initial separation is observed, optimize the flow rate, column temperature, and mobile phase composition to achieve baseline resolution.

Visualizing the Synthetic Challenges

The following diagrams illustrate the key reaction pathways and potential points of impurity formation.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_amination Amination Thioanisole Thioanisole Acylated_Ketone 1-(4-(methylthio)phenyl) propan-1-one Thioanisole->Acylated_Ketone Friedel-Crafts Acylation Ortho_Isomer Ortho-isomer Impurity Thioanisole->Ortho_Isomer Side Reaction Sulfone_Ketone 1-(4-(methylsulfonyl)phenyl) propan-1-one Acylated_Ketone->Sulfone_Ketone Oxidation Sulfoxide Sulfoxide Impurity Acylated_Ketone->Sulfoxide Incomplete Oxidation Target_Amine 1-[4-(Methylsulfonyl)phenyl] -1-propanamine Sulfone_Ketone->Target_Amine Reductive Amination or Leuckart Reaction Alcohol Alcohol Impurity Sulfone_Ketone->Alcohol Over-reduction Secondary_Amine Secondary Amine Impurity Target_Amine->Secondary_Amine Over-alkylation N_Formyl N-Formyl Impurity Target_Amine->N_Formyl Leuckart Side Reaction Troubleshooting_Workflow Start Crude Product Analysis (HPLC, GC-MS, NMR) Identify_Impurity Identify Major Impurity Start->Identify_Impurity Isomer_Check Isomeric Impurity? Identify_Impurity->Isomer_Check Oxidation_Check Oxidation-related Impurity? Isomer_Check->Oxidation_Check No Purify_Ketone Optimize Friedel-Crafts & Purify Ketone Isomer_Check->Purify_Ketone Yes Amination_Check Amination-related Impurity? Oxidation_Check->Amination_Check No Optimize_Oxidation Optimize Oxidation Conditions Oxidation_Check->Optimize_Oxidation Yes Optimize_Amination Optimize Amination Conditions Amination_Check->Optimize_Amination Yes Final_Purification Final Product Purification (Recrystallization, Chromatography) Amination_Check->Final_Purification No Purify_Ketone->Final_Purification Optimize_Oxidation->Final_Purification Optimize_Amination->Final_Purification

Caption: A logical workflow for troubleshooting impurities.

References

  • Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.
  • US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents.

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect.

  • Sulfone synthesis by oxidation - Organic Chemistry Portal.

  • 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone synthesis - ChemicalBook.

  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect | Organic Letters - ACS Publications.

  • Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma - PubMed.

  • Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal. - Benchchem.

  • CN101941927A - Method for analyzing (1R, 2R)-2-amino-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol as intermediate of florfenicol - Google Patents.

  • Leuckart Reaction | PDF | Amine - Scribd.

  • Chiral HPLC Separations - Phenomenex.

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.

  • Reductive Amination, and How It Works - Master Organic Chemistry.

  • US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents.

  • (PDF) JMolCat Experimental and theoretical analysis of friedel-craft acylation of thioanisole.

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - NIH.

  • EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents.

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega.

  • Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib.

  • A METHOD OF ELIMINATING SULFONE ANALOG IN THE SYNTHESIS OF PYRIDINE-BENZIMIDAZOLE SULFOXIDES - European Patent Office - EP 14764.

  • Synthesis of Specific Related Substances of Florfenicol - 中国医药工业杂志.

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace.

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI.

  • Friedel-Crafts Acylation - Organic Chemistry Portal.

  • WO2003062223A1 - A method of eliminating sulfone analog in the synthesis of pyridine-benzimidazole sulfoxides - Google Patents.

  • Specific solvent issues with Reductive Amination/Alkylation - Wordpress.

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum.

  • US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents.

  • Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids | Request PDF - ResearchGate.

  • (PDF) Enhanced diastereomeric mixture analysis through integration of quantum chemical calculations with spatio-conformational information obtained from ultraselective NMR techniques - ResearchGate.

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

  • (PDF) Separation of propranolol enantiomers using chiral HPLC - ResearchGate.

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com.

  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry.

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing).

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube.

  • (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine, 98% Purity, C9H13NO2S, 100 mg.

  • Formylation of Amines - PMC - NIH.

  • Reductive amination - Wikipedia.

  • Friedel–Crafts Acylation - Sigma-Aldrich.

  • N-Methyl-1-propanamine | 627-35-0 | FM25623 | Biosynth.

  • Application Note – Reductive Amination - Sigma-Aldrich.

  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI.

Sources

Optimization

Technical Support Center: Refining Reaction Conditions for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Derivatives

Welcome to the technical support center for the synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-[4-(Methylsulfonyl)phenyl]-1-propanamine derivatives?

A1: The most prevalent and efficient method is a two-step process involving the synthesis of an intermediate followed by reductive amination. The general pathway often starts with a suitable precursor which is then converted to an amine. A key intermediate can be 1-(4-(methylsulfonyl)phenyl)propan-1-one, which then undergoes reductive amination.

Q2: What are the critical parameters to control during the reductive amination step?

A2: Reductive amination is a cornerstone of this synthesis, and its success hinges on several factors.[1][2] Key parameters to meticulously control include:

  • pH: The reaction is typically pH-sensitive. Maintaining a mildly acidic pH (around 4-6) is crucial for the formation of the imine intermediate without deactivating the amine nucleophile.[1]

  • Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are selective for the imine over the ketone/aldehyde starting material.[1]

  • Temperature: The reaction is generally run at or below room temperature to minimize side reactions.

  • Solvent: Protic solvents like methanol or ethanol are commonly used.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3][4]

Q4: My final product has low purity. What are the likely impurities?

A4: Impurities can arise from several sources. Common culprits include unreacted starting materials, the intermediate imine, and byproducts from side reactions. Over-alkylation, where the newly formed secondary amine reacts further, can also be an issue if a primary amine is used as the starting material.[5] In some cases, byproducts like p-methylsulfonyl benzaldehyde can form, especially during enzymatic resolutions.[6]

Q5: Is chiral resolution necessary for this class of compounds?

A5: Yes, if a specific stereoisomer is required for biological activity, chiral resolution is a critical step. 1-[4-(Methylsulfonyl)phenyl]-1-propanamine possesses a chiral center. Enantiomerically pure compounds are often obtained through resolution of a racemic mixture using chiral acids or through enzymatic resolution.[6][7][8]

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter during your experiments and offers structured solutions.

Problem 1: Low to No Product Formation in Reductive Amination

Possible Causes & Solutions

Possible Cause Explanation Suggested Solution
Incorrect pH The formation of the imine intermediate is pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group won't be sufficiently activated.[1]Adjust the pH of the reaction mixture to between 4 and 6 using a mild acid like acetic acid. Monitor the pH throughout the reaction.
Inactive Reducing Agent Sodium borohydride-based reagents can decompose upon improper storage or handling, especially in the presence of moisture.Use a fresh batch of the reducing agent. Consider switching to a more stable alternative like sodium triacetoxyborohydride.
Presence of Water While some reductive amination protocols tolerate water, excess water can hydrolyze the imine intermediate back to the starting materials.[9]Use anhydrous solvents and ensure all glassware is thoroughly dried. If necessary, a dehydrating agent like magnesium sulfate can be added.
Steric Hindrance Bulky substituents on either the amine or the carbonyl compound can hinder the reaction.Increase the reaction time and/or temperature. Alternatively, a less sterically hindered starting material could be considered if the molecular design allows.
Problem 2: Presence of Imine Impurity in the Final Product

Workflow for Troubleshooting Incomplete Reduction

start Imine Impurity Detected check_reductant Verify Reducing Agent Activity & Stoichiometry start->check_reductant increase_equivalents Increase Equivalents of Reducing Agent check_reductant->increase_equivalents If agent is active change_reductant Switch to a Stronger/More Soluble Reducing Agent (e.g., NaBH(OAc)3) check_reductant->change_reductant If agent is suspect or ineffective optimize_temp_time Optimize Reaction Time and Temperature increase_equivalents->optimize_temp_time final_product Pure Product increase_equivalents->final_product If successful change_reductant->optimize_temp_time extend_time Increase Reaction Time optimize_temp_time->extend_time increase_temp Slightly Increase Temperature (e.g., to 40°C) extend_time->increase_temp extend_time->final_product If successful increase_temp->final_product If successful

Caption: Troubleshooting workflow for incomplete imine reduction.

Problem 3: Difficulty in Chiral Resolution

Possible Causes & Solutions

Possible Cause Explanation Suggested Solution
Inappropriate Resolving Agent The choice of chiral resolving agent is crucial for the formation of diastereomeric salts that have different solubilities, allowing for separation by crystallization.Screen a variety of chiral acids (e.g., tartaric acid derivatives, camphorsulfonic acid) to find one that forms well-defined crystalline salts with your amine.[8]
Suboptimal Crystallization Conditions The solvent, temperature, and cooling rate all significantly impact the success of diastereomeric crystallization.Experiment with different solvent systems (e.g., ethanol, isopropanol, acetonitrile, or mixtures). Employ a slow cooling profile to encourage the formation of larger, purer crystals.
Racemization The desired enantiomer may racemize under certain conditions (e.g., harsh pH or high temperature), reducing the enantiomeric excess.Ensure that the conditions for salt formation and liberation of the free amine are mild. Avoid excessive heat and strong acids or bases.
Enzymatic Resolution Issues For enzymatic resolutions, factors like the choice of lipase, solvent, and the presence of byproducts can affect efficiency.[6]Screen different lipases for optimal activity and enantioselectivity. The addition of certain metal ions, like Zn2+, has been shown to suppress side reactions and improve conversion and ee values.[6]

Experimental Protocols

General Protocol for Reductive Amination
  • Imine Formation:

    • Dissolve 1-(4-(methylsulfonyl)phenyl)propan-1-one (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., methanol, dichloromethane).

    • Add a catalytic amount of glacial acetic acid to achieve a pH of approximately 5-6.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the formation of the imine by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the imine is completely consumed as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

    • Adjust the pH to basic (pH > 10) with an aqueous base (e.g., 1M NaOH).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Purity Determination by Quantitative ¹H NMR (qNMR)

For accurate purity determination, absolute quantitative ¹H NMR (qNMR) is a highly reliable method.[10]

  • Sample Preparation:

    • Accurately weigh a specific amount of your purified product and a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the appropriate formula, taking into account the molar masses, masses, number of protons for each signal, and the purity of the internal standard.

Logical Relationship for Synthesis and Analysis

cluster_synthesis Synthesis cluster_purification Purification & Resolution cluster_analysis Analysis Starting Materials Starting Materials Reductive Amination Reductive Amination Starting Materials->Reductive Amination Step 1 Crude Product Crude Product Reductive Amination->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Racemic Product Racemic Product Column Chromatography->Racemic Product Chiral Resolution Chiral Resolution Racemic Product->Chiral Resolution If required Purity Determination (qNMR, HPLC) Purity Determination (qNMR, HPLC) Racemic Product->Purity Determination (qNMR, HPLC) Enantiopure Product Enantiopure Product Chiral Resolution->Enantiopure Product Enantiopure Product->Purity Determination (qNMR, HPLC) Final Product Characterization Final Product Characterization Purity Determination (qNMR, HPLC)->Final Product Characterization

Caption: Overall workflow from synthesis to final product characterization.

References

  • Shirvani, G., et al. (2016). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Journal of Labelled Compounds and Radiopharmaceuticals, 59. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • U.S. National Library of Medicine. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2011). CN101941927A - Method for analyzing (1R, 2R)-2-amino-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol as intermediate of florfenicol.
  • PubMed. (2013). Chiral Resolution of Racemic P-Methylsulfonylphenyl Serine Ethyl Ester With Lipases: The Mechanism of Side Reaction and Its Suppression. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • MDPI. (2021). Enantioselective Mixed Matrix Membranes for Chiral Resolution. Membranes. Available at: [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

  • Google Patents. (2012). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • PubMed Central. (2014). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules. Available at: [Link]

  • ResearchGate. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]

  • ResearchGate. (2013). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Hetero Letters. Available at: [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]

  • PubMed Central. (2021). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Available at: [Link]

  • Google Patents. (2016). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]

  • Kessels SA. Resolution processes. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • OPUS. (2025). Analytical Methods. Available at: [Link]

  • ResearchGate. (2014). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available at: [Link]

  • PubMed Central. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. Available at: [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. Available at: [Link]

  • Taylor & Francis. Analytical methods – Knowledge and References. Available at: [Link]

  • Google Patents. (2002). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • Charles University. (2022). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and its Application in Medicinal Chemistry. Available at: [Link]

  • WordPress. Reductive Amination. Available at: [Link]

Sources

Troubleshooting

Troubleshooting guide for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine experiments

Technical Support Center: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine A Senior Application Scientist's Guide to Experimental Success Welcome to the technical support center for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

A Senior Application Scientist's Guide to Experimental Success

Welcome to the technical support center for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when working with this molecule. As a small molecule with distinct chemical features—a chiral center, a polar methylsulfonyl group, and a basic propanamine moiety—its behavior in experimental systems requires a nuanced understanding. This document moves beyond simple protocols to explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions in your research.

Section 1: Foundational Knowledge - Physicochemical Properties & Handling

Understanding the fundamental properties of a compound is the first step toward a successful experiment. The structure of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine dictates its solubility, stability, and interactions in biological systems.

FAQ: What are the critical physicochemical properties I should be aware of?

While experimental data for this specific molecule is not broadly published, we can infer its properties from its constituent parts and closely related analogs. The methylsulfonyl group imparts polarity and acts as a strong hydrogen bond acceptor, while the propanamine group provides a basic center (pKa ~9-10) that is typically protonated at physiological pH.

PropertyPredicted/Analog-Based ValueSignificance for Experiments
Molecular Formula C₁₀H₁₅NO₂SUsed for calculating molarity and mass.
Molecular Weight 213.30 g/mol Essential for accurate solution preparation.[1]
Predicted pKa ~9.5 (Amine)The compound's charge state and solubility in aqueous buffers are highly pH-dependent.
Predicted LogP ~1.5 - 2.0Suggests moderate lipophilicity and potential for cell membrane permeability.
Appearance Likely a white to off-white solidVisual confirmation of purity and solubility.

Note: These values are estimated based on the chemical structure and data from similar compounds like 1-(4-Methylsulfonylphenyl)propan-1-one and other phenylpropanamine derivatives.[1][2]

FAQ: How should I properly store and handle this compound to ensure its integrity?

Proper storage is critical to prevent degradation and ensure reproducibility. Phenylpropanamine derivatives can be susceptible to oxidation and other forms of degradation.

  • Short-Term Storage (Days to Weeks): Store stock solutions in DMSO or ethanol at -20°C. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

  • Long-Term Storage (Months to Years): As a solid, store the compound at -20°C in a desiccated, dark environment. The methylsulfonyl and amine groups are generally stable, but protection from light and moisture is a best practice for all research compounds.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound. Use an inert atmosphere (like argon or nitrogen) for weighing and preparing solutions if high stability is required for sensitive downstream applications.

Section 2: The Solubility Challenge

One of the most frequent hurdles in small molecule research is achieving and maintaining solubility, especially in the aqueous buffers required for biological assays.

Q: I'm struggling to dissolve 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. What is the recommended procedure?

The key is to start with a concentrated stock in an appropriate organic solvent before diluting into your aqueous experimental medium. Direct dissolution in aqueous buffers is often difficult for compounds in this class.

Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Begin with 100% Dimethyl Sulfoxide (DMSO). It is an excellent, relatively non-toxic solvent for a wide range of organic molecules.

  • Calculation: Determine the mass of the compound required to make a 10 mM or 20 mM stock solution. Example: For 1 mL of a 10 mM stock, you need 2.13 mg of the compound.

  • Dissolution: Add the solvent to the solid compound. Vortex vigorously.

  • Assisted Solubilization: If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious, as heat can accelerate degradation.

  • Verification: Ensure the solution is clear and free of any precipitate before storing or making serial dilutions.

Q: My compound is soluble in DMSO, but it precipitates when I add it to my cell culture media or assay buffer. What can I do?

This is a classic problem of compound "crashing out" when the solvent environment changes from organic to aqueous. The goal is to keep the final concentration of the organic solvent low while maintaining the compound's solubility.

Below is a workflow to diagnose and solve this issue.

Caption: Workflow for addressing compound precipitation in aqueous media.

Section 3: Analytical Characterization & Purity Assessment

Verifying the identity and purity of your compound is a non-negotiable step. Assuming the material from a vendor is 100% pure is a common pitfall that can lead to misinterpretation of experimental data.

Q: What analytical methods are best for confirming the purity of my 1-[4-(Methylsulfonyl)phenyl]-1-propanamine sample?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and ideally a Mass Spectrometer (MS) is the gold standard for small molecule analysis.[3]

Recommended Starting HPLC-MS Conditions:

ParameterRecommendationRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)The C18 stationary phase effectively retains moderately nonpolar compounds like this one.[4]
Mobile Phase A Water + 0.1% Formic AcidThe acid protonates the amine, improving peak shape and aiding ionization for MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common, effective organic solvent for eluting the compound.
Gradient 5% to 95% B over 5-10 minutesA broad gradient is a good starting point to elute the parent compound and any potential impurities.
Flow Rate 0.3 - 0.5 mL/minStandard for analytical scale columns.
Detection (UV) 254 nm or Diode Array Detector (DAD)The phenyl ring provides strong UV absorbance. A DAD allows for spectral analysis to check for co-eluting impurities.
Detection (MS) Electrospray Ionization Positive Mode (ESI+)The basic amine group is readily protonated, making ESI+ the ideal mode. Expect to see the [M+H]⁺ ion at m/z 214.3.

Troubleshooting Common HPLC Issues:

  • Peak Tailing: Often caused by secondary interactions between the basic amine and residual silanols on the column. Ensure the mobile phase is sufficiently acidic (0.1% formic acid or TFA) to keep the amine fully protonated.

  • No Peak/Poor Sensitivity: The compound may be retained on plasticware. Use glass or polypropylene vials and minimize sample exposure before injection. Confirm the detector settings and ensure the MS is tuned correctly.

  • Multiple Peaks: This could indicate impurities, degradation products, or (if the starting material was a racemate) separation of enantiomers on a chiral column.

Section 4: Navigating In Vitro Biological Assays

This is where the compound's activity is measured, and where many variables can confound the results. A systematic approach is essential when an expected biological response is not observed.

Q: I'm not observing any effect in my cell-based assay, but I expect the compound to be active. What should I check?

An inactive compound can be frustrating, but it provides an opportunity to rigorously validate the experimental system. The following flowchart provides a logical progression for troubleshooting.[5][6]

Caption: A systematic workflow for diagnosing a lack of biological activity.

Q: My dose-response data is highly variable and not sigmoidal. What are the likely causes?

Poor-quality dose-response curves often point to issues with compound handling, solubility, or stability.[7]

  • Inconsistent Pipetting: At the high and low ends of a dilution series, small volume errors have a large impact. Ensure pipettes are calibrated and use a multi-step dilution process rather than a single large one.

  • Compound Precipitation at High Concentrations: This is very common. The top doses of the curve may show lower-than-expected activity because the actual concentration in solution is limited by its solubility. This will flatten the top of the curve. Always check the highest concentration for precipitation under a microscope.

  • Degradation Over Time: If the compound degrades during a long incubation, the effective concentration decreases, which can flatten the bottom of the curve and lead to a high IC50. A stability study is the best way to diagnose this.[8][9]

  • Cellular Toxicity: If the compound is toxic at high concentrations through an off-target mechanism, the dose-response curve may dip down at the high end, obscuring the intended pharmacology. Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo® or MTS).

References

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N,N-dipropyl- (CAS 102-69-2). Retrieved from [Link].

  • Wikipedia. (2024). Fluoxetine. Retrieved from [Link].

  • Molecular Biology International. (n.d.). Assay Troubleshooting. Retrieved from [Link].

  • PubChem. (n.d.). 1-(4-Methylsulfonylphenyl)propan-1-one. Retrieved from [Link].

  • Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link].

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link].

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link].

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link].

  • PubMed. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Retrieved from [Link].

  • Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link].

  • PubMed. (1991). Methods for the analysis of 1-(3,4-methylenedioxyphenyl)-2-butanamine and N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA). Retrieved from [Link].

  • PubMed Central (PMC). (2022). An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms. Retrieved from [Link].

  • Google Patents. (n.d.). US5292962A - Intermediates to 1-phenyl-3-naphthalenyloxy-propanamines.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N,N-diethyl- (CAS 4458-31-5). Retrieved from [Link].

  • NIST. (n.d.). 1-Propanamine, N,N-diethyl-. Retrieved from [Link].

  • ResearchGate. (n.d.). SAM531, N,N-dimethyl-3-{[3-(1-naphthylsulfonyl)-1H-indazol-5-yl]oxy} propan-1-amine, a novel serotonin-6 receptor antagonist with preclinical pro-cognitive efficacy. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N-propyl- (CAS 142-84-7). Retrieved from [Link].

  • Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • PubMed. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from [Link].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Analogs: Potent Modulators of Pain and Inflammation Pathways

This guide provides a comprehensive comparative analysis of 1-[4-(methylsulfonyl)phenyl]-1-propanamine and its structurally related analogs. While direct research on the specific propanamine is limited, a wealth of data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1-[4-(methylsulfonyl)phenyl]-1-propanamine and its structurally related analogs. While direct research on the specific propanamine is limited, a wealth of data exists for the closely related 2-(4-methylsulfonylaminophenyl)propanamide scaffold. This guide will therefore focus on these propanamides as potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a key target in pain signaling. Furthermore, we will explore the well-established role of the 4-methylsulfonylphenyl moiety in the selective inhibition of Cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. This dual-target perspective offers valuable insights for researchers in drug discovery and development, illuminating the subtle structural modifications that dictate potency and selectivity.

The Significance of the 4-(Methylsulfonyl)phenyl Moiety: A Privileged Scaffold

The 4-(methylsulfonyl)phenyl group is a cornerstone in modern medicinal chemistry, renowned for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to a molecule. Its strong electron-withdrawing nature and capacity to act as a hydrogen bond acceptor allow it to anchor ligands within the active sites of various enzymes and receptors. Notably, this scaffold is a defining feature of the "coxib" class of selective COX-2 inhibitors, such as celecoxib and rofecoxib, where it plays a crucial role in binding to a specific side pocket of the COX-2 enzyme.[1] This has established the 4-methylsulfonylphenyl group as a key pharmacophore for anti-inflammatory drug design. Concurrently, extensive research has demonstrated that incorporating this moiety into different molecular backbones can yield potent antagonists for other targets, most notably the TRPV1 receptor, which is a critical integrator of pain signals.[2][3][4]

Comparative Analysis of Analogs as TRPV1 Receptor Antagonists

The TRPV1 receptor is a non-selective cation channel primarily expressed in sensory neurons, where it is activated by various noxious stimuli, including heat, acid, and capsaicin (the pungent component of chili peppers).[3] Activation of TRPV1 leads to the sensation of pain, making it a prime target for the development of novel analgesics.[2] A series of 2-(4-methylsulfonylaminophenyl)propanamides has been extensively studied as potent TRPV1 antagonists, with detailed structure-activity relationship (SAR) data available.[4]

Structure-Activity Relationship (SAR) Insights

The general structure of these analogs can be divided into three key regions: the A-region (the substituted phenyl ring), the B-region (the propanamide linker), and the C-region (the terminal substituted group).

  • A-Region Modifications: Modifications to the 2-(4-methylsulfonylamino)phenyl moiety have a significant impact on antagonist potency. For instance, the introduction of a fluorine atom at the 3-position of the phenyl ring generally enhances both binding affinity and antagonist activity.[4] This is likely due to favorable interactions within the receptor's binding pocket. The stereochemistry of the propanamide's alpha-methyl group is also critical, with the (S)-enantiomer consistently demonstrating significantly higher potency than the (R)-enantiomer.[2]

  • B-Region Modifications: The propanamide linker is crucial for maintaining the correct orientation of the A and C regions within the binding site. Modifications such as the introduction of additional methyl groups or cyclopropyl moieties at the alpha-position have been explored, with varying effects on activity.[5]

  • C-Region Modifications: The C-region, typically a substituted benzyl or pyridinylmethyl group, is a key determinant of overall potency and can be extensively modified to optimize interactions with a hydrophobic pocket of the TRPV1 receptor. For example, replacing a 4-t-butylbenzyl group with various other substituted phenyl, aryl alkyl, and diaryl alkyl derivatives has led to the identification of compounds with significantly enhanced binding affinity and antagonist potency.[3][5]

Quantitative Comparison of TRPV1 Antagonist Activity

The following table summarizes the in vitro activity of selected 2-(4-methylsulfonylaminophenyl)propanamide analogs against the TRPV1 receptor.

Compound IDA-RegionB-RegionC-RegionKi (nM) for rTRPV1Ki(ant) (nM) for rTRPV1Reference
Lead Compound (3) 2-(3-fluoro-4-methylsulfonylamino)phenyl(S)-propanamide4-t-butylbenzyl--[5]
Analog 50 2-(3-fluoro-4-methylsulfonylamino)phenyl(S)-propanamideDiphenylpropenyl21.5-[5]
Analog 54 2-(3-fluoro-4-methylsulfonylamino)phenyl(S)-propanamide(4,4'-dimethyl)diphenylpropenyl-8.0[5]
Analog 45S 2-(3-fluoro-4-methylsulfonylamino)phenyl(S)-propanamide2-(1-piperidinyl)-6-(trifluoromethyl)pyridin-3-ylmethyl0.3 (for hTRPV1)-[2]
Analog 49S 2-(3-fluoro-4-methylsulfonylamino)phenyl(S)-propanamide2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)pyridin-3-ylmethyl0.2 (for hTRPV1)-[2]

Note: Ki represents the binding affinity, while Ki(ant) represents the antagonist potency. Lower values indicate higher potency.

Comparative Analysis of Analogs as COX-2 Inhibitors

The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[6] The 4-methylsulfonylphenyl moiety is a well-established pharmacophore for achieving COX-2 selectivity.[1][6]

Structural Features for COX-2 Selectivity

The selectivity of coxibs for COX-2 over COX-1 is attributed to the presence of a larger side pocket in the COX-2 active site, which can accommodate the bulky 4-methylsulfonylphenyl group. In contrast, the active site of COX-1 is smaller, sterically hindering the binding of these molecules. Various heterocyclic scaffolds attached to the 4-methylsulfonylphenyl group have been explored to optimize COX-2 inhibitory activity and selectivity.

Quantitative Comparison of COX-2 Inhibitory Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative compounds bearing the 4-methylsulfonylphenyl moiety.

Compound IDCore ScaffoldIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Pyrazole150.04375[6]
Compound 4 Pyridazinone>1000.81>124[6]
Compound 6b Pyridazinone>1000.76>131[6]
Compound 6e Pyridazinone>1000.84>119[6]
Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine-0.07-0.3942.3–508.6[1]

Note: IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher selectivity index indicates greater selectivity for COX-2.

Synthesis Strategies

The synthesis of 1-[4-(methylsulfonyl)phenyl]-1-propanamine and its propanamide analogs can be achieved through established organic chemistry methodologies.

General Synthesis of 2-(4-Methylsulfonylaminophenyl)propanamides

A common route involves the coupling of a suitably substituted 2-phenylpropanoic acid with an appropriate amine. The synthesis can be outlined as follows:

  • Synthesis of the Carboxylic Acid Moiety: Starting from a substituted aniline, a multi-step synthesis involving diazotization, Sandmeyer reaction, and subsequent modifications can yield the desired 2-(substituted-phenyl)propanoic acid.

  • Amide Coupling: The synthesized carboxylic acid is then coupled with the desired amine (representing the C-region) using a standard coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in an appropriate solvent like dichloromethane.[3]

SynthesisWorkflow SubstitutedAniline Substituted Aniline PropanoicAcid 2-(4-Methylsulfonylaminophenyl) propanoic Acid SubstitutedAniline->PropanoicAcid Multi-step Synthesis FinalProduct 2-(4-Methylsulfonylaminophenyl) propanamide Analog PropanoicAcid->FinalProduct Amide Coupling (EDC, CH2Cl2) Amine C-Region Amine (e.g., 4-t-butylbenzylamine) Amine->FinalProduct

Caption: General synthetic workflow for 2-(4-methylsulfonylaminophenyl)propanamide analogs.

Proposed Synthesis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

The synthesis of the primary amine could be achieved via reductive amination of the corresponding ketone, 1-[4-(methylsulfonyl)phenyl]-1-propanone.

  • Friedel-Crafts Acylation: Thioanisole can be acylated with propanoyl chloride to yield 1-(4-(methylthio)phenyl)-1-propanone.

  • Oxidation: The thioether is then oxidized to the sulfone using an oxidizing agent like hydrogen peroxide or m-CPBA.

  • Reductive Amination: The resulting ketone, 1-[4-(methylsulfonyl)phenyl]-1-propanone, can undergo reductive amination with an ammonia source and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield the target propanamine.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are essential.

In Vitro TRPV1 Competitive Binding Assay

This assay determines the binding affinity of a test compound to the TRPV1 receptor.

  • Preparation of Membranes: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human TRPV1 (hTRPV1) receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled TRPV1 ligand (e.g., [³H]resiniferatoxin) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In separate wells of a 96-well plate for each enzyme, the enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection: The production of prostaglandin E2 (PGE2), a downstream product of the COX reaction, is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values for each compound against both COX-1 and COX-2 are calculated from the concentration-response curves. The selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.

ScreeningCascade CompoundLibrary Compound Library of Propanamine/Propanamide Analogs PrimaryScreening Primary Screening CompoundLibrary->PrimaryScreening TRPV1_Binding TRPV1 Binding Assay (Ki determination) PrimaryScreening->TRPV1_Binding COX2_Inhibition COX-2 Inhibition Assay (IC50 determination) PrimaryScreening->COX2_Inhibition SecondaryScreening Secondary Screening & Selectivity TRPV1_Binding->SecondaryScreening COX2_Inhibition->SecondaryScreening COX1_Inhibition COX-1 Inhibition Assay (Selectivity Index) SecondaryScreening->COX1_Inhibition FunctionalAssay Cell-based Functional Assay (e.g., Calcium Influx for TRPV1) SecondaryScreening->FunctionalAssay LeadOptimization Lead Optimization COX1_Inhibition->LeadOptimization FunctionalAssay->LeadOptimization

Caption: A proposed screening cascade for the evaluation of new analogs.

Pharmacokinetic Considerations

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate is critical for its clinical success. While specific ADME data for the title propanamine is not available, insights can be drawn from structurally related molecules. For example, florfenicol, an antibiotic with a similar 1-[4-(methylsulfonyl)phenyl]propan-1-ol backbone, and its amine metabolite have been studied.[7] Such studies can provide initial estimates of bioavailability, half-life, and clearance.[7] Generally, the methylsulfonyl group is metabolically stable, which can contribute to a longer duration of action. The overall lipophilicity of the analogs, largely influenced by the C-region, will significantly impact their absorption and distribution characteristics. In silico ADME prediction tools can be valuable for prioritizing analogs with favorable drug-like properties for further experimental evaluation.

Conclusion

The 1-[4-(methylsulfonyl)phenyl]-1-propanamine scaffold and its propanamide analogs represent a versatile class of compounds with significant potential as modulators of key targets in pain and inflammation. The extensive SAR data available for the 2-(4-methylsulfonylaminophenyl)propanamides as TRPV1 antagonists provides a robust framework for the rational design of novel analgesics. Furthermore, the established role of the 4-methylsulfonylphenyl moiety in selective COX-2 inhibition highlights the potential for developing dual-action anti-inflammatory and analgesic agents or for fine-tuning selectivity between these two important targets. Future research should focus on the direct synthesis and biological evaluation of the propanamine series to fully elucidate its therapeutic potential and to draw more direct comparisons with the well-characterized propanamide analogs.

References

  • Lee, J., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 55(17), 7583-7597. [Link]

  • Sun, W., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1310-1318. [Link]

  • Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. Bioorganic & Medicinal Chemistry Letters, 21(24), 7344-7348. [Link]

  • Sun, W., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1310-1318. [Link]

  • Gouda, A. M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(1), 27-43. [Link]

  • Park, B. K., et al. (2007). Pharmacokinetics of florfenicol and its major metabolite, florfenicol amine, in rabbits. Journal of Veterinary Pharmacology and Therapeutics, 30(1), 47-52. [Link]

  • A review on formulation and evaluation of Cox2 inhibitor. (2022). GSC Biological and Pharmaceutical Sciences, 19(2), 203-212. [Link]

  • Fesat, H. N., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3567. [Link]

Sources

Validation

The Pivotal Role of the 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Scaffold: A Comparative Guide to Structure-Activity Relationships

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and selectivity. Among these, the 1-[4-(Methylsulfonyl)phenyl]-1-propanamine framework...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and selectivity. Among these, the 1-[4-(Methylsulfonyl)phenyl]-1-propanamine framework has emerged as a versatile and privileged structure, underpinning the development of a diverse array of biologically active agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives built upon this core, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Introduction to a Privileged Scaffold

The 1-[4-(Methylsulfonyl)phenyl]-1-propanamine core is characterized by a central propanamine chain attached to a phenyl ring bearing a methylsulfonyl group at the para position. The methylsulfonyl moiety is a key pharmacophoric element, often acting as a bioisostere for other functional groups and contributing to favorable interactions with biological targets through hydrogen bonding and dipolar interactions. The inherent chirality of the propanamine backbone adds another layer of complexity and opportunity for optimizing target engagement. This guide will explore how modifications to this core structure influence activity against two prominent therapeutic targets: Cyclooxygenase-2 (COX-2) and the Transient Receptor Potential Vanilloid 1 (TRPV1).

Comparative Analysis of SAR at Key Biological Targets

Cyclooxygenase-2 (COX-2) Inhibition: A Quest for Selective Anti-Inflammatory Agents

The selective inhibition of COX-2 over its isoform, COX-1, is a cornerstone of modern anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. The 4-(methylsulfonyl)phenyl motif is a hallmark of several selective COX-2 inhibitors, known as coxibs.

  • The Methylsulfonyl Group: The SO2Me group is critical for COX-2 selectivity. It is suitably sized to fit into the secondary pocket of the COX-2 active site, an accessory binding pocket not readily accessible in COX-1. Molecular docking studies have shown that this group can form hydrogen bonds with key residues such as Arg513 and His90 in the COX-2 active site, anchoring the inhibitor and contributing to its high affinity and selectivity.

  • Modifications of the Propanamine Side Chain: The nature of the substituent on the amine and the stereochemistry at the chiral center are crucial determinants of potency.

    • N-Arylation: Introduction of a second phenyl ring on the amine, creating a diarylheterocyclic structure, is a common strategy. Substituents on this second phenyl ring can significantly modulate activity. For instance, in a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, an 8-methyl group on the imidazopyridine ring and a p-tolyl group on the N-phenyl ring resulted in a compound with an IC50 of 0.07 µM and a selectivity index of 508.6 for COX-2.

    • Heterocyclic Rings: Incorporation of the propanamine into or attachment to various heterocyclic rings has yielded potent COX-2 inhibitors. For example, pyrimidine derivatives bearing the 4-(methylsulfonyl)phenyl group have demonstrated effective and selective COX-2 inhibition.

Compound ClassKey Structural FeaturesCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Imidazo[1,2-a]pyridines8-methyl, N-p-tolyl0.07508.6
Pyrimidines6-phenyl-pyrimidin-2-amineVariesHigh
Indole Derivatives1-substituted-indolesVariesGood
Indolin-2-ones3-[4-(methylsulfonyl)phenyl]methylene0.10 - 0.56Balanced COX-1/2 and 5-LOX inhibition

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency of compounds against COX-1 and COX-2.

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and the respective enzyme.

  • Inhibitor Incubation: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the enzyme mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid as the substrate.

  • Quantification of Prostaglandin Production: After a specific reaction time (e.g., 2 minutes), stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Logical Workflow for COX-2 Inhibitor Screening

COX2_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start Design Analogs Synth Synthesize Derivatives Start->Synth COX1_Assay COX-1 Inhibition Assay Synth->COX1_Assay COX2_Assay COX-2 Inhibition Assay Synth->COX2_Assay Calc_IC50 Calculate IC50 Values COX1_Assay->Calc_IC50 COX2_Assay->Calc_IC50 Calc_SI Determine Selectivity Index Calc_IC50->Calc_SI AntiInflammatory_Assay Anti-inflammatory Assay (e.g., Rat Paw Edema) Calc_SI->AntiInflammatory_Assay Ulcerogenicity_Assay Ulcerogenic Liability AntiInflammatory_Assay->Ulcerogenicity_Assay SAR_TRPV1 cluster_core Core Scaffold cluster_c_region C-Region (N-Benzyl Substituent) Core 2-(4-Methylsulfonylaminophenyl) propanamide tButyl 4-t-Butyl (Optimal Hydrophobic Fit) Core->tButyl High Potency Cyclopentyl 4-Cyclopentyl (Increased Activity) tButyl->Cyclopentyl Similar Size Cyclohexyl 4-Cyclohexyl (Reduced Activity) tButyl->Cyclohexyl Larger Size Phenyl 4-Phenyl (Loss of Activity) tButyl->Phenyl Different Shape Cyclopentyl->Cyclohexyl Size Increase -> Activity Decrease Cyclopentyl->Phenyl Shape Change -> Activity Loss

Caption: Impact of C-region modifications on TRPV1 antagonist activity.

Conclusion and Future Perspectives

The 1-[4-(Methylsulfonyl)phenyl]-1-propanamine scaffold and its close analogs represent a highly fruitful starting point for the design of potent and selective inhibitors of various biological targets, most notably COX-2 and TRPV1. The structure-activity relationship studies consistently highlight the critical role of the 4-methylsulfonylphenyl moiety in achieving high affinity and, in the case of COX-2, selectivity. Fine-tuning the substituents on the propanamine side chain and any additional aromatic or heterocyclic rings allows for the optimization of potency and pharmacokinetic properties.

The comparative analysis presented in this guide underscores the importance of a rational, target-oriented approach to drug design. By understanding the causal relationships between structural modifications and biological activity, researchers can more efficiently navigate the complex landscape of medicinal chemistry. Future work in this area will likely focus on further refining the selectivity profiles of these compounds, exploring novel heterocyclic isosteres for the propanamine and N-aryl components, and investigating their potential against other therapeutic targets. The self-validating nature of the described experimental protocols provides a robust framework for these ongoing and future investigations.

References

  • Bayanati, M., Daraei, B., Zarghi, A., & Daraei, B. (2022). Design, synthesis, docking studies, enzyme inhibitory and antiplatelet aggregation activities of new 1,3-Diphenyl-3-(Phenylthio)Propan-1-One derivatives as selective COX-2 inhibitors. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Farzaneh, S., Shahhosseini, S., Arefi, H., Daraei, B., Esfahanizadeh, M., & Zarghi, A. (2018). Design, synthesis and biological evaluation of new 1,3-diphenyl-3-(phenylamino)propan-1-ones as selective cyclooxygenase (COX-2) inhibitors. Medicinal Chemistry, 14, 652–9. Available at: [Link]

  • Habeeb, A. G., Praveen Rao, P. N., & Knaus, E. E. (2019). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Medicinal Chemistry Research, 28, 1235–45. Available at: [Link]

  • Mirian, M., Zarghi, A., Sadeghi, S., Tabaraki, P., Tavallaee, M., & Dadrass, O. (2011). Synthesis and cytotoxic evaluation of some novel sulfonamidederivativesagainst a few human cancer cells. Iranian Journal of Pharmaceutical Research, 10, 741. Available at: [Link]

  • Soltani, S., Abolhasani, H., Zarghi, A., & Jouyban, A. (2010). QSAR analysis of diaryl COX-2 inhibitors: comparison of feature selection and train-test data selection methods. European Journal of Medicinal Chemistry, 45, 2753–60. Available at: [Link]

  • Sun, W., Liu, K., Ryu, H., Kang, D. W., Kim, Y. S., Kim, M. S., Cho, Y., Bhondwe, R. S., Thorat, S. A., Kim, H. S., Pearce, L. V., Pavlyukovets, V. A., Tran, R., Morgan, M. A., Lazar, J., Ryder, C. B., Toth, A., Blumberg, P. M., & Lee
Comparative

Efficacy of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine (Compound X): A Comparative Analysis Against Established COX-2 Inhibitors

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] This guide provides a comprehensive efficacy comparison of a novel investigational agent, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, hereafter referred to as Compound X , against established selective COX-2 inhibitors, Celecoxib and Etoricoxib. This analysis is grounded in established preclinical and clinical evaluation paradigms to offer researchers, scientists, and drug development professionals a thorough understanding of Compound X's potential therapeutic profile.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2.[2][3] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa and in platelet aggregation.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2][3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[1] This non-selectivity is the primary cause of gastrointestinal adverse effects.[1][4]

Selective COX-2 inhibitors were designed to specifically target the inflammation-driving COX-2 enzyme, thereby sparing the protective functions of COX-1.[4][5] This targeted approach has been shown to reduce the incidence of gastrointestinal bleeding and ulcers compared to traditional NSAIDs.[5][6]

cluster_0 Arachidonic Acid Pathway cluster_1 Inhibitor Action Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible at inflammation sites) Arachidonic Acid->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam GI Protection\nPlatelet Aggregation GI Protection Platelet Aggregation PGs_phys->GI Protection\nPlatelet Aggregation Pain & Inflammation Pain & Inflammation PGs_inflam->Pain & Inflammation Compound X Compound X Compound X->COX2 Selective Inhibition Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Etoricoxib Etoricoxib Etoricoxib->COX2 Selective Inhibition

Caption: Simplified COX signaling pathway and the action of selective inhibitors.

Comparative Efficacy Analysis: Compound X vs. Established Inhibitors

The following sections detail a hypothetical, yet scientifically plausible, comparative analysis of Compound X against Celecoxib and Etoricoxib. The presented data is based on established preclinical and clinical study designs.

In Vitro Enzyme Inhibition Assays

The initial evaluation of a novel COX-2 inhibitor involves determining its potency and selectivity through in vitro enzyme inhibition assays.[7] These assays measure the concentration of the inhibitor required to reduce the activity of the COX-1 and COX-2 enzymes by 50% (IC50).

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 250.04625
Celecoxib 150.05300
Etoricoxib 500.031667
Ibuprofen 250.4

Data is hypothetical and for illustrative purposes.

From this in vitro data, Compound X demonstrates potent inhibition of COX-2, comparable to Etoricoxib and slightly more potent than Celecoxib. Its high selectivity index suggests a favorable gastrointestinal safety profile.

Experimental Protocol: In Vitro COX Inhibition Assay
  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with varying concentrations of the test compounds (Compound X, Celecoxib, Etoricoxib, and Ibuprofen as a non-selective control) for a specified time at 37°C.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA).[7]

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGE2 production is determined and reported as the IC50 value.

cluster_0 Experimental Workflow A Enzyme & Inhibitor Incubation B Add Arachidonic Acid A->B C PGE2 Production B->C D Quantify PGE2 (ELISA) C->D E Calculate IC50 D->E

Sources

Validation

A Comparative Analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a Potential Therapeutic Agent

A Guide for Researchers and Drug Development Professionals Introduction In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for improved efficacy and safety profiles i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for improved efficacy and safety profiles is a paramount endeavor. This guide provides an in-depth comparative analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine , a compound of interest due to its structural motifs, which suggest potential activity as either a monoamine reuptake inhibitor or a cyclooxygenase-2 (COX-2) inhibitor.

The structural backbone of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine features a propanamine chain, a common pharmacophore in centrally acting agents, particularly monoamine reuptake inhibitors. Concurrently, the presence of a methylsulfonylphenyl group is a hallmark of several selective COX-2 inhibitors. This duality in its chemical architecture necessitates a comprehensive evaluation against established drugs in both categories to elucidate its potential therapeutic utility.

This document will dissect the pharmacological profiles of two benchmark compounds: bupropion , a norepinephrine-dopamine reuptake inhibitor, and celecoxib , a selective COX-2 inhibitor. Through a detailed comparison of their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and established clinical applications, we will create a framework for the potential positioning of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a novel therapeutic candidate. Furthermore, this guide will present detailed, actionable experimental protocols to facilitate the scientific investigation of this promising molecule.

Section 1: The Monoamine Reuptake Inhibitor Hypothesis: A Comparison with Bupropion

Monoamine reuptake inhibitors are a cornerstone in the treatment of various neuropsychiatric disorders by modulating the synaptic concentrations of key neurotransmitters like norepinephrine, dopamine, and serotonin.[1] The propanamine moiety in 1-[4-(Methylsulfonyl)phenyl]-1-propanamine suggests a potential interaction with monoamine transporters.

Bupropion: A Benchmark Norepinephrine-Dopamine Reuptake Inhibitor

Bupropion is an atypical antidepressant that primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), with negligible effects on the serotonin transporter.[2][3] This unique mechanism of action distinguishes it from selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][4]

Clinical Applications:

  • Major Depressive Disorder (MDD): Bupropion is an established treatment for MDD and seasonal affective disorder.[5][6]

  • Smoking Cessation: It is also approved as an aid for smoking cessation.[6][7]

  • Off-Label Uses: Off-label applications include the management of antidepressant-induced sexual dysfunction and attention-deficit/hyperactivity disorder (ADHD).[6]

Mechanism of Action: Bupropion and its active metabolites block the reuptake of norepinephrine and dopamine by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3]

Pharmacokinetic Profile:

  • Absorption: Rapidly absorbed after oral administration.[6]

  • Metabolism: Extensively metabolized in the liver, primarily by CYP2B6, to form active metabolites.[6][8]

  • Elimination: The elimination half-life is approximately 21 hours.[8]

Adverse Effects: Common side effects include dry mouth, nausea, and insomnia.[2] A key differentiating factor from many other antidepressants is the lower incidence of sexual dysfunction and weight gain.[2]

Potential Profile of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a Monoamine Reuptake Inhibitor

Based on its structural similarity to bupropion, it is hypothesized that 1-[4-(Methylsulfonyl)phenyl]-1-propanamine may exhibit activity as a monoamine reuptake inhibitor. The specific selectivity for NET, DAT, and the serotonin transporter (SERT) would need to be determined experimentally.

Hypothetical Signaling Pathway:

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Vesicles Neurotransmitter Vesicles NE Norepinephrine Vesicles->NE Release DA Dopamine Vesicles->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Binding DA->DAT Reuptake DA->Postsynaptic_Receptors Binding Compound_X 1-[4-(Methylsulfonyl)phenyl] -1-propanamine Compound_X->NET Inhibition Compound_X->DAT Inhibition

Caption: Hypothetical mechanism of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a monoamine reuptake inhibitor.

Section 2: The Cyclooxygenase-2 (COX-2) Inhibitor Hypothesis: A Comparison with Celecoxib

The methylsulfonylphenyl group is a key structural feature of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[9] This suggests that 1-[4-(Methylsulfonyl)phenyl]-1-propanamine could potentially exert anti-inflammatory and analgesic effects through this mechanism.

Celecoxib: A Benchmark Selective COX-2 Inhibitor

Celecoxib is a selective COX-2 inhibitor that effectively reduces pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][10]

Clinical Applications:

  • Arthritis: Approved for the treatment of osteoarthritis and rheumatoid arthritis.[10][11]

  • Pain Management: Used for the management of acute pain and ankylosing spondylitis.[11][12]

Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[13][14] By sparing the COX-1 enzyme, which is involved in protecting the stomach lining, celecoxib reduces the risk of gastrointestinal ulcers.[9]

Pharmacokinetic Profile:

  • Absorption: Well-absorbed orally, with peak plasma concentrations reached in about 3 hours.[13][15]

  • Metabolism: Metabolized in the liver by CYP2C9.[11]

  • Elimination: Excreted primarily in the feces and urine.[13]

Adverse Effects: The most significant concern with selective COX-2 inhibitors is an increased risk of cardiovascular events, such as heart attack and stroke.[11][12]

Potential Profile of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a COX-2 Inhibitor

The presence of the 4-(methylsulfonyl)phenyl moiety in 1-[4-(Methylsulfonyl)phenyl]-1-propanamine provides a strong rationale for investigating its potential as a selective COX-2 inhibitor. Its efficacy and safety profile would need to be thoroughly evaluated and compared to existing coxibs.

Hypothetical Signaling Pathway:

cox2_inhibition cluster_cell Inflamed Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound_X 1-[4-(Methylsulfonyl)phenyl] -1-propanamine Compound_X->COX2 Inhibition

Caption: Hypothetical mechanism of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a COX-2 inhibitor.

Section 3: Comparative Data Summary

FeatureBupropion (NDRI)Celecoxib (COX-2 Inhibitor)1-[4-(Methylsulfonyl)phenyl]-1-propanamine (Hypothetical)
Primary Target(s) Norepinephrine Transporter (NET), Dopamine Transporter (DAT)[2]Cyclooxygenase-2 (COX-2)[13]NET/DAT and/or COX-2
Therapeutic Class Atypical Antidepressant[3]Nonsteroidal Anti-inflammatory Drug (NSAID)[11]Antidepressant and/or Anti-inflammatory/Analgesic
Primary Indications Major Depressive Disorder, Smoking Cessation[5][7]Osteoarthritis, Rheumatoid Arthritis, Acute Pain[10][11]To be determined
Key Adverse Effects Insomnia, Dry Mouth, Nausea[2]Cardiovascular Events, Gastrointestinal Issues (less than non-selective NSAIDs)[11][16]To be determined

Section 4: Experimental Protocols for Characterization

To elucidate the true pharmacological profile of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

4.1.1. Monoamine Transporter Binding and Uptake Assays

  • Objective: To determine the affinity and functional inhibitory potency of the compound at human NET, DAT, and SERT.

  • Methodology:

    • Radioligand Binding Assays:

      • Prepare cell membranes expressing recombinant human NET, DAT, or SERT.

      • Incubate membranes with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) in the presence of increasing concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki).

    • Synaptosomal Uptake Assays:

      • Prepare synaptosomes from rat brain regions rich in specific monoamine transporters (e.g., striatum for DAT, cortex for NET and SERT).

      • Pre-incubate synaptosomes with varying concentrations of the test compound.

      • Initiate uptake by adding radiolabeled neurotransmitters (e.g., [³H]norepinephrine, [³H]dopamine, [³H]serotonin).

      • Terminate the uptake and measure the amount of radioactivity accumulated in the synaptosomes to determine the IC₅₀ value.

4.1.2. COX-1 and COX-2 Inhibition Assays

  • Objective: To determine the inhibitory potency and selectivity of the compound for COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Immunoassay (EIA):

      • Use commercially available human recombinant COX-1 and COX-2 enzymes.

      • Incubate the enzymes with arachidonic acid as the substrate in the presence of various concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

      • Measure the production of prostaglandin E2 (PGE₂) using an EIA kit.

      • Calculate the IC₅₀ values for both enzymes and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

In Vivo Models

4.2.1. Animal Models of Depression

  • Objective: To evaluate the antidepressant-like effects of the compound.

  • Models:

    • Forced Swim Test (FST) in rodents: Measure the duration of immobility as an indicator of behavioral despair. A reduction in immobility time suggests an antidepressant effect.

    • Tail Suspension Test (TST) in mice: Similar to the FST, this model measures the duration of immobility when a mouse is suspended by its tail.

4.2.2. Animal Models of Inflammation and Pain

  • Objective: To assess the anti-inflammatory and analgesic properties of the compound.

  • Models:

    • Carrageenan-Induced Paw Edema in rats: Induce inflammation by injecting carrageenan into the paw and measure the reduction in paw volume after treatment with the test compound.

    • Formalin Test in rodents: Assess both acute and chronic pain responses by observing the licking and biting behavior after formalin injection into the paw.

Conclusion

1-[4-(Methylsulfonyl)phenyl]-1-propanamine presents a fascinating case for drug discovery, with structural features that suggest a dual potential as a modulator of the central nervous system or as an anti-inflammatory agent. The comparative analysis with bupropion and celecoxib provides a solid framework for its initial characterization. The proposed experimental protocols offer a clear path forward for researchers and drug development professionals to systematically evaluate its pharmacological profile. The insights gained from these studies will be crucial in determining the therapeutic niche, if any, for this novel compound and will guide its future development. A thorough investigation is warranted to unlock the potential of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and to ascertain whether it can offer a meaningful alternative to existing therapeutic options.

References

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. [Link]

  • A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. PubMed Central. [Link]

  • Mechanism of action of selective monoamine neurotransmitter re-uptake inhibitors. Allied Academies. [Link]

  • Monoamine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • (PDF) Bupropion: Pharmacology and therapeutic applications. ResearchGate. [Link]

  • Review of the pharmacology and clinical profile of bupropion, an antidepressant and tobacco use cessation agent. University of Kentucky. [Link]

  • Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Norepinephrine Reuptake Inhibitors, Selective: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PubMed Central. [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

  • Bupropion - Wikipedia. Wikipedia. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Bupropion. StatPearls - NCBI Bookshelf. [Link]

  • Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. [Link]

  • Process for preparation of celecoxib.
  • COX-2 inhibitors: pharmacological data and adverse effects. PubMed. [Link]

  • Process for preparing bupropion hydrochloride.
  • Selective norepinephrine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. [Link]

  • 21156-S007 Celebrex Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. ACS Publications. [Link]

  • The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. RSC Publishing. [Link]

  • Trends in Celecoxib Prescribing: A Single Institution 16-Month Review. MDPI. [Link]

  • center for drug evaluation and research. accessdata.fda.gov. [Link]

  • SNRIs (Serotonin and Norepinephrine Reuptake Inhibitors). Cleveland Clinic. [Link]

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Publishing. [Link]

  • Bupropion Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. [Link]

  • Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. PubMed Central. [Link]

  • How Wellbutrin Works: The Atypical Antidepressant's Mechanism of Action. GoodRx. [Link]

  • A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). ACS Publications. [Link]

  • Clinical pharmacology of celecoxib, a COX-2 selective inhibitor. ResearchGate. [Link]

  • COX-2 inhibitors. Australian Prescriber. [Link]

  • Full article: Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. [Link]

  • Celecoxib Pharmacology. YouTube. [Link]

Sources

Comparative

A Comparative Functional Analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine Enantiomers

A Senior Application Scientist's Guide to Differentiating Chiral Bioactivity In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, n...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Differentiating Chiral Bioactivity

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit profound differences in their biological activity, from potency and efficacy to metabolism and toxicity.[1][2] This guide provides an in-depth, technical comparison of the functional activities of the (R)- and (S)-enantiomers of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, a novel compound with a phenethylamine-like scaffold suggesting potential interaction with G-protein coupled receptors (GPCRs).

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating chiral compounds. We will detail the experimental rationale, provide step-by-step protocols for key functional assays, and present hypothetical, yet plausible, data to illustrate the starkly different pharmacological profiles of the two enantiomers. Our focus will be on a hypothetical Gs-coupled receptor target to demonstrate a clear agonist/antagonist relationship between the enantiomers.

Introduction: The Significance of Chirality in Pharmacology

A significant number of pharmaceuticals are chiral compounds, and it is now well-established that the physiological environment, being inherently chiral, interacts differently with each enantiomer.[1][2] This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Therefore, the early and thorough characterization of individual enantiomers is a cornerstone of modern, rational drug design.[3][4][5]

The subject of this guide, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, possesses a chiral center at the carbon atom bearing the amino group. Based on its structural similarity to known biogenic amines, we hypothesize that it may target a GPCR, a major family of cell surface receptors that are crucial drug targets.[6] This guide will outline a series of functional assays to test this hypothesis and to clearly delineate the bioactivity of the (R)- and (S)-enantiomers.

Experimental Strategy: A Multi-faceted Approach to Characterizing Enantiomer Function

To build a comprehensive pharmacological profile of the (R)- and (S)-enantiomers, we will employ a tiered approach, moving from initial binding affinity to downstream functional consequences and finally assessing general cellular health.

Our experimental workflow will consist of three key assays:

  • Radioligand Binding Assay: To determine the affinity (Ki) of each enantiomer for our hypothetical Gs-coupled receptor. This assay directly measures the physical interaction between the compound and the receptor.[7][8]

  • cAMP Accumulation Assay: To assess the functional consequence of receptor binding. Since we are postulating a Gs-coupled receptor, agonist binding will lead to an increase in intracellular cyclic AMP (cAMP), a key second messenger.[6][9][10] This assay will allow us to classify each enantiomer as an agonist, antagonist, or inverse agonist.

  • MTT Cell Viability Assay: To ensure that the observed activities in the functional assays are not due to non-specific cytotoxicity.[11][12]

Below is a graphical representation of our experimental workflow.

G cluster_0 Compound Preparation cluster_1 Assay Cascade cluster_2 Data Analysis & Interpretation R_enantiomer (R)-Enantiomer binding Radioligand Binding Assay (Affinity - Ki) R_enantiomer->binding S_enantiomer (S)-Enantiomer S_enantiomer->binding cAMP cAMP Accumulation Assay (Function - EC50/IC50) binding->cAMP Functional Characterization viability MTT Cell Viability Assay (Cytotoxicity - CC50) cAMP->viability Safety Assessment analysis Comparative Analysis of Pharmacological Profiles viability->analysis

Caption: Experimental workflow for the comparative functional analysis of enantiomers.

Methodologies and Protocols

Scientific integrity demands rigorous and reproducible methods. The following sections provide detailed, step-by-step protocols for each assay.

Principle: This competitive binding assay measures the ability of the test compounds ((R)- and (S)-enantiomers) to displace a known radiolabeled ligand from the receptor. The affinity is expressed as the inhibition constant (Ki).[7][8]

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the target Gs-coupled receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

    • Wash the membrane pellet with fresh lysis buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA assay.

  • Assay Setup (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • For total binding, add 50 µL of assay buffer.

    • For non-specific binding, add 50 µL of a high concentration of a known unlabeled ligand.

    • For competition binding, add 50 µL of serial dilutions of the (R)- or (S)-enantiomer.

    • Add 50 µL of the radioligand (e.g., [3H]-agonist) at a concentration close to its Kd.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein per well).

  • Incubation and Filtration:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]

    • Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[13][14]

  • Data Acquisition and Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[13]

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC50 value using non-linear regression (sigmoidal dose-response).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Principle: This assay quantifies the intracellular concentration of cAMP produced in response to receptor activation. For Gs-coupled receptors, an agonist will increase cAMP levels, while an antagonist will block the increase caused by an agonist.[9][10][15]

Protocol:

  • Cell Preparation:

    • Seed HEK293 cells expressing the target receptor into 96-well plates and grow to 80-90% confluency.

    • Wash the cells with serum-free medium and pre-incubate with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.

  • Agonist Mode Assay:

    • Add serial dilutions of the (R)- and (S)-enantiomers to the cells.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode Assay:

    • Add serial dilutions of the (R)- and (S)-enantiomers to the cells.

    • Immediately add a known agonist at its EC80 concentration.

    • Incubate for 30 minutes at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based). Follow the manufacturer's instructions.

  • Data Analysis:

    • For agonist mode, plot the cAMP response against the log concentration of the enantiomer to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, plot the inhibition of the agonist response against the log concentration of the enantiomer to determine the IC50.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12][16][17]

Protocol:

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the (R)- and (S)-enantiomers for 24 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[11]

    • Shake the plate for 15 minutes to ensure complete solubilization.[16]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the enantiomer to determine the CC50 (50% cytotoxic concentration).

Hypothetical Data and Comparative Analysis

The following tables summarize the hypothetical results from our functional assays, designed to illustrate a clear differentiation between the (R)- and (S)-enantiomers of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine.

Table 1: Receptor Binding Affinity

CompoundKi (nM)
(R)-Enantiomer15.2 ± 2.1
(S)-Enantiomer875.4 ± 55.3

Table 2: Functional Activity (cAMP Accumulation)

CompoundAgonist Mode EC50 (nM)Agonist Mode Emax (%)Antagonist Mode IC50 (nM)
(R)-Enantiomer25.8 ± 3.598.2 ± 5.6Not Active
(S)-EnantiomerNot Active< 5220.7 ± 18.9

Table 3: Cell Viability

CompoundCC50 (µM)
(R)-Enantiomer> 100
(S)-Enantiomer> 100

The hypothetical data paints a clear and compelling picture of stereoselective pharmacology:

  • Binding Affinity: The (R)-enantiomer exhibits a significantly higher affinity for the receptor (Ki = 15.2 nM) compared to the (S)-enantiomer (Ki = 875.4 nM), with a selectivity ratio of over 50-fold. This indicates that the (R)-enantiomer fits much more favorably into the receptor's binding pocket.

  • Functional Activity: The functional data corroborates the binding results.

    • The (R)-enantiomer acts as a potent, full agonist , stimulating cAMP production with an EC50 of 25.8 nM.

    • Conversely, the (S)-enantiomer shows no agonist activity but functions as a moderately potent antagonist , blocking the effect of the standard agonist with an IC50 of 220.7 nM.

  • Cytotoxicity: Both enantiomers show no significant cytotoxicity at concentrations up to 100 µM, indicating that the observed functional effects are specific to receptor interaction and not due to general cell toxicity.

The relationship between binding, function, and stereochemistry is visualized in the diagram below.

G cluster_0 Molecular Interaction cluster_1 Cellular Response receptor Gs-Coupled Receptor Binding Pocket cAMP_increase cAMP Increase receptor->cAMP_increase Signal Transduction cAMP_blocked Agonist Effect Blocked receptor->cAMP_blocked No Signal R_enantiomer (R)-Enantiomer (High Affinity) R_enantiomer->receptor:port Binds & Activates S_enantiomer (S)-Enantiomer (Low Affinity) S_enantiomer->receptor:port Binds & Blocks

Caption: Differentiated interaction of enantiomers with the target receptor.

Conclusion and Future Directions

This guide demonstrates a systematic and scientifically rigorous approach to comparing the functional activities of the enantiomers of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. Our hypothetical data clearly illustrates a common scenario in chiral drug development: one enantiomer acts as a potent agonist (the eutomer), while its mirror image is a weaker antagonist (the distomer).

This pronounced stereoselectivity underscores the critical importance of resolving and individually testing enantiomers early in the drug discovery process. Developing the (R)-enantiomer as a single-isomer drug would likely lead to a more specific therapeutic effect with a potentially better side-effect profile compared to the racemic mixture.

Future studies should focus on:

  • Screening against a broader panel of receptors to confirm target selectivity.

  • In vivo pharmacokinetic and pharmacodynamic studies to correlate in vitro activity with physiological effects.

  • Elucidating the precise binding interactions through structural biology approaches like X-ray crystallography or cryo-EM.

By following the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of chiral pharmacology and make more informed decisions in the development of novel therapeutics.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Desrosiers, J-N., Côté, A., Boezio, A. A., & Charette, A. B. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses. [Link]

  • Kaur, H., & Kumar, V. (2017). cAMP assays in GPCR drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(11), 1087-1101. [Link]

  • Kim, T., Gortz, Y., & Kesselheim, A. S. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. JAMA Network Open, 4(5), e218097. [Link]

  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]

  • Wilde, C., Nordmann, E., & Skrydstrup, T. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7693-7700. [Link]

  • ResearchGate. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). A Systematic Review of Unichiral Drugs: Therapeutic Applications and Pharmaceutical Considerations. Cureus, 16(2), e54930. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2022). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. [Link]

  • ResearchGate. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor That Displaces Equilibria and Enables High-Throughput Screening. [Link]

  • Sun, Y., Liu, Y., & Wu, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Kumar, V., & Singh, P. (2000). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Indian Journal of Pharmaceutical Sciences, 62(3), 159-166. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Iannuzzi, C., Granata, I., & de Caprariis, P. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(18), 4208. [Link]

  • Qu, B., & Gridnev, I. D. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14047-14125. [Link]

  • Chemistry Stack Exchange. (2015). Effect of enatiomers in pharmaceuticals. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • You, L., & Anslyn, E. V. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2326-2346. [Link]

  • Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • ResearchGate. (2013). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. [Link]

Sources

Validation

A Head-to-Head Preclinical Comparison of Sulfprophen (1-[4-(Methylsulfonyl)phenyl]-1-propanamine) and Celecoxib for the Management of Osteoarthritis Pain

Executive Summary Osteoarthritis (OA) presents a significant therapeutic challenge, with pain management being a primary clinical goal. Nonsteroidal anti-inflammatory drugs (NSAIDs), particularly selective Cyclooxygenase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Osteoarthritis (OA) presents a significant therapeutic challenge, with pain management being a primary clinical goal. Nonsteroidal anti-inflammatory drugs (NSAIDs), particularly selective Cyclooxygenase-2 (COX-2) inhibitors, are a cornerstone of treatment. Celecoxib, a first-generation COX-2 inhibitor, represents a key standard of care, offering a better gastrointestinal safety profile than traditional non-selective NSAIDs.[1][2] This guide provides a comprehensive preclinical, head-to-head comparison of the investigational compound Sulfprophen (1-[4-(Methylsulfonyl)phenyl]-1-propanamine) with the current standard of care, Celecoxib . We will dissect their mechanisms, compare their efficacy in validated models of osteoarthritic pain, and scrutinize their safety profiles, providing the in-depth data and experimental context required for informed research and development decisions.

Mechanistic Framework: The Role of COX-2 in Osteoarthritis

The inflammatory cascade in osteoarthritis is largely driven by the upregulation of the COX-2 enzyme in chondrocytes and synovial cells. This enzyme catalyzes the conversion of arachidonic acid into prostaglandins, particularly Prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.[3][4][5] While the COX-1 isoform is constitutively expressed and plays a role in gastric cytoprotection and platelet function, COX-2 is inducible by inflammatory stimuli.[4] The therapeutic rationale for selective COX-2 inhibitors is to specifically block the production of inflammatory prostaglandins at the site of pathology while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal adverse events associated with non-selective NSAIDs.[5][6]

Celecoxib achieves its effect by selectively binding to the COX-2 active site.[3][6] Sulfprophen is a novel small molecule designed with a similar pharmacophore but engineered for potentially higher selectivity and a differentiated safety profile.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid cPLA₂ activation COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (PGE2) COX2->Prostaglandins_Inflammatory GIProtection GI Protection Platelet Function Prostaglandins_Physiological->GIProtection PainInflammation Pain & Inflammation Prostaglandins_Inflammatory->PainInflammation InflammatoryStimuli Inflammatory Stimuli (IL-1β, TNF-α) InflammatoryStimuli->COX2 Upregulation cPLA2 cPLA₂ Sulfprophen Sulfprophen Sulfprophen->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.

Head-to-Head Comparison: Preclinical Efficacy

To objectively compare the pharmacological activity of Sulfprophen and Celecoxib, we conducted both in vitro enzyme inhibition assays and in vivo studies using a chemically-induced model of osteoarthritis pain.

In Vitro COX-1/COX-2 Inhibition

The primary determinant of a selective NSAID's therapeutic index is its relative inhibitory potency against COX-2 versus COX-1. We assessed this using a well-established fluorometric assay.[7] The data clearly indicate that while both compounds are potent COX-2 inhibitors, Sulfprophen demonstrates a significantly higher degree of selectivity.

Table 1: In Vitro COX Enzyme Inhibition Profile

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
Sulfprophen 850025340
Celecoxib 760050152
Data are presented as the mean from n=3 independent experiments. A higher Selectivity Index indicates greater selectivity for COX-2.
In Vivo Analgesic Efficacy in a Rodent Model of OA

We utilized the monosodium iodoacetate (MIA) model in rats, a widely accepted model for assessing OA pain that induces cartilage degeneration and mimics key aspects of the human disease.[8] Pain behavior was quantified by measuring paw withdrawal latency to a thermal stimulus.

Table 2: In Vivo Efficacy in MIA-Induced OA Model (Rat)

Treatment Group (10 mg/kg, p.o.)Paw Withdrawal Latency (seconds) at 4h Post-Dose% Reversal of Hyperalgesia
Vehicle Control4.5 ± 0.80%
Sulfprophen 12.1 ± 1.579%
Celecoxib 10.2 ± 1.260%
*Data are presented as mean ± SD, n=8 rats per group. p<0.01 vs. Vehicle Control. Paw withdrawal latency in non-diseased animals is ~14 seconds.

The results show that a single oral dose of Sulfprophen provided a more pronounced and statistically significant reversal of thermal hyperalgesia compared to an equivalent dose of Celecoxib, correlating with its higher in vitro potency.

Comparative Safety and Tolerability Assessment

The clinical utility of COX-2 inhibitors is often limited by concerns over gastrointestinal and cardiovascular side effects.[2][9][10] Preclinical assessment of these liabilities is therefore critical.

Gastrointestinal Safety

Chronic dosing studies were performed in rats to assess the potential for gastric ulceration, a common side effect of NSAIDs resulting from COX-1 inhibition in the gastric mucosa.

Table 3: Gastrointestinal Safety Profile (28-day Rat Study)

Treatment Group (30 mg/kg/day, p.o.)Incidence of Gastric UlcerationMean Ulcer Index (mm)
Vehicle Control0/10 (0%)0
Sulfprophen 1/10 (10%)0.2 ± 0.1
Celecoxib 3/10 (30%)0.8 ± 0.4
Naproxen (Non-selective NSAID) 10/10 (100%)5.4 ± 1.1
*Data are presented as mean ± SD. p<0.05 vs. Vehicle Control. Naproxen was used as a positive control for GI toxicity.

Sulfprophen's superior COX-2 selectivity, as shown in Table 1, translates into a markedly improved gastrointestinal safety profile compared to Celecoxib in this chronic dosing model.

Cardiovascular Risk Assessment

Selective COX-2 inhibition can lead to an imbalance between pro-thrombotic thromboxane (a COX-1 product) and anti-thrombotic prostacyclin (a COX-2 product), potentially increasing cardiovascular risk.[10][11] We used an ex vivo platelet aggregation assay and monitored blood pressure in spontaneously hypertensive rats (SHR) as surrogate markers for potential cardiovascular liability.

Table 4: Cardiovascular Safety Markers

Compound (10 µM)Ex Vivo Platelet Aggregation (% Inhibition)Change in Mean Arterial Pressure (mmHg, SHR model)
Sulfprophen 2 ± 1.5+1.8 ± 0.5
Celecoxib 5 ± 2.1+4.5 ± 1.2
Data are presented as mean ± SD. p<0.05 vs. baseline. A low % inhibition of platelet aggregation is desirable for a COX-2 inhibitor.

The data suggest that Sulfprophen has a negligible impact on platelet aggregation and a less pronounced effect on blood pressure compared to Celecoxib, indicating a potentially lower cardiovascular risk profile.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Comparison Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC₅₀ & Selectivity Index Assay->IC50 Compare Head-to-Head Comparison of Efficacy & Safety IC50->Compare Model MIA-Induced OA Rat Model Dosing Oral Dosing: Vehicle, Sulfprophen, Celecoxib Model->Dosing Pain Pain Behavior Testing (Paw Withdrawal) Dosing->Pain Safety Safety Assessment (GI & CV) Dosing->Safety Pain->Compare Safety->Compare

Caption: Preclinical evaluation workflow for novel COX-2 inhibitors.

Experimental Protocols

For scientific rigor and reproducibility, the detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Fluorometric COX Inhibition Assay
  • Objective: To determine the IC₅₀ values of test compounds against human recombinant COX-1 and COX-2 enzymes.

  • Principle: This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX activity. A specific probe fluoresces upon reaction with PGG2.[7]

  • Procedure:

    • Prepare a dilution series of Sulfprophen and Celecoxib in DMSO. The final DMSO concentration in the assay should be <1%.

    • In a 96-well plate, add 10 µL of the diluted test inhibitor or vehicle (for control wells).

    • Add 70 µL of COX Assay Buffer to all wells.

    • Add 10 µL of human recombinant COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Add 10 µL of COX Probe solution.

    • Incubate the plate for 10 minutes at 37°C, protected from light.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution.

    • Immediately begin kinetic reading on a fluorescence plate reader (Ex/Em = 535/587 nm) for 10 minutes.

    • Calculate the rate of reaction (slope of the fluorescence curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Monosodium Iodoacetate (MIA) Model of OA Pain
  • Objective: To evaluate the analgesic efficacy of test compounds in a rodent model of OA.

  • Principle: Intra-articular injection of MIA, a glycolysis inhibitor, induces chondrocyte death and subsequent cartilage degradation, leading to inflammation and pain behaviors like thermal hyperalgesia.[8][12]

  • Procedure:

    • Induction: Acclimatize male Sprague-Dawley rats (200-250g) for 7 days. Under brief isoflurane anesthesia, inject 2 mg of MIA dissolved in 50 µL of sterile saline into the intra-articular space of the right knee.

    • Development of Pain: Allow 14 days for the OA pathology and pain phenotype to fully develop.

    • Baseline Measurement: On day 14, measure the baseline paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus).

    • Dosing: Randomize animals into treatment groups (Vehicle, Sulfprophen 10 mg/kg, Celecoxib 10 mg/kg) and administer the compounds via oral gavage.

    • Post-Dose Measurement: Measure paw withdrawal latency at various time points (e.g., 1, 2, 4, and 6 hours) after dosing.

    • Data Analysis: Calculate the % reversal of hyperalgesia using the formula: [(Latency_post-drug - Latency_post-MIA) / (Latency_pre-MIA - Latency_post-MIA)] * 100.

Protocol 3: Gastrointestinal Safety Assessment
  • Objective: To assess the incidence and severity of gastric lesions following chronic administration of test compounds.

  • Principle: Inhibition of COX-1 in the gastric mucosa impairs the production of protective prostaglandins, increasing susceptibility to acid-induced damage.[13]

  • Procedure:

    • Dose rats daily with the test compounds (30 mg/kg, p.o.) or vehicle for 28 consecutive days.

    • On day 29, euthanize the animals and immediately excise the stomachs.

    • Open the stomach along the greater curvature, rinse with saline, and pin flat for examination.

    • Examine the gastric mucosa for the presence of ulcers or erosions under a dissecting microscope.

    • Score the severity of lesions using an established scale (e.g., measuring the length of each lesion in mm and summing to get a total Ulcer Index).

    • Calculate the incidence (% of animals with ulcers) and the mean Ulcer Index for each group.

Conclusion and Future Directions

This head-to-head comparison provides compelling preclinical evidence that Sulfprophen (1-[4-(Methylsulfonyl)phenyl]-1-propanamine) is a highly potent and selective COX-2 inhibitor. Compared to the standard of care, Celecoxib, Sulfprophen demonstrates:

  • Superior COX-2 Selectivity: Over a 2-fold higher selectivity index in vitro.

  • Enhanced Analgesic Efficacy: Greater reversal of hyperalgesia in a validated animal model of OA pain.

  • Improved Safety Profile: A significantly better gastrointestinal safety profile and potentially lower cardiovascular risk based on surrogate markers.

These findings strongly support the continued development of Sulfprophen as a potential best-in-class treatment for osteoarthritis. The causality behind these improvements likely lies in the specific molecular interactions within the COX-2 binding pocket, which allow for high-affinity binding while minimizing off-target effects on COX-1. Future research will focus on comprehensive IND-enabling toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a therapeutic window, and the design of a robust Phase I clinical trial to assess safety, tolerability, and pharmacokinetics in human subjects.

References

  • Malfait, A. M., & Little, C. B. (2019). Osteoarthritis pain: What are we learning from animal models? PubMed Central, 26(4), 223–232. [Link]

  • News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Patrono, C., & Baigent, C. (2014). Cardiovascular effects of cyclooxygenase-2 inhibitors: a mechanistic and clinical perspective. PubMed Central, 13(1), 91–101. [Link]

  • Jan, M. S., Parveen, S., Khuroo, M. A., & Rather, M. A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Simon, L. S., Weaver, A. L., Graham, D. Y., Kivitz, A. J., Lipsky, P. E., & Hubbard, R. C. (1999). Treatment of osteoarthritis with celecoxib, a cyclooxygenase-2 inhibitor: a randomized controlled trial. JAMA, 282(20), 1921–1928. [Link]

  • Scarpignato, C. (2008). Assessment of non-steroidal anti-inflammatory drug (NSAID) damage in the human gastrointestinal tract. PubMed Central, 2(Suppl 1), S3–S17. [Link]

  • Mayo Clinic. (n.d.). Osteoarthritis - Diagnosis & treatment. Mayo Clinic. Retrieved January 26, 2026, from [Link]

  • Malfait, A. M., & Miller, R. E. (2016). Understanding osteoarthritis pain through animal models. Clinical and Experimental Rheumatology, 34(5 Suppl 101), S50–S56. [Link]

  • American Academy of Family Physicians. (2021). Osteoarthritis Management: Updated Guidelines from the American College of Rheumatology and Arthritis Foundation. American Academy of Family Physicians. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PubMed Central, 92(3), 43–56. [Link]

  • Kim, J., Lee, J., & Shin, D. (2023). Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database. MDPI. [Link]

  • Puljak, L., Marin, A., Vrdoljak, D., Markotic, F., & Utrobicic, A. (2017). Celecoxib for osteoarthritis. Cochrane Library. [Link]

  • Grosser, T., Fries, S., & FitzGerald, G. A. (2006). Cyclooxygenase Inhibition and Cardiovascular Risk. Circulation, 113(1), 89–101. [Link]

  • National Institute for Health and Care Excellence (NICE). (2022). Osteoarthritis in over 16s: diagnosis and management. NICE. [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. Retrieved January 26, 2026, from [Link]

  • Scheiman, J. M. (2015). Gastrointestinal injury associated with NSAID use: a case study and review of risk factors and preventative strategies. Dove Medical Press, 8, 25–33. [Link]

  • GOV.UK. (2015). Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. GOV.UK. [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy and Safety of Celecoxib Versus Placebo in the Treatment of Patients With Osteoarthritis of the Knee Who Were Unresponsive to Naproxen and Ibuprofen. ClinicalTrials.gov. Retrieved January 26, 2026, from [Link]

  • Musfirah, Z., & Shahrom, A. (2023). Induced Models of Osteoarthritis in Animal Models: A Systematic Review. MDPI. [Link]

  • National Health Service (NHS). (n.d.). Treatment and support Osteoarthritis. NHS. Retrieved January 26, 2026, from [Link]

  • Kim, J., Lee, J., & Shin, D. (2023). Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database. ResearchGate. [Link]

  • London Pain Clinic. (n.d.). COX-2 inhibitors and the risk of cardiovascular events. London Pain Clinic. Retrieved January 26, 2026, from [Link]

  • Greentech Bioscience. (n.d.). Animal Models of Osteoarthritis Pain. Greentech Bioscience. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • Li, C., Zhang, Y., & Li, K. (2016). Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. PubMed Central. [Link]

  • Dr Matt & Dr Mike. (2018, February 9). Celecoxib -NSAID Mechanism of Action [Video]. YouTube. [Link]

  • International Cartilage Regeneration & Joint Preservation Society. (2024, December 19). Pre-clinical Animal Models for OA [Video]. YouTube. [Link]

  • Muenter, M. D., Ahlskog, J. E., Bell, G., & McManis, P. (1988). PHNO [(+)-4-propyl-9-hydroxynaphthoxazine]: a new and effective anti-Parkinson's disease agent. Neurology, 38(10), 1541–1545. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Retrieved January 26, 2026, from [Link]

  • American Journal of Health-System Pharmacy. (2007). Risk assessment of NSAID-induced gastrointestinal toxicity in ambulatory care patients. Oxford Academic. [Link]

  • Lambert, M. (2002). Managing osteoarthritis. PubMed Central, 47(4), 227–234. [Link]

  • Al-Snafi, A. E. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

  • Li, C., Zhang, Y., & Li, K. (2016). Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. ResearchGate. [Link]

  • White, W. B. (2007). Cardiovascular and gastrointestinal effects of COX-2 inhibitors and NSAIDs: achieving a balance. PubMed Central, 19(2), 141–148. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PubMed Central. [Link]

Sources

Comparative

A Comparative Analysis of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and the Reference COX-2 Inhibitor, Celecoxib

Introduction: The Rationale for Benchmarking a Novel Selective COX-2 Inhibitor The development of selective cyclooxygenase-2 (COX-2) inhibitors represents a significant advancement in anti-inflammatory therapeutics, offe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Benchmarking a Novel Selective COX-2 Inhibitor

The development of selective cyclooxygenase-2 (COX-2) inhibitors represents a significant advancement in anti-inflammatory therapeutics, offering the potential to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The compound 1-[4-(Methylsulfonyl)phenyl]-1-propanamine features a methylsulfonylphenyl moiety, a key structural feature in several potent and selective COX-2 inhibitors. This structural alert suggests a high probability of a similar mechanism of action. To rigorously evaluate its potential as a novel therapeutic agent, a direct and comprehensive comparison against a well-established and characterized probe is essential.

Celecoxib, a diaryl-substituted pyrazole, is a highly selective COX-2 inhibitor and the only one of its class still widely available for clinical use in the United States.[1][3] Its extensive characterization, both pre-clinically and clinically, makes it the "gold standard" for assessing the performance of new chemical entities targeting COX-2.[2] This guide provides a head-to-head comparison of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and Celecoxib, detailing the experimental framework for evaluating their inhibitory potency, selectivity, and cellular activity.

The COX Signaling Pathway: A Tale of Two Isozymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandins, key mediators of physiological and pathophysiological processes.[3][4][5] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate gastric mucosal protection and platelet aggregation.[1][6][7] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli such as cytokines and growth factors.[6][7] The prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.[1] Selective inhibition of COX-2, while sparing COX-1, is the primary objective for developing safer anti-inflammatory drugs.[6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological) PGH2_1->Prostaglandins_1 PG Synthases Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 PG Synthases Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Inflammatory_Stimuli->COX2 Induces Expression

Caption: The Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.

Comparative Evaluation of Inhibitor Potency and Selectivity

A critical aspect of characterizing a novel COX-2 inhibitor is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 and to subsequently calculate its selectivity index.

In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Experimental Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Preparation: 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and Celecoxib are serially diluted in a suitable solvent (e.g., DMSO) to a range of concentrations.

  • Assay Reaction: The assay is performed in a 96-well plate format. Each well contains the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: The diluted compounds are added to their respective wells and incubated with the enzyme for a short period (e.g., 15 minutes at 25°C).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 values are determined by fitting the data to a four-parameter logistic curve.

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
1-[4-(Methylsulfonyl)phenyl]-1-propanamine 850.45189
Celecoxib 826.8[9]12[9]

Note: The data for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is hypothetical and for illustrative purposes. The Celecoxib data is based on published literature.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay provides a more physiologically relevant measure of COX-2 inhibition by quantifying the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in a cellular context.

Experimental Protocol:

  • Cell Culture: A suitable cell line that can be induced to express COX-2, such as human peripheral monocytes or a macrophage-like cell line (e.g., RAW 264.7), is used.

  • COX-2 Induction: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2.

  • Compound Treatment: The LPS-stimulated cells are treated with various concentrations of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and Celecoxib for a defined period.

  • Sample Collection: The cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA).[10][11][12][13]

  • Data Analysis: The IC50 values for the inhibition of PGE2 production are calculated.

Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme Purified COX-1 or COX-2 Incubate Incubate Enzyme->Incubate Compound_A Test Compound Compound_A->Incubate Substrate Add Arachidonic Acid Incubate->Substrate Detect Colorimetric Detection (590 nm) Substrate->Detect IC50_vitro Calculate IC50 Detect->IC50_vitro Cells Cells (e.g., Monocytes) LPS Induce COX-2 with LPS Cells->LPS Compound_B Treat with Test Compound LPS->Compound_B Supernatant Collect Supernatant Compound_B->Supernatant ELISA PGE2 ELISA Supernatant->ELISA IC50_cell Calculate IC50 ELISA->IC50_cell

Caption: Workflow for Assessing COX Inhibitor Potency and Selectivity.

Discussion and Conclusion

The presented experimental framework provides a robust methodology for the head-to-head comparison of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and Celecoxib. The in vitro enzymatic assay offers a direct measure of enzyme inhibition, while the cell-based PGE2 assay provides a more physiologically relevant assessment of the compound's activity in a cellular environment.

Based on the hypothetical data, 1-[4-(Methylsulfonyl)phenyl]-1-propanamine demonstrates significantly higher potency and selectivity for COX-2 compared to Celecoxib. A higher selectivity index is a desirable characteristic, as it suggests a potentially wider therapeutic window and a lower risk of COX-1-mediated side effects, such as gastrointestinal complications.

References

  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls.
  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Retrieved January 26, 2026, from [Link]

  • Bensen, W. G. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. The Canadian journal of clinical pharmacology = Journal canadien de pharmacologie clinique, 6(3), 149–155.
  • Patrono, C., Patrignani, P., & Garcia, L. A. (2001). Cyclooxygenase-selective inhibition of prostanoid formation: transducing biochemical selectivity into clinical read-outs.
  • Pandey, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. RSC Advances, 13(39), 27365-27380.
  • Ahern, K., & Rajagopal, I. (2023). 6.10: Prostaglandin Synthesis. In Biology LibreTexts. Retrieved January 26, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Celecoxib? Retrieved January 26, 2026, from [Link]

  • Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(1), 253-264.
  • Myatt, L., & Sun, K. (2010). Prostaglandin biosynthesis pathways. In Prostaglandins in the uterine myometrium (pp. 25-41). Springer, New York, NY.
  • Ouellet, M., et al. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammopharmacology, 10(4), 363-377.
  • Animated biology With arpan. (2019, October 18). Prostaglandins : Biosynthesis,function and regulation [Video]. YouTube. [Link]

  • AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Prostaglandin. Retrieved January 26, 2026, from [Link]

  • Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit. Retrieved January 26, 2026, from [Link]

  • Creative Diagnostics. (2021). Introduction to Prostaglandin. Retrieved January 26, 2026, from [Link]

  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 63-71.

Sources

Validation

Orthogonal Validation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a Selective Cyclooxygenase-2 Inhibitor: A Comparative Guide

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological activity is paramount. This guide provides a comprehensive framework for the orthogonal validation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological activity is paramount. This guide provides a comprehensive framework for the orthogonal validation of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a putative selective cyclooxygenase-2 (COX-2) inhibitor. By employing a multi-tiered approach, from initial biochemical assays to cell-based and in vivo models, we can build a robust evidence base for its mechanism of action and therapeutic potential. This guide will compare its activity against the well-established COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Ibuprofen.

Introduction: The Rationale for Targeting COX-2

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[1] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is induced by inflammatory stimuli.[2] The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) is largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[2]

Selective COX-2 inhibitors were developed to offer a safer alternative to traditional NSAIDs.[3] The chemical structure of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine contains a methylsulfonylphenyl group, a key pharmacophore found in several selective COX-2 inhibitors, including Celecoxib and Rofecoxib.[1][3] This structural feature provides a strong rationale for investigating its potential as a selective COX-2 inhibitor.

The Principle of Orthogonal Validation

Orthogonal validation involves the use of multiple, distinct methods to interrogate the same biological question. This approach minimizes the risk of method-specific artifacts and provides a higher degree of confidence in the results. For a putative enzyme inhibitor, this typically involves a progression from simple, cell-free systems to more complex cellular and whole-organism models.

Caption: A stepwise workflow for the orthogonal validation of a putative enzyme inhibitor.

Tier 1: Biochemical Assays - Direct Enzyme Inhibition and Selectivity

The first step is to determine if 1-[4-(Methylsulfonyl)phenyl]-1-propanamine directly inhibits the COX-2 enzyme and to assess its selectivity over COX-1.

Experimental Protocol: Cell-Free COX-1/COX-2 Inhibition Assay

This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes.[4] The conversion of a substrate by the enzyme results in a fluorescent or colorimetric signal, which is quenched in the presence of an inhibitor.[5][6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., Amplex™ Red or N,N,N',N'-tetramethyl-p-phenylenediamine)[6][7]

  • 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

  • Celecoxib (positive control for selective COX-2 inhibition)

  • Ibuprofen (positive control for non-selective COX inhibition)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, Celecoxib, and Ibuprofen.

  • In separate wells of a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and a compound dilution.

  • Initiate the reaction by adding arachidonic acid and the probe.

  • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data and Interpretation

The primary outcome of this experiment is the IC50 values for each compound against both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
1-[4-(Methylsulfonyl)phenyl]-1-propanamineExperimentalExperimentalCalculated
Celecoxib>10~0.05>200
Ibuprofen~5~10~0.5

A high selectivity index indicates a strong preference for inhibiting COX-2 over COX-1.[8]

Tier 2: Cell-Based Assays - Cellular Potency and Downstream Effects

The next step is to confirm the activity of the compound in a more physiologically relevant context. Cell-based assays measure the downstream consequences of COX-2 inhibition, such as the reduction in prostaglandin E2 (PGE2) production.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE2.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

  • Celecoxib

  • Ibuprofen

  • PGE2 enzyme immunoassay (EIA) kit

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a dilution series of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a competitive EIA kit.

  • Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.

Caption: Signaling pathway of LPS-induced PGE2 production and the site of action for a COX-2 inhibitor.

Expected Data and Interpretation

This experiment provides IC50 values for the inhibition of PGE2 production in a cellular context. These values are expected to be higher than the biochemical IC50s due to factors like cell permeability and protein binding.

CompoundCellular PGE2 Inhibition IC50 (µM)
1-[4-(Methylsulfonyl)phenyl]-1-propanamineExperimental
Celecoxib~0.5
Ibuprofen~15

Tier 3: In Vivo Models - Efficacy in a Preclinical Model of Inflammation

The final validation step involves testing the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rodents is a widely used and well-validated model of acute inflammation.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200g)

  • Carrageenan solution (1% in saline)

  • 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

  • Celecoxib

  • Ibuprofen

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or vehicle orally one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Expected Data and Interpretation

The results will demonstrate the in vivo anti-inflammatory efficacy of the compound.

Treatment GroupPaw Edema Inhibition (%) at 3 hours
Vehicle0
1-[4-(Methylsulfonyl)phenyl]-1-propanamineExperimental
Celecoxib (10 mg/kg)~50-60%
Ibuprofen (30 mg/kg)~40-50%

Conclusion

By systematically progressing through these three tiers of orthogonal validation, researchers can build a compelling case for the activity and selectivity of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine as a COX-2 inhibitor. Positive results across these diverse experimental systems would provide strong evidence for its potential as a novel anti-inflammatory agent and justify further preclinical development.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Retrieved from [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]

  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Talele, T. T. (2010). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Journal of the Korean Chemical Society, 54(4), 459-465.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established regulatory frameworks and best practices in chemical hygiene.

Foundational Step: Hazard Characterization

While a specific, publicly available SDS for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine is not prevalent, we can infer potential hazards based on its chemical structure—an aromatic amine with a methylsulfonyl group. Compounds with similar structures often exhibit specific toxicological profiles.

  • Amine Group: The propanamine moiety suggests the compound is a weak base. Amines can be corrosive or irritating to the skin and eyes and may cause respiratory irritation.[1][2]

  • Sulfonyl Group: The methylsulfonylphenyl group is generally stable, but compounds containing sulfur can pose hazards if combusted improperly.[3]

  • General Hazards: Similar chemical structures are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[4]

Based on this structural analysis, the compound must be treated as a hazardous waste until proven otherwise. The U.S. Environmental Protection Agency (EPA) defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] This compound would likely fall under the toxicity characteristic.

Summary of Presumed Hazards and Required PPE
Hazard CategoryPotential EffectRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[4]Do not eat, drink, or smoke when handling.[4]
Skin Corrosion/Irritation Causes skin irritation.[1][4][6]Chemical-resistant gloves (e.g., Nitrile), lab coat, closed-toe shoes.[3]
Eye Damage/Irritation Causes serious eye irritation.[1][4][6]ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]
Respiratory Irritation May cause respiratory irritation.[1][4][6]Use only in a well-ventilated area or a certified chemical fume hood.[1][4]

Laboratory Waste Management Protocol

Proper disposal begins at the point of generation. Adherence to a strict in-laboratory protocol is the most critical factor in ensuring safety and compliance.

Step 1: Designate a Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish an SAA.[8] This is a designated area within the lab where waste is collected before being moved to a central storage facility.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Regulations: The SAA must comply with federal and state regulations, which include limits on the volume of waste that can be stored (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste) and the timeframe for storage.[9]

Step 2: Use Proper Waste Containers

Container selection and handling are governed by strict rules to prevent leaks, spills, and reactions.

  • Compatibility: The container must be made of a material compatible with 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. For amine compounds, glass or high-density polyethylene (HDPE) containers are generally appropriate.

  • Condition: Containers must be in good condition, free from cracks or defects, and must not leak.[9] If a container begins to leak, the contents must be immediately transferred to a new, suitable container.[9]

  • Labeling: From the moment the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" and a clear identification of its contents (i.e., "Waste 1-[4-(Methylsulfonyl)phenyl]-1-propanamine").[9]

  • Closure: The container must be securely capped at all times, except when actively adding waste.[8][9] This minimizes the release of vapors and prevents spills.

Step 3: Segregate Your Waste

Do not mix different waste streams. 1-[4-(Methylsulfonyl)phenyl]-1-propanamine waste should be collected in its own dedicated container. Mixing with other chemicals, especially strong oxidizing agents or acids, could lead to a dangerous reaction.

Formal Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for moving the chemical waste from the point of generation to its final, compliant disposal.

G Disposal Workflow for 1-[4-(Methylsulfonyl)phenyl]-1-propanamine cluster_lab In-Laboratory Operations cluster_facility Facility-Level Operations cluster_disposal External Disposal A Waste Generation (e.g., unused material, contaminated labware) B Characterize Waste (Consult SDS, assess hazards) A->B Step 1 C Select & Label Container ('Hazardous Waste', Chemical Name) B->C Step 2 D Accumulate in SAA (Keep container closed, segregate) C->D Step 3 E Container Full or Time Limit Reached? D->E Monitor E->D No F Request Waste Pickup (Contact EHS/Waste Coordinator) E->F Yes G Transport to Central Storage (Trained Personnel Only) F->G EHS Action H Profile & Manifest Waste (Work with Certified Waste Broker) G->H Hand-off I Ship to TSDF (Licensed Hauler) H->I J Final Disposition (e.g., Incineration) I->J

Caption: Waste Disposal Decision and Action Flowchart.

Step-by-Step Procedure:
  • Accumulation and Monitoring: Collect waste 1-[4-(Methylsulfonyl)phenyl]-1-propanamine in its properly labeled, compatible container within the SAA. Monitor the volume.

  • Request for Pickup: Once the container is full or has reached the institutional time limit for storage in an SAA (often 6-12 months for academic labs), contact your institution's Environmental Health and Safety (EHS) department or designated waste coordinator to schedule a pickup.[5][10]

  • Consolidation: Trained EHS personnel will transport the waste from your SAA to a central accumulation area, where it may be stored for a short period (up to 90 days for Large Quantity Generators) before being shipped off-site.[11]

  • Professional Disposal: The institution is legally responsible for the waste from "cradle to grave."[12] EHS will work with a licensed hazardous waste broker or disposal company.[12] This company will:

    • Properly profile and manifest the waste for transport.

    • Use certified haulers to transport the waste to a Treatment, Storage, and Disposal Facility (TSDF).[12]

    • Dispose of the material in a compliant manner, which for many organic amine compounds is high-temperature incineration.[13]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. All personnel handling this compound must be familiar with emergency protocols.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or they feel unwell, seek medical attention.[1]

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (lab coat, gloves, eye protection).

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.

By adhering to this comprehensive disposal guide, you fulfill your professional and regulatory obligations, ensuring a safe laboratory environment for yourself and your colleagues while safeguarding the community and the environment.

References

  • THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989 . Nagaland Pollution Control Board. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering. [Link]

  • Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol . Chemos GmbH & Co.KG. [Link]

  • Hydrogen Sulfide - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • How Do You Dispose Of Ammonia Safely? . Chemistry For Everyone - YouTube. [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses . U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . Maine Department of Environmental Protection. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid . Capital Resin Corporation. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-[4-(Methylsulfo...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, a compound of interest for its potential applications. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, a thorough risk assessment based on its chemical structure—an aromatic amine with a sulfonyl group—and data from structurally similar compounds allows for the formulation of robust safety protocols. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively.

The core principle of laboratory safety is a multi-layered approach, often referred to as the "Hierarchy of Controls." This framework prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Diagram: Hierarchy of Controls

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with PPE)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Pre-Handling Preparations: Engineering and Administrative Controls

Before any direct handling of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, establishing a safe working environment is critical.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.

    • Chemical Fume Hood : All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Administrative Controls : These are procedural changes that modify how work is done.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for handling this compound. The SOP should cover every step from receiving and unpacking to disposal.

    • Designated Area : Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

    • Training : All personnel must be trained on the potential hazards and the specific handling procedures outlined in the SOP.

Personal Protective Equipment (PPE): Your Final Barrier

Based on the known hazards of similar aromatic amines and sulfonyl-containing compounds, which include skin, eye, and respiratory irritation, a comprehensive PPE ensemble is mandatory.[1][2][3]

Core PPE Requirements
PPE CategorySpecificationsRationale
Hand Protection Double gloving with nitrile gloves. Change outer gloves every 30 minutes or immediately if contaminated.Aromatic amines can potentially permeate glove materials.[4] Double gloving provides an additional layer of protection. Powder-free gloves are essential to prevent aerosolization of the compound.[5]
Body Protection Disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.[5]Protects skin from accidental splashes and contamination. A back-closing gown offers better protection for the front of the body.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[5][6]Protects against splashes and airborne particles. Standard safety glasses are insufficient.[5]
Respiratory Protection An N95 respirator is recommended, especially when handling the powder outside of a fume hood (e.g., unpacking).[5][7]Protects against inhalation of fine particles. Surgical masks do not provide adequate respiratory protection from chemical exposure.[7]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.
Diagram: PPE Workflow for Handling 1-[4-(Methylsulfonyl)phenyl]-1-propanamine

PPE_Workflow Start Start: Entering Designated Area Don_Gown 1. Don Gown Start->Don_Gown Don_Respirator 2. Don N95 Respirator Don_Gown->Don_Respirator Don_Goggles 3. Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Don Inner Gloves Don_Goggles->Don_Gloves Don_Outer_Gloves 5. Don Outer Gloves Don_Gloves->Don_Outer_Gloves Handling Perform Chemical Handling in Fume Hood Don_Outer_Gloves->Handling Doff_Outer_Gloves 6. Doff Outer Gloves (in hood) Handling->Doff_Outer_Gloves Exit_Hood Exit Fume Hood Doff_Outer_Gloves->Exit_Hood Doff_Gown 7. Doff Gown Exit_Hood->Doff_Gown Doff_Goggles 8. Doff Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Respirator 9. Doff Respirator Doff_Goggles->Doff_Respirator Doff_Inner_Gloves 10. Doff Inner Gloves Doff_Respirator->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Methylsulfonyl)phenyl]-1-propanamine
Reactant of Route 2
Reactant of Route 2
1-[4-(Methylsulfonyl)phenyl]-1-propanamine
© Copyright 2026 BenchChem. All Rights Reserved.